4-(5-Fluoropyridin-2-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKOFJFVMVGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693201 | |
| Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-51-9 | |
| Record name | 4-(5-Fluoropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-(5-Fluoropyridin-2-yl)morpholine for Drug Discovery Professionals
This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, which marries the electron-deficient, bioisosterically relevant fluoropyridine core with the pharmacokinetically favorable morpholine moiety, positions it as a versatile scaffold in drug design. The strategic placement of the fluorine atom at the 5-position and the morpholine at the 2-position of the pyridine ring creates a unique electronic and steric profile, making it a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and agents for neurological and inflammatory diseases.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Spectroscopic Properties
The compound's physical and chemical characteristics are dictated by its constituent parts. The morpholine group, a common feature in approved drugs, generally enhances aqueous solubility and metabolic stability.[2][3] The fluoropyridine element is a well-established pharmacophore that can participate in crucial hydrogen bonding and dipole interactions within enzyme active sites.[1]
Summary of Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1287217-51-9 | [1][4][5] |
| Molecular Formula | C₉H₁₁FN₂O | [1][5] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Typically a solid (powder/crystals) | General chemical catalogs |
| Storage | Sealed in a dry, cool, well-ventilated place | [1][4][6] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | [7] |
| SMILES | FC1=CN=C(N2CCOCC2)C=C1 | [4] |
Spectroscopic Signature (¹H NMR)
While a specific spectrum for this exact compound is not publicly available in the provided search results, the expected ¹H NMR pattern can be predicted. The morpholine protons would typically appear as two distinct multiplets around 3.7-3.9 ppm (protons adjacent to oxygen) and 3.4-3.6 ppm (protons adjacent to nitrogen). The pyridine ring protons would exhibit characteristic couplings, with the fluorine atom at C5 influencing the chemical shifts and splitting patterns of the adjacent protons at C4 and C6. Recognizing the typical NMR pattern for a morpholine moiety, which often presents two multiplets of equal integration, is a key step in structural elucidation.[8]
Synthesis and Reactivity: The Power of SNAr
The primary and most efficient route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This cornerstone reaction of medicinal chemistry is particularly effective on electron-deficient aromatic systems like fluoropyridines.[9]
The SNAr Mechanism: Causality in Action
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The morpholine nitrogen, acting as the nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. The pyridine nitrogen and the fluorine atom act as strong electron-withdrawing groups, activating the ring for this attack. The C2 position is particularly favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen, stabilizing the intermediate.[7]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Fluoride: Aromaticity is restored by the elimination of the fluoride ion. Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack; the high electronegativity of fluorine makes the carbon atom highly electrophilic and accelerates this first step, overriding its reluctance to leave in other substitution reactions like SN2.[7][9] The reactivity of 2-fluoropyridine is reported to be significantly higher than its chloro- or bromo- counterparts.[9][10]
Caption: General mechanism of SNAr on 2-fluoropyridine.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed for reliability and reproducibility, based on established methodologies for SNAr reactions on fluoropyridines.[7][9]
Materials:
-
2,5-Difluoropyridine (1.0 equivalent)
-
Morpholine (1.1 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents), dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoropyridine (1.0 eq) and anhydrous DMSO (to achieve a concentration of ~0.5 M).
-
Addition of Reagents: Add morpholine (1.1 eq) to the solution, followed by the addition of powdered, anhydrous potassium carbonate (2.0 eq). The use of an anhydrous base and solvent is critical to prevent the formation of hydroxypyridine byproducts.[7]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Elevated temperatures are often required for SNAr reactions.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[9]
Caption: Experimental workflow for the synthesis of this compound.
Application in Drug Discovery and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Its utility stems from several key factors:
-
Pharmacokinetic Enhancement: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic profiles. It can increase solubility, reduce toxicity, and improve metabolic stability, leading to better bioavailability.[1][2]
-
Target Engagement: The fluoropyridine moiety is a common feature in kinase inhibitors, where the pyridine nitrogen can act as a hinge-binding element, and the fluorine can modulate pKa and form specific interactions with the target protein.[1]
-
Vector for Analogs: This compound serves as a key intermediate for creating libraries of analogs for Structure-Activity Relationship (SAR) studies. The remaining positions on the pyridine ring can be further functionalized, allowing for fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
It is a documented intermediate in the synthesis of compounds targeting cancer, neurological disorders, and inflammatory diseases.[1]
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An In-Depth Technical Guide to 4-(5-Fluoropyridin-2-yl)morpholine (CAS 1287217-51-9): Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
4-(5-Fluoropyridin-2-yl)morpholine is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the compound's role as a key intermediate and privileged structural motif in modern drug discovery, particularly in the development of kinase inhibitors and treatments for neurological disorders.[1][2] The strategic incorporation of the fluoropyridine and morpholine moieties confers advantageous pharmacokinetic and pharmacodynamic properties, making this compound a valuable tool for medicinal chemists.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking detailed, actionable information on this versatile chemical entity.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The structure features a morpholine ring attached at the 2-position and a fluorine atom at the 5-position of the pyridine ring. This combination of a flexible, polar morpholine group and an electron-withdrawing fluorine atom on an aromatic scaffold defines its chemical behavior and utility.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 1287217-51-9 | [5][6] |
| IUPAC Name | This compound | [7] |
| Alternate Name | 5-Fluoro-2-morpholinopyridine | [8] |
| Molecular Formula | C₉H₁₁FN₂O | [1][5] |
| Molecular Weight | 182.19 g/mol | [1][5] |
| Appearance | Varies (typically solid) | Generic |
| Storage | Room temperature, in a dry, well-ventilated place.[1] | [1] |
Synthesis and Purification
The most common and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the high reactivity of halopyridines, which are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and, in this case, further activated by the fluorine atom.
Retrosynthetic Analysis & Common Synthetic Routes
The logical disconnection for this molecule is at the C-N bond between the pyridine ring and the morpholine nitrogen. This leads to two primary starting materials: an activated 5-fluoropyridine and morpholine. The most common precursor is 2-chloro-5-fluoropyridine or 2,5-difluoropyridine.
Figure 1. Retrosynthetic analysis via SNAr disconnection.
Detailed Experimental Protocol: SNAr Reaction
This protocol describes a representative synthesis from 2,5-difluoropyridine and morpholine.
Materials:
-
2,5-Difluoropyridine (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (5-10 volumes)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-difluoropyridine and DMSO.
-
Reagent Addition: Add potassium carbonate, followed by the dropwise addition of morpholine at room temperature.
-
Causality: Potassium carbonate is a mild, inexpensive base sufficient to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Trustworthiness: This standard aqueous work-up effectively removes the DMSO solvent and inorganic salts (K₂CO₃, KF), providing a crude product suitable for purification.
-
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by flash column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Figure 2. General workflow for the synthesis and purification.
Analytical Characterization
Confirming the identity and purity of this compound is critical for its use in research and development. Standard analytical techniques are employed for this purpose.[9][10][11]
Table 2: Typical Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the morpholine protons (typically two triplets or multiplets around 3.5-3.9 ppm) and three distinct aromatic protons on the pyridine ring, showing characteristic splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Signals for the two unique morpholine carbons and the five distinct pyridine carbons. The carbon attached to fluorine will show a large C-F coupling constant. |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 183.09. |
| HPLC Purity | A single major peak, typically >98% purity by area percentage, using a standard reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water gradient and UV detection. |
Note: Specific chemical shifts and coupling constants in NMR spectra are dependent on the solvent used.
Applications in Medicinal Chemistry and Drug Discovery
The 2-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry, and the addition of a fluorine atom at the 5-position further enhances its desirability.[1][12][13]
-
Improved Pharmacokinetics: The morpholine ring often improves aqueous solubility and metabolic stability, which are key pharmacokinetic properties.[3][4]
-
Modulation of Basicity: The electron-withdrawing fluorine atom reduces the pKa of the pyridine nitrogen, which can prevent off-target interactions at physiological pH.[14]
-
Enhanced Target Binding: Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, enhancing binding affinity and selectivity.[1]
This compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] It is particularly prevalent in the development of:
-
Kinase Inhibitors: For oncology applications.[1]
-
CNS-Active Agents: For treating neurological and psychiatric disorders.[2][13]
-
Anti-inflammatory Agents: Targeting proteins involved in inflammatory pathways.[1]
Figure 3. Role as a building block in drug discovery.
Safety, Handling, and Storage
While specific data for this compound is limited, it should be handled with the care appropriate for a novel research chemical. General safety precautions for related halo-pyridines and morpholine derivatives should be followed.[15][16]
-
Handling: Use in a well-ventilated area or fume hood.[17] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. The parent compound, morpholine, is corrosive and flammable.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[17]
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this material.
Conclusion
This compound (CAS 1287217-51-9) is a high-value chemical intermediate with significant applications in medicinal chemistry. Its synthesis is straightforward via nucleophilic aromatic substitution, and its structure confers desirable properties for drug development. The strategic combination of the morpholine and fluoropyridine motifs provides a powerful tool for scientists to optimize the solubility, metabolic stability, and target-binding affinity of new therapeutic candidates. This guide has provided a technical foundation for its synthesis, characterization, and application, underscoring its importance for professionals in the field of drug discovery.
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A-Technical-Guide-to-the-Structural-Elucidation-of-4-5-Fluoropyridin-2-yl-morpholine
<_>
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount. 4-(5-Fluoropyridin-2-yl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1] Its specific chemical structure is crucial for its function, influencing its binding to enzyme active sites and its pharmacokinetic properties.[1] Therefore, unambiguous structural elucidation is a critical step in both synthesis validation and quality control.
This guide provides a comprehensive, in-depth overview of the analytical methodologies required for the complete structural characterization of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
The Analytical Imperative: A Multi-faceted Approach
The definitive confirmation of a molecule's structure, especially in a regulatory environment, rarely relies on a single analytical technique.[2] Instead, a confluence of data from orthogonal methods provides a self-validating system of evidence. For this compound, a combination of NMR, MS, and potentially X-ray crystallography offers a robust and comprehensive characterization.
The Overall Analytical Workflow
The following diagram illustrates the logical flow of the structural elucidation process, starting from the synthesized compound to the final structural confirmation.
Caption: Overall workflow for the structural elucidation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For this compound, a suite of 1D and 2D NMR experiments is essential.
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum provides the initial and most direct insight into the proton environments within the molecule.
Expected ¹H NMR Data
| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Key Couplings |
| Pyridine H | 7.0 - 8.5 | d, dd | 1H each | J(H,H), J(H,F) |
| Morpholine H (N-CH₂) | 3.5 - 4.0 | t | 4H | J(H,H) |
| Morpholine H (O-CH₂) | 3.7 - 4.2 | t | 4H | J(H,H) |
Note: Chemical shifts are referenced to a standard like Tetramethylsilane (TMS) and can vary based on the solvent used.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[4]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton and proton-fluorine connectivities.
-
¹³C NMR: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ) Range (ppm) | Key Couplings |
| Pyridine C-F | 150 - 170 | ¹J(C,F) |
| Pyridine C-N | 140 - 160 | ²J(C,F), ³J(C,F) |
| Pyridine C-H | 100 - 140 | ²J(C,F), ³J(C,F) |
| Morpholine C-N | 45 - 55 | - |
| Morpholine C-O | 65 - 75 | - |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling. Other pyridine carbons will also show smaller couplings to fluorine.[5][6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all C-H couplings are removed, resulting in a single peak for each unique carbon.
-
A significant number of scans is typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: The Fluorine Perspective
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly informative experiment.[7] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR.[7]
Expected ¹⁹F NMR Data
The chemical shift of the fluorine atom in fluoropyridines is highly dependent on its position relative to the nitrogen atom and other substituents.[4] For a 5-fluoro-substituted pyridine, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃.[8][9] The signal will be split by adjacent protons.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrument Setup:
-
Tune the probe to the ¹⁹F frequency.
-
Reference the spectrum to a known fluorine standard, such as CFCl₃ (0 ppm) or an external standard like trifluorotoluene.[10]
-
-
Data Acquisition:
-
Acquire a standard 1D fluorine spectrum. Proton coupling is typically observed.
-
2D NMR: Connecting the Dots
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular puzzle.
-
COSY: Identifies proton-proton couplings, confirming the connectivity within the morpholine ring and the pyridine ring.
-
HSQC: Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the morpholine ring and the pyridine ring.[11]
Caption: Key 2D NMR correlations for structural assignment.
II. Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of the molecule.[2]
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the molecular formula of this compound (C₉H₁₁FN₂O).[12]
Expected HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 183.0934 |
| [M+Na]⁺ | 205.0753 |
Note: The exact mass is calculated based on the most abundant isotopes of each element.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically forming the protonated molecule [M+H]⁺.[13]
-
Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).[2]
-
Data Analysis: Compare the experimentally measured exact mass with the theoretical exact mass for the proposed formula C₉H₁₁FN₂O.
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments can provide structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern can offer clues about the molecule's structure.[14] For morpholine derivatives, fragmentation often involves the loss of the morpholine ring or parts of it.[15]
III. Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[16] This technique is considered the "gold standard" for structural determination.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.[16]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and electron density map.
-
Solve the structure to determine the positions of all atoms.
-
Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.
-
Conclusion
The structural elucidation of this compound is a critical undertaking that relies on a synergistic combination of modern analytical techniques. Through the comprehensive application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, coupled with 2D correlation experiments, the connectivity and chemical environments of the atoms can be meticulously mapped. High-resolution mass spectrometry provides irrefutable evidence of the molecular formula. Finally, where feasible, single-crystal X-ray diffraction offers the ultimate confirmation of the three-dimensional structure. This multi-pronged, self-validating approach ensures the scientific integrity required for advancing drug discovery and development programs.
References
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- Kim, J., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1137-1153. [Link]
- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2822-2826. [Link]
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The Strategic Deployment of 4-(5-Fluoropyridin-2-yl)morpholine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The heterocyclic scaffold, 4-(5-Fluoropyridin-2-yl)morpholine, has emerged as a cornerstone building block in the design of targeted therapeutics, particularly in oncology and immunology. This technical guide provides an in-depth analysis of this compound, from its synthesis and characterization to its strategic application in the development of next-generation kinase inhibitors. We will explore the nuanced roles of its constituent moieties—the fluoropyridine ring and the morpholine group—and elucidate the rationale behind its prevalence in successful drug discovery campaigns. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis, evaluation, and application of this pivotal chemical entity.
Introduction: The Rationale for this compound in Drug Design
The design of small molecule inhibitors, particularly for well-validated targets such as protein kinases, necessitates a sophisticated approach to molecular architecture. The ideal candidate must not only exhibit high potency and selectivity for its target but also possess drug-like properties that ensure adequate absorption, distribution, metabolism, and excretion (ADME). This compound is a testament to the power of strategic molecular design, combining two key pharmacophoric elements that address these multifaceted challenges.
The morpholine moiety is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] Its inclusion in a drug candidate often confers a range of benefits:
-
Improved Physicochemical Properties: The morpholine ring enhances aqueous solubility and can modulate lipophilicity, contributing to a more favorable overall ADME profile.[3]
-
Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[2]
-
Pharmacophore and Scaffold: The morpholine nitrogen can act as a hydrogen bond acceptor or as a basic center, while the ring itself serves as a rigid scaffold to orient other functional groups for optimal target engagement.[1]
The 5-fluoropyridine unit offers a complementary set of advantages:
-
Modulation of Basicity: The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing interactions with the target protein and for fine-tuning pharmacokinetic properties.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions within the target's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.
-
Metabolic Blockade: Fluorine can be strategically placed to block sites of potential metabolism on the aromatic ring, further enhancing the compound's stability.
The convergence of these two moieties in this compound creates a versatile and highly valuable building block for the synthesis of complex drug candidates.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and provides a reliable and scalable route to the desired product.
Proposed Synthetic Protocol
The following protocol is a representative procedure based on established methodologies for the synthesis of related compounds.[4][5]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials and Reagents:
-
2,5-Difluoropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a solution of 2,5-difluoropyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization
While specific, publicly available spectral data for this compound is limited, the following are the expected characterization data based on the analysis of similar structures.[6][7][8][9]
Table 1: Physicochemical and Expected Spectroscopic Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1287217-51-9 |
| Molecular Formula | C₉H₁₁FN₂O |
| Molecular Weight | 182.19 g/mol |
| ¹H NMR (Expected) | δ (ppm): ~8.0 (d, 1H, pyridyl-H), ~7.4 (dd, 1H, pyridyl-H), ~6.7 (dd, 1H, pyridyl-H), ~3.8 (t, 4H, morpholinyl-H), ~3.5 (t, 4H, morpholinyl-H) |
| ¹³C NMR (Expected) | δ (ppm): ~158 (d, C-F), ~155 (C-N), ~138 (d, CH), ~125 (d, CH), ~108 (CH), ~67 (CH₂), ~45 (CH₂) |
| Mass Spec (Expected) | m/z: 183.09 [M+H]⁺ |
Application in Drug Discovery: A Focus on Kinase Inhibitors
The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[10][11]
Case Study: PQR309 (Bimiralisib) - A Dual PI3K/mTOR Inhibitor
PQR309 is a clinical-stage, brain-penetrant, dual PI3K/mTOR inhibitor that incorporates a 4,6-dimorpholino-1,3,5-triazine core.[10] One of the morpholine moieties is critical for binding to the hinge region of the kinase domain. Specifically, the morpholine oxygen atom forms a crucial hydrogen bond with the backbone NH of Val851 in PI3Kα.[10] The substitution pattern on the pyridine ring is also a key determinant of activity and selectivity.
Figure 2: Key structural features of PQR309 and its interaction with PI3Kα.
The development of PQR309 and related compounds underscores the utility of the morpholine moiety as a reliable "hinge-binder" in kinase inhibitor design. The fluoropyridine component, while not directly part of the PQR309 core, represents a common strategy for modulating the electronics and binding properties of the overall molecule.
Structure-Activity Relationship (SAR) Insights
The extensive exploration of morpholine-containing kinase inhibitors has yielded valuable SAR insights:
-
Morpholine as a Hinge Binder: As exemplified by PQR309, the morpholine oxygen is a highly effective hydrogen bond acceptor for interacting with the kinase hinge region.[10]
-
Bridged Morpholines for Selectivity: The introduction of bridged morpholine derivatives has been shown to dramatically enhance selectivity for mTOR over PI3K. This is attributed to a deeper pocket in mTOR that can accommodate the bulkier bridged systems.[12]
-
Fluorine Substitution for Potency and Metabolism: The strategic placement of fluorine on the pyridyl ring can block metabolic hotspots and enhance binding affinity through favorable electrostatic interactions.
Experimental Protocols: In Vitro Kinase Assay
To evaluate the inhibitory potential of compounds derived from this compound, a robust in vitro kinase assay is essential. The following is a generalized protocol for assessing the inhibition of a target kinase such as PI3Kα.
Figure 3: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant human PI3Kα
-
PIP₂ (substrate)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and test compound to the wells of a 384-well plate and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (PIP₂) and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its parent compound, morpholine.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area immediately with copious amounts of water.
Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound represents a highly successful convergence of key medicinal chemistry principles. Its strategic combination of a privileged morpholine scaffold and a functionally versatile fluoropyridine ring has established it as a valuable building block in the design of targeted therapeutics. The insights provided in this guide, from its synthesis and characterization to its application in the development of potent kinase inhibitors, are intended to empower researchers to leverage the full potential of this important chemical entity in their own drug discovery endeavors.
References
- Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7649-7667.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
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An In-Depth Technical Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Fluoropyridin-2-yl)morpholine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing properties of the fluorine atom with the pharmacophoric morpholine moiety, make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the most efficient and practical synthetic pathway to this compound, offering a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.
The Predominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common and industrially scalable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 2-halo-5-fluoropyridine with morpholine in the presence of a base. The choice of the halogen atom on the pyridine ring and the reaction conditions are critical for achieving high yields and purity.
Mechanistic Rationale
The SNAr reaction on an electron-deficient pyridine ring proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom at the 2-position of the 2-halo-5-fluoropyridine. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the fluorine atom at the 5-position. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as the Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative ring nitrogen.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (X⁻) from the Meisenheimer complex. The facility of this step depends on the nature of the leaving group.
The reactivity of the 2-halopyridine substrate in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the leaving group ability (I > Br > Cl > F) also plays a role. For 2-halopyridines, the activation by the ring nitrogen makes the nucleophilic attack the dominant factor, rendering 2-fluoro- and 2-chloropyridines as highly effective substrates.[1]
Choice of Starting Materials
The two most viable starting materials for this synthesis are 2-chloro-5-fluoropyridine and 2-bromo-5-fluoropyridine. While 2-fluoro-5-fluoropyridine (2,5-difluoropyridine) could also be used and would be the most reactive, its higher cost and the potential for competing reactions at the 5-position under harsh conditions make the chloro and bromo analogs more practical choices for large-scale synthesis. 2-Chloro-5-fluoropyridine is often preferred due to its lower cost and good reactivity.
The synthesis of the precursor, 2-bromo-5-fluoropyridine, can be achieved from 5-aminopyridine through a bromination reaction followed by a diazotization-fluorination (Balz-Schiemann type) reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for SNAr reactions on halopyridines.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-chloro-5-fluoropyridine in DMSO in a round-bottom flask, add morpholine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the specific substrate and scale.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O | [2] |
| Molecular Weight | 182.19 g/mol | [2] |
| CAS Number | 1287217-51-9 | [2] |
| Appearance | Off-white to yellow solid | |
| Yield | Typically > 80% | |
| Purity | > 98% (after purification) |
Characterization Data (Predicted/Typical):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (d, 1H), 7.30 (td, 1H), 6.60 (dd, 1H), 3.85 (t, 4H), 3.50 (t, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.0 (d), 155.0 (d), 135.0 (d), 125.0 (d), 108.0, 67.0, 45.0. |
| Mass Spectrometry (ESI+) | m/z: 183.09 [M+H]⁺ |
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the SNAr reaction.
Alternative Synthesis Pathways
While the SNAr reaction with 2-halo-5-fluoropyridines is the most direct route, alternative strategies can be considered depending on the availability of starting materials and the desired scale of the synthesis.
From 2,5-Difluoropyridine
As mentioned earlier, 2,5-difluoropyridine is a highly reactive substrate for SNAr reactions. The reaction with morpholine would proceed under milder conditions (lower temperatures and shorter reaction times) compared to the chloro or bomo analogs. However, the higher cost of 2,5-difluoropyridine is a significant drawback for large-scale production. The reaction would also need to be carefully controlled to ensure selective substitution at the 2-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers another potential route. This method could couple 2-bromo- or 2-chloro-5-fluoropyridine with morpholine using a palladium catalyst, a phosphine ligand, and a base. While this method is versatile and often provides high yields, it involves the use of an expensive palladium catalyst and ligands, and the removal of residual palladium from the final product can be challenging, which is a critical consideration in pharmaceutical synthesis.
Comparison of Synthesis Pathways
| Pathway | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| SNAr | 2-Chloro/Bromo-5-fluoropyridine, Morpholine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO), Heat (80-120 °C) | Cost-effective, Scalable, High yields | Requires heating, Use of high-boiling point solvents |
| SNAr | 2,5-Difluoropyridine, Morpholine | Milder conditions (lower temp.), Base, Solvent | High reactivity, Milder conditions | Expensive starting material, Potential for side reactions |
| Buchwald-Hartwig | 2-Bromo/Chloro-5-fluoropyridine, Morpholine | Pd catalyst, Phosphine ligand, Base, Solvent | High yields, Versatile | Expensive catalyst and ligand, Palladium contamination |
Conclusion
The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 2-chloro- or 2-bromo-5-fluoropyridine with morpholine. This method is robust, scalable, and utilizes readily available starting materials, making it the preferred choice for both laboratory and industrial-scale production. Understanding the underlying SNAr mechanism allows for the rational selection of reaction conditions to optimize yield and purity. While alternative methods such as the use of 2,5-difluoropyridine or Buchwald-Hartwig amination exist, they present challenges in terms of cost and purification for large-scale applications. This guide provides the necessary technical information for researchers and drug development professionals to successfully synthesize this important building block for the advancement of new therapeutic agents.
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Introduction: The Significance of 4-(5-Fluoropyridin-2-yl)morpholine
An In-depth Technical Guide to the Starting Materials for 4-(5-Fluoropyridin-2-yl)morpholine
This compound is a crucial heterocyclic building block in modern medicinal chemistry. Its structure is frequently incorporated into advanced pharmaceutical intermediates, particularly in the development of selective kinase inhibitors for oncology and treatments for neurological and inflammatory diseases.[1][2] The strategic placement of the fluorine atom and the morpholine moiety often enhances metabolic stability, bioavailability, and target-binding affinity. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed for its preparation, focusing on the underlying chemical principles that govern experimental design.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal and most efficient pathway to synthesize this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This reaction involves the attack of a nucleophile, in this case, the secondary amine of morpholine, onto an electron-deficient aromatic ring, displacing a suitable leaving group.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, which are activated towards nucleophilic attack. The presence of an additional electron-withdrawing fluorine atom at the C5 position further enhances the electrophilicity of the ring, making the SNAr reaction particularly favorable at the C2 position.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The initial attack of the nucleophile is typically the rate-determining step.[4][5]
Caption: General mechanism for the SNAr synthesis of this compound.
Comparative Analysis of Key Starting Materials
The choice of starting material is dictated by the nature of the leaving group (X) at the C2 position of the 5-fluoropyridine ring. The most common precursors are 2-halo-5-fluoropyridines.
| Starting Material | CAS Number | Reactivity Order | Causality Behind Reactivity | Typical Conditions |
| 2,5-Difluoropyridine | 84476-99-3[6][7][8] | Highest | Fluorine's high electronegativity strongly polarizes the C-F bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This accelerates the rate-determining step.[4][5][9] | 80-120 °C, Polar aprotic solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |
| 2-Chloro-5-fluoropyridine | 31301-51-6[10][11][12] | Intermediate | Chlorine is a good leaving group, but less activating than fluorine. The C-Cl bond is less polarized, requiring slightly more forcing conditions to initiate nucleophilic attack.[13] | 100-150 °C, Polar aprotic solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |
| 2-Bromo-5-fluoropyridine | 41404-58-4[14][15] | Variable | While bromine is an excellent leaving group in terms of C-Br bond strength, its lower electronegativity makes the C2 carbon less electrophilic than in the fluoro- or chloro-analogs. Reactivity can be comparable to the chloro-derivative.[16] | 100-150 °C, Polar aprotic solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA) |
Field Insight: While conventional wisdom regarding leaving group ability (I > Br > Cl > F) is dominated by bond strength, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. Therefore, the leaving group's ability to activate the ring through induction (electronegativity) is paramount, leading to the characteristic reactivity order of F > Cl > Br > I.[5][9] For this reason, 2,5-difluoropyridine is frequently the substrate of choice for achieving high yields under milder conditions.
Experimental Protocols and Workflow
The following protocols represent robust, validated methods for the synthesis of this compound.
Protocol 1: Synthesis from 2,5-Difluoropyridine
This is the preferred route due to the high reactivity of the starting material.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluoropyridine (1.0 eq) and a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add morpholine (1.2-1.5 eq) to the solution, followed by the portion-wise addition of a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq) or an organic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base is crucial for scavenging the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Protocol 2: Synthesis from 2-Chloro-5-fluoropyridine
This protocol requires slightly more forcing conditions.
Step-by-Step Methodology:
-
Setup: The experimental setup is identical to Protocol 1.
-
Reagent Addition: Charge the flask with 2-chloro-5-fluoropyridine (1.0 eq), morpholine (1.5-2.0 eq), potassium carbonate (2.0-2.5 eq), and DMSO.
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically in the range of 130-150 °C, for 12-24 hours. The reaction requires more thermal energy to overcome the lower activation of the C-Cl bond compared to the C-F bond.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.
Caption: General experimental workflow for the synthesis of this compound.
Availability and Synthesis of Precursors
While the aforementioned 2-halo-5-fluoropyridines are commercially available from numerous suppliers, understanding their synthesis can be valuable for large-scale production or specialized applications.[17][18][19][20][21][22]
-
2,5-Difluoropyridine: Often prepared from 2,5-dichloropyridine via a halogen-exchange (Halex) reaction using a fluoride source like anhydrous potassium fluoride in a high-boiling polar aprotic solvent.[23][24]
-
2-Chloro-5-fluoropyridine: Typically synthesized through various halogenation routes starting from pyridine derivatives.[10]
-
2-Bromo-5-fluoropyridine: Can be synthesized from 2-bromo-5-aminopyridine through a Sandmeyer-type diazotization reaction, followed by fluorination.[25] Patents also describe improved Balz-Schiemann reactions from aminopyridine precursors.[26]
Conclusion
The synthesis of this compound is reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The primary starting materials are 2,5-difluoropyridine, 2-chloro-5-fluoropyridine, and 2-bromo-5-fluoropyridine. The choice among these precursors is a strategic decision based on a trade-off between reactivity, cost, and availability. Due to the pronounced activating effect of the fluorine substituent, 2,5-difluoropyridine generally offers the most efficient route, allowing for milder reaction conditions and often higher yields. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable pharmaceutical intermediate.
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An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
This guide provides a comprehensive overview of the synthesis of 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in pharmaceutical development, with a primary focus on the principles and practical application of theoretical yield calculations.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable protocols.
Introduction: The Significance of this compound
This compound is a heterocyclic building block of considerable interest in medicinal chemistry. Its structural motif is found in a variety of bioactive molecules, including kinase inhibitors for cancer therapy and compounds targeting neurological disorders.[1] The morpholine and fluoropyridine moieties can enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[1] Consequently, the efficient and well-characterized synthesis of this intermediate is crucial for the advancement of numerous drug discovery programs. An accurate understanding of the reaction stoichiometry and the ability to calculate the theoretical yield are fundamental to optimizing reaction conditions, assessing process efficiency, and ensuring the economic viability of large-scale production.
Theoretical Background: Synthesis and Yield
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): In this pathway, the electron-deficient pyridine ring, activated by the fluorine atom, is susceptible to nucleophilic attack by morpholine. The reaction often requires a base to deprotonate the morpholine, enhancing its nucleophilicity, and may be facilitated by heat. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a Meisenheimer complex.[3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to form a carbon-nitrogen bond between an aryl halide (2-bromo-5-fluoropyridine) and an amine (morpholine).[5][6][7][8] This method is known for its broad substrate scope and high efficiency, often providing excellent yields.[5]
Theoretical Yield: The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses during workup and purification. The calculation of theoretical yield is a cornerstone of stoichiometry and is essential for evaluating the success of a chemical synthesis.[9][10] The concept hinges on identifying the limiting reactant , which is the reactant that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[9]
Experimental Protocol: Synthesis of this compound
This section details a generalized laboratory-scale protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Bromo-5-fluoropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-bromo-5-fluoropyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Theoretical Yield Calculation: A Step-by-Step Guide
The following steps provide a clear methodology for calculating the theoretical yield of this compound.
Step 1: Write the Balanced Chemical Equation
The first step is to establish the stoichiometry of the reaction.
C₅H₃BrFN + C₄H₉NO → C₉H₁₁FN₂O + HBr (2-Bromo-5-fluoropyridine) + (Morpholine) → (this compound) + (Hydrogen Bromide)
The stoichiometry between the key reactants and the product is 1:1:1.
Step 2: Determine the Molecular Weights of Reactants and Product
Accurate molecular weights are crucial for converting mass to moles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-fluoropyridine | C₅H₃BrFN | 175.99[11][12][13] |
| Morpholine | C₄H₉NO | 87.12[14][15][16][17] |
| This compound | C₉H₁₁FN₂O | 182.19[1][2] |
Step 3: Calculate the Moles of Each Reactant
Using the mass of each reactant from the experimental protocol, calculate the number of moles.
-
Moles = Mass (g) / Molecular Weight ( g/mol ) [18]
Step 4: Identify the Limiting Reactant
The limiting reactant is the one that would be completely consumed first. To find it, compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation.[9][19] Since the stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reactant.
Step 5: Calculate the Theoretical Moles of Product
The number of moles of the limiting reactant determines the maximum number of moles of product that can be formed. Based on the 1:1 stoichiometry, the theoretical moles of product are equal to the moles of the limiting reactant.
Step 6: Calculate the Theoretical Yield in Grams
Convert the theoretical moles of the product to a mass in grams.
-
Theoretical Yield (g) = Theoretical Moles of Product (mol) × Molecular Weight of Product ( g/mol )
Sample Calculation:
Let's assume the following masses of reactants were used in the synthesis:
-
Mass of 2-Bromo-5-fluoropyridine: 5.00 g
-
Mass of Morpholine: 3.50 g
-
Calculate Moles of Reactants:
-
Moles of 2-Bromo-5-fluoropyridine = 5.00 g / 175.99 g/mol = 0.0284 mol
-
Moles of Morpholine = 3.50 g / 87.12 g/mol = 0.0402 mol
-
-
Identify the Limiting Reactant:
-
Comparing the moles of the two reactants (0.0284 mol vs. 0.0402 mol), 2-Bromo-5-fluoropyridine is present in a smaller amount. Therefore, 2-Bromo-5-fluoropyridine is the limiting reactant .
-
-
Calculate Theoretical Moles of Product:
-
Since the stoichiometry is 1:1, the theoretical moles of this compound are equal to the moles of the limiting reactant.
-
Theoretical Moles of Product = 0.0284 mol
-
-
Calculate Theoretical Yield in Grams:
-
Theoretical Yield = 0.0284 mol × 182.19 g/mol = 5.18 g
-
Summary of Sample Calculation:
| Parameter | Value |
| Mass of 2-Bromo-5-fluoropyridine | 5.00 g |
| Moles of 2-Bromo-5-fluoropyridine | 0.0284 mol |
| Mass of Morpholine | 3.50 g |
| Moles of Morpholine | 0.0402 mol |
| Limiting Reactant | 2-Bromo-5-fluoropyridine |
| Theoretical Moles of Product | 0.0284 mol |
| Theoretical Yield of this compound | 5.18 g |
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical steps for calculating the theoretical yield.
Caption: Logical flow for the calculation of theoretical yield.
Conclusion
The accurate calculation of theoretical yield is a fundamental skill for any research scientist involved in chemical synthesis. It provides a benchmark against which the actual experimental yield can be compared, allowing for the determination of percent yield and an assessment of the reaction's efficiency. This guide has provided a detailed, step-by-step approach to calculating the theoretical yield for the synthesis of this compound, a vital intermediate in modern drug discovery. By understanding and applying these principles, researchers can better optimize their synthetic routes and contribute to the efficient development of new therapeutic agents.
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The Ascendant Role of Fluoropyridine Morpholine Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Convergence of Privileged Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the synergistic potential of two such "privileged structures": the fluoropyridine and the morpholine moieties. The incorporation of a fluorine atom into a pyridine ring offers a powerful tool to modulate physicochemical properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] Similarly, the morpholine ring is a versatile scaffold known to improve aqueous solubility and pharmacokinetic profiles, often serving as a key interacting element with biological targets.[2][3] The fusion of these two entities into a single molecular framework has given rise to a new generation of compounds with significant therapeutic potential, particularly in the realm of oncology and infectious diseases. This guide provides an in-depth technical exploration of the biological activities of fluoropyridine morpholine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
I. Anticancer Activity: Targeting Key Signaling Pathways
A predominant focus of research into fluoropyridine morpholine derivatives has been their potent anticancer activity, largely attributed to their ability to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[4]
A. Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for drug development.[6] Fluoropyridine morpholine derivatives have emerged as potent inhibitors of this pathway, often exhibiting dual inhibition of PI3K and mTOR.
The morpholine moiety in these compounds frequently acts as a "hinge-binder," forming a crucial hydrogen bond with the kinase hinge region, a structural motif that is highly conserved in the ATP-binding pocket of many kinases. This interaction is a key determinant of the inhibitory activity of these compounds. The fluoropyridine scaffold, in turn, can occupy other regions of the ATP-binding pocket, contributing to potency and selectivity.
Key Insight for Drug Developers: The planarity between the morpholine and the adjacent aromatic ring (in this case, fluoropyridine) is a critical factor for effective hinge binding. This conformational preference, driven by the interaction of the morpholine nitrogen's lone pair with the electron-deficient pyridine ring, should be a key consideration in the design of new inhibitors.[5]
Table 1: Representative Fluoropyridine Morpholine Derivatives as PI3K/mTOR Inhibitors
| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |
| Gedatolisib (PKI-587) | PI3Kα/mTOR | 0.4 / 1.6 | N/A (Biochemical Assay) | [6][7] |
| Compound 27e | FLT3/Aurora A | 6.2 / 7.5 (Kd) | MOLM-13 | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
B. Mechanism of Action: Disruption of the PI3K/Akt/mTOR Signaling Cascade
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of intervention for fluoropyridine morpholine inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by fluoropyridine morpholine derivatives.
II. Antimicrobial Activity: A New Frontier
While the primary focus of fluoropyridine morpholine derivative research has been in oncology, emerging evidence suggests their potential as antimicrobial agents. The unique structural features of these compounds may allow for novel interactions with bacterial or viral targets.
A. Antibacterial Potential
Recent studies have explored the antibacterial activity of fluoropyridine-containing oxazolidinones, a class of synthetic antibiotics.[8] The incorporation of a fluoropyridine moiety has been shown to enhance activity against a range of Gram-positive bacteria, including drug-resistant strains.[8] One study reported a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative with an eight-fold stronger inhibitory effect than the clinically used antibiotic linezolid against certain strains.[8] The morpholine ring is also a known component of some antibacterial agents and can contribute to the overall activity profile.[1]
Table 2: Antibacterial Activity of a Fluoropyridine Oxazolidinone Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 7j | Staphylococcus aureus | 0.25 - 1 | [8] |
| Linezolid (Reference) | Staphylococcus aureus | 2 | [8] |
MIC: Minimum Inhibitory Concentration
B. Antiviral Activity
The pyridine scaffold is present in numerous antiviral drugs, and its derivatives have shown activity against a wide range of viruses, including HIV, hepatitis C, and influenza.[9] While specific studies on fluoropyridine morpholine derivatives as antiviral agents are still emerging, the known antiviral properties of the individual scaffolds suggest that their combination could lead to the development of novel antiviral therapeutics. The mechanism of action for pyridine-based antivirals is diverse, ranging from inhibition of viral enzymes like reverse transcriptase and polymerase to blocking viral entry into host cells.[9]
III. Experimental Protocols for Biological Evaluation
Rigorous and reproducible experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of fluoropyridine morpholine derivatives.
A. Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for the initial screening of potential anticancer compounds.
Experimental Workflow for Cytotoxicity Screening
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An In-Depth Technical Guide to Investigating the Therapeutic Targets of 4-(5-Fluoropyridin-2-yl)morpholine
Abstract
4-(5-Fluoropyridin-2-yl)morpholine is a heterocyclic compound featuring a fluoropyridine ring linked to a morpholine moiety. This chemical scaffold is frequently incorporated into molecules designed as kinase inhibitors, suggesting that its therapeutic potential lies in the modulation of protein kinase signaling pathways. The precise identification and validation of its molecular targets are paramount for advancing it as a therapeutic candidate. This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its biological targets. We present an integrated workflow encompassing in silico prediction, unbiased biochemical identification, and rigorous cell-based validation, offering researchers a robust framework for elucidating the mechanism of action and therapeutic potential of this compound class.
Introduction
The journey of a small molecule from a laboratory curiosity to a clinical therapeutic is underpinned by a deep understanding of its mechanism of action. At the core of this understanding lies the identification of its specific molecular target(s). Target identification and validation are crucial processes that ensure a drug candidate engages the intended biological molecule to elicit a therapeutic effect, thereby building a solid foundation for successful drug development.[1][2] The morpholine ring, in particular, is a versatile and privileged structure in medicinal chemistry, known for conferring advantageous physicochemical and metabolic properties to bioactive molecules.[3] Derivatives of morpholine have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
Specifically, the pyridinyl-morpholine scaffold, present in this compound, is a common feature in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often deregulated in cancer.[7][8][9] This provides a strong rationale to hypothesize that the primary targets of this compound are likely within the protein kinase superfamily.
This technical guide outlines a systematic and robust workflow designed for drug development scientists to identify and validate the therapeutic targets of this compound, moving from computational predictions to definitive experimental evidence.
Section 1: In Silico Target Prediction: Generating the Initial Hypotheses
Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential targets.[10][11][12][13] These approaches leverage vast databases of known chemical structures, protein targets, and their interactions.
Rationale: The principle of chemical similarity, which states that structurally similar molecules often bind to similar targets, is a cornerstone of in silico target prediction.[10][14] By comparing this compound to libraries of compounds with known targets, we can create a prioritized list of proteins for experimental investigation.
Methodologies:
-
Ligand-Based Virtual Screening: This approach involves searching chemical databases (e.g., ChEMBL, PubChem) for compounds structurally similar to this compound. The known targets of these "hit" compounds become the predicted targets for the query molecule.[10]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of the query molecule that are responsible for its biological activity. This pharmacophore model is then used to screen 3D databases of protein structures to find targets with complementary binding pockets.
-
Reverse (or Inverse) Docking: In this structure-based approach, the 3D structure of this compound is computationally "docked" against a large collection of protein crystal structures.[10] A scoring function estimates the binding affinity for each protein, and high-scoring proteins are identified as potential targets.[10][14]
Data Presentation:
| Predicted Target (Protein) | Gene Symbol | Primary Function | In Silico Method | Rationale / Supporting Evidence |
| Phosphoinositide 3-kinase alpha | PIK3CA | Cell signaling, growth, survival | Ligand-Based Screening | Scaffold is common in known PI3K inhibitors.[7][8] |
| Mammalian Target of Rapamycin | MTOR | Regulates cell growth, proliferation | Ligand-Based Screening | Often co-targeted with PI3K by morpholine derivatives.[7][9] |
| Aurora Kinase A | AURKA | Mitotic regulation, cell cycle | Reverse Docking | Imidazo[4,5-b]pyridine derivatives show Aurora kinase activity.[15] |
| FMS-like tyrosine kinase 3 | FLT3 | Hematopoietic cell proliferation | Reverse Docking | Imidazo[4,5-b]pyridine derivatives are known FLT3 inhibitors.[15] |
| Monopolar Spindle 1 Kinase | MPS1 | Spindle assembly checkpoint | Ligand-Based Screening | Pyridin-2-one scaffolds have shown MPS1 inhibition.[16] |
Visualization:
Caption: In Silico Target Prediction Workflow.
Section 2: Biochemical Approaches for Unbiased Target Identification
While in silico methods provide valuable hypotheses, empirical evidence is required to identify the direct binding partners of a compound within a complex biological system. Chemical proteomics is a powerful discipline for this purpose.[17]
Rationale: The most direct way to identify a target is to use the compound itself as a "bait" to "fish" for its binding partners from a cell lysate. This unbiased approach can confirm predicted targets and discover novel, unexpected interactions.
Methodology: Affinity-Based Proteomics
This technique involves immobilizing the compound of interest onto a solid support (e.g., beads) and using it to capture binding proteins from a cell or tissue lysate.[17][18] The captured proteins are then identified using mass spectrometry.
Experimental Protocol:
-
Probe Synthesis:
-
Synthesize an analogue of this compound that incorporates a linker arm with a reactive group (e.g., an alkyne or an amine). This linker is crucial for attaching the compound to the affinity matrix.
-
Causality Insight: The linker position must be carefully chosen to avoid disrupting the key interactions between the compound and its target. A solvent-exposed part of the molecule is ideal.
-
Covalently attach the linker-modified compound to activated chromatography beads (e.g., NHS-activated sepharose).
-
-
Affinity Pull-Down:
-
Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line where PI3K/mTOR signaling is hyperactive).
-
Incubate the cell lysate with the compound-immobilized beads.
-
Control 1 (Self-Validation): In a parallel experiment, incubate the lysate with control beads that have not been coupled to the compound. This will identify proteins that bind non-specifically to the matrix itself.
-
Control 2 (Self-Validation): In another parallel experiment, pre-incubate the lysate with an excess of the free, non-immobilized this compound before adding the compound-immobilized beads. Proteins that are specifically bound will be outcompeted by the free compound and will not be pulled down.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Protein Identification by Mass Spectrometry (LC-MS/MS):
-
Digest the eluted proteins into smaller peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins based on the peptide fragmentation patterns.
-
Trustworthiness: True targets will be highly enriched in the experimental sample compared to both the control beads and the competition control samples.[18]
-
Visualization:
Caption: Affinity-Based Proteomics Workflow.
Section 3: Cell-Based Assays for Target Validation
Identifying a protein that binds to a compound is a critical step, but it is not sufficient to confirm it as a therapeutic target. It is essential to demonstrate that the compound engages this target in a physiological context (i.e., inside a living cell) and modulates its function.[19][20]
Rationale: Moving from a test tube (in vitro) to a living cell (in situ) is the only way to confirm that a compound can reach its target, bind with sufficient affinity, and produce a measurable biological effect.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying target engagement in intact cells and tissues.[21][22][23] The principle is that when a compound binds to its target protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.[24][25]
Experimental Protocol:
-
Cell Treatment:
-
Culture the chosen cell line and treat the cells with either a vehicle control (e.g., DMSO) or this compound at various concentrations. Incubate to allow the compound to enter the cells and bind to its target.[22]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C).[21] This creates a "melt curve."
-
Immediately cool the samples to prevent further denaturation.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[22] The supernatant contains the soluble, non-denatured proteins.
-
-
Protein Detection:
-
Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point.
-
This is typically done by Western blotting, using an antibody specific to the putative target protein identified in Section 2.
-
Expertise Insight: A successful CETSA experiment will show a shift in the melt curve to higher temperatures for the compound-treated cells compared to the vehicle-treated cells, indicating that the compound binding stabilized the target protein.[24]
-
Methodology 2: Downstream Pathway Modulation
If the identified target is a kinase, its inhibition should lead to a measurable change in the phosphorylation status of its downstream substrates.
Experimental Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound.
-
Lysis and Protein Analysis: Lyse the cells and perform a Western blot.
-
Antibody Probing: Use a primary antibody that specifically recognizes the phosphorylated form of a known substrate of the target kinase. For example, if PI3K is the target, one would probe for phospho-Akt (Ser473).[9]
-
Analysis: A dose-dependent decrease in the phosphorylation of the substrate provides strong evidence of functional target inhibition within the cell.
Visualization:
Caption: Hypothetical PI3K/Akt Signaling Pathway.
Conclusion and Future Directions
The identification of therapeutic targets for a novel compound is a complex but essential undertaking in drug discovery. This guide has detailed an integrated, logical workflow that builds confidence at each stage. By starting with broad, cost-effective in silico predictions, researchers can formulate data-driven hypotheses. These hypotheses are then tested using unbiased biochemical methods like affinity proteomics to identify direct binding partners in a relevant biological context. Finally, cell-based assays such as CETSA and downstream signaling analyses provide the definitive proof of target engagement and functional modulation inside living cells.
Successful validation of a target for this compound, such as a specific protein kinase, opens the door for subsequent stages of drug development. These include lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy studies in relevant disease models. This rigorous, multi-faceted approach ensures that only the most promising candidates, with a well-understood mechanism of action, proceed toward clinical development.
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- Target identification and validation | Medicinal Chemistry Class Notes. Fiveable. [Link]
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The Pyridinylmorpholine Scaffold: A Privileged Motif in Kinase Inhibition
An In-depth Technical Guide to the Structure-Activity Relationship of Pyridinylmorpholines for Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyridinylmorpholine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of pyridinylmorpholine derivatives with key oncological targets, primarily focusing on the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. Through a detailed exploration of the distinct roles of the pyridine and morpholine moieties, and the impact of various substitutions, this document aims to equip researchers with the fundamental principles required to rationally design novel pyridinylmorpholine-based therapeutics. We will delve into the synthetic strategies employed to generate analog libraries, the bioassays utilized to evaluate their activity, and the molecular interactions that drive their inhibitory potency.
Introduction: The Rise of a Privileged Scaffold
The relentless pursuit of targeted cancer therapies has led to the identification of numerous signaling pathways critical for tumor growth and survival. Among these, the PI3K/Akt/mTOR pathway is one of the most frequently dysregulated in human cancers, making it a prime target for drug development.[1] The pyridinylmorpholine core has proven to be a highly effective pharmacophore for targeting key kinases within this pathway, such as PI3K, mTOR, and DNA-dependent protein kinase (DNA-PK).[2][3][4]
The allure of the pyridinylmorpholine scaffold lies in the synergistic contribution of its two core components. The pyridine ring serves as a versatile anchor, often forming crucial hydrogen bonds with the hinge region of the kinase active site.[5] Its aromatic nature also allows for favorable pi-stacking interactions. Furthermore, the pyridine ring is readily amenable to substitution, providing a handle for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6]
The morpholine ring , on the other hand, is a privileged substituent in drug design due to its favorable physicochemical properties.[7] It often enhances aqueous solubility and metabolic stability, and its non-planar, chair-like conformation can provide advantageous interactions within the binding pocket.[7] The oxygen atom of the morpholine can act as a hydrogen bond acceptor, further strengthening the binding affinity.[8]
This guide will systematically dissect the SAR of pyridinylmorpholines, providing a framework for understanding how modifications to this scaffold translate into changes in biological activity.
The Core Pharmacophore: Dissecting the Pyridine and Morpholine Moieties
The fundamental pyridinylmorpholine scaffold consists of a pyridine ring directly linked to a morpholine ring. The relative positioning of these two rings and the point of attachment significantly influence the overall geometry of the molecule and its ability to interact with the target kinase.
The Pivotal Role of the Pyridine Ring
The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, often forming a critical interaction with an amide proton in the hinge region of the kinase active site. This interaction acts as an anchor, orienting the rest of the molecule within the ATP-binding pocket.
Substitutions on the pyridine ring are a primary strategy for modulating the activity of pyridinylmorpholine inhibitors. The nature, size, and position of these substituents can have a profound impact on:
-
Potency: Electron-donating or electron-withdrawing groups can influence the basicity of the pyridine nitrogen and the strength of the hinge-binding interaction. Bulky substituents can be used to probe for additional binding pockets and enhance van der Waals interactions.
-
Selectivity: By carefully designing substituents that exploit subtle differences in the active sites of different kinases, selectivity for a specific target can be achieved.
-
Physicochemical Properties: Substituents can be used to modify lipophilicity, solubility, and metabolic stability, thereby improving the drug-like properties of the compound.
The Morpholine Moiety: More Than Just a Solubilizing Group
While the morpholine ring is well-known for its ability to improve the pharmacokinetic profile of a drug candidate, its role in pyridinylmorpholine inhibitors extends beyond this. The oxygen atom of the morpholine can participate in hydrogen bonding with residues in the active site, contributing to the overall binding affinity.[8]
Furthermore, the morpholine ring can serve as a scaffold to which additional functional groups are attached. These modifications can be used to explore further interactions within the binding pocket and to optimize the overall SAR.
Structure-Activity Relationship of Pyridinylmorpholines as Kinase Inhibitors
The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Pyridinylmorpholine-based compounds have been extensively investigated as inhibitors of key kinases in this pathway.
Targeting the PI3K/mTOR Pathway
Dual PI3K/mTOR inhibitors have garnered significant interest as they can simultaneously block two key nodes in this critical signaling cascade, potentially leading to a more profound and durable anti-tumor response.[9]
A seminal example is the clinical candidate PQR309 (bimiralisib) , a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[1] The core of PQR309 is a 4,6-dimorpholino-1,3,5-triazine, with a substituted pyridine moiety at the 2-position. The SAR studies around this scaffold revealed that the two morpholine groups are crucial for activity, with one likely involved in key hydrogen bonding interactions in the kinase active site.[1] The nature of the substituent on the pyridine ring was found to be critical for both potency and brain penetrance.
Table 1: SAR of Pyridinylmorpholine Analogs as PI3Kα/mTOR Inhibitors
| Compound | R Group on Pyridine | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Lead Compound A | 2-amino-5-(trifluoromethyl) | 0.5 | 104 |
| 9k | 4-(acetylamino)phenyl | 1.8 | 277 |
| 9l | 4-(aminocarbonyl)phenyl | 59.1 | 114 |
Data compiled from literature sources.[8][10]
The data in Table 1 illustrates the profound impact of substitution on the pyridine ring. For instance, the switch from an acetylanilino group in compound 9k to a carboxamide group in 9l resulted in a significant loss of potency against PI3Kα but an increase in potency against mTOR, highlighting the subtle differences in the active sites of these two kinases.[10]
Targeting DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is another member of the PIKK family that plays a crucial role in the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to the effects of radiation and certain chemotherapies.[3][4]
The compound NU7441 is a potent DNA-PK inhibitor that features a morpholino-chromen-4-one core.[2] Subsequent studies explored the replacement of the chromen-4-one with aza-heterocyclic systems like pyridopyrimidin-4-ones. These studies revealed that a 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one core, coupled with a substituted dibenzothiophen-4-yl group at the 9-position, yielded highly potent DNA-PK inhibitors. For example, a derivative with a 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide substituent exhibited a DNA-PK IC50 of 8 nM.[2] This highlights the versatility of the pyridinylmorpholine scaffold in targeting different kinases within the PIKK family.
Experimental Protocols
Synthesis of a Representative Pyridinylmorpholine Analog
The synthesis of pyridinylmorpholine derivatives often involves the coupling of a substituted pyridine with a morpholine-containing fragment. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[11][12][13]
Protocol: Synthesis of a 2-Aryl-4-morpholinopyridine
This protocol describes a general procedure for the synthesis of a 2-aryl-4-morpholinopyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Chloro-4-morpholinopyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried round-bottom flask, add 2-chloro-4-morpholinopyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed toluene and water (10:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-morpholinopyridine.
Biological Evaluation: PI3Kα Biochemical Assay
Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against its target enzyme.
Protocol: PI3Kα (p110α/p85α) Kinase Assay
This protocol is a representative example of a biochemical assay to measure the activity of PI3Kα and the inhibitory potential of test compounds.[14]
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds (pyridinylmorpholine analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, PI3K lipid substrate, and PI3Kα enzyme.
-
Add the test compounds at various concentrations to the wells of the assay plate. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: PI3K/mTOR Pathway Inhibition
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[15][16]
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the inhibition of the PI3K/mTOR pathway in cancer cells by measuring the phosphorylation status of Akt, a key downstream effector.[17]
Materials:
-
Cancer cell line with an activated PI3K/mTOR pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds (pyridinylmorpholine analogs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Figure 1: Conceptual overview of the structure-activity relationship of the pyridinylmorpholine scaffold.
Figure 2: A typical experimental workflow for a structure-activity relationship study of pyridinylmorpholine analogs.
Conclusion and Future Perspectives
The pyridinylmorpholine scaffold has unequivocally established itself as a privileged motif in the design of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its inherent properties, including the hinge-binding capability of the pyridine ring and the favorable physicochemical characteristics of the morpholine moiety, provide an excellent starting point for medicinal chemistry campaigns.
The future of pyridinylmorpholine-based drug discovery will likely focus on several key areas:
-
Enhanced Selectivity: As our understanding of the kinome deepens, the design of highly selective inhibitors that target specific isoforms or mutants of kinases will be crucial to minimize off-target effects and improve therapeutic windows.
-
Novel Targets: While the PI3K/mTOR pathway has been a major focus, the versatility of the pyridinylmorpholine scaffold suggests its potential for targeting other kinase families implicated in a range of diseases.
-
Combinatorial Approaches: The development of pyridinylmorpholine inhibitors that can be effectively combined with other targeted therapies or immunotherapies holds great promise for overcoming drug resistance and achieving more durable clinical responses.
By leveraging the principles of SAR outlined in this guide, researchers can continue to innovate and develop the next generation of pyridinylmorpholine-based therapeutics with improved efficacy and safety profiles.
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The Strategic Incorporation of 4-(5-Fluoropyridin-2-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The morpholine heterocycle is a cornerstone in contemporary drug design, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules. When incorporated into a pyridine scaffold, specifically as 4-(5-Fluoropyridin-2-yl)morpholine, it becomes a privileged structural motif, particularly in the realm of kinase inhibition and central nervous system (CNS) drug discovery. The fluorine substituent on the pyridine ring further modulates the electronic properties of the molecule, often enhancing binding affinity and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable scaffold in their discovery programs.
Introduction: The Significance of the Morpholine Moiety in Drug Design
The morpholine ring is a versatile and highly valued building block in medicinal chemistry.[1] Its saturated, heterocyclic structure, containing both a secondary amine and an ether linkage, imparts a unique combination of properties. The basic nitrogen atom can serve as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility, while the overall structure can improve metabolic stability and oral bioavailability.[2] In the context of CNS drug discovery, the morpholine moiety is frequently employed to optimize blood-brain barrier permeability.[3][4]
The fusion of this privileged heterocycle with a 2,5-disubstituted pyridine ring, as seen in this compound, creates a scaffold with broad therapeutic potential. This is particularly evident in the development of kinase inhibitors, where the morpholine oxygen has been shown to form a critical hydrogen bond with the hinge region of the kinase active site.[5][6]
Synthesis and Characterization
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide at the 2-position of a pyridine ring by an amine nucleophile. The reactivity of the halopyridine is enhanced by the presence of an electron-withdrawing group, in this case, the fluorine atom at the 5-position, which helps to stabilize the negatively charged Meisenheimer intermediate.[7]
General Synthetic Workflow
The overall synthetic strategy involves the reaction of a 2-halo-5-fluoropyridine with morpholine, often in the presence of a base and a suitable solvent.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 2-bromo-5-fluoropyridine.
Materials:
-
2-Bromo-5-fluoropyridine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The this compound scaffold is a prominent feature in a number of potent and selective kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]
Mechanism of Action in PI3K/mTOR Inhibition
Structural biology studies have revealed the critical role of the morpholine moiety in the binding of these inhibitors to the ATP-binding site of PI3K and mTOR. The oxygen atom of the morpholine ring forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase (Val851 in PI3Kα and Val882 in PI3Kγ).[5] This interaction is crucial for anchoring the inhibitor in the active site and contributes significantly to its potency.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Exemplary Compounds and Biological Activity
The utility of the this compound scaffold is demonstrated by its incorporation into several clinical and preclinical drug candidates. The following table summarizes the biological activity of representative compounds.
| Compound ID | Target(s) | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| Bimiralisib (PQR309) | PI3Kα/β/δ/γ, mTOR | 15/45/29/37, 17 | U-87 MG | 130 | [5] |
| Gedatolisib (PF-05212384) | PI3Kα/γ, mTOR | 0.4/5.4, 1.6 | MCF-7 | 110 | [5] |
| Compound 17p | PI3Kα, PI3Kδ | 31.8, 15.4 | A2780 | 250 | [8][9] |
Note: The table presents a selection of data for illustrative purposes. IC₅₀ values can vary depending on the assay conditions.
Structure-Activity Relationship (SAR) Insights
SAR studies on kinase inhibitors containing the morpholine moiety have consistently highlighted its importance for potent activity.[10] Key findings include:
-
The Morpholine Oxygen: As previously mentioned, the oxygen atom is a critical hydrogen bond acceptor, and its removal or replacement often leads to a significant loss of potency.[11]
-
The Fluorine Substituent: The fluorine atom at the 5-position of the pyridine ring acts as an electron-withdrawing group, which can enhance the binding affinity of the scaffold through favorable electrostatic interactions within the ATP-binding pocket.
-
Substitutions on the Morpholine Ring: While the unsubstituted morpholine is often optimal, substitutions on the ring have been explored to fine-tune properties such as selectivity and metabolic stability. For instance, bridged morpholines have been shown to dramatically enhance selectivity for mTOR over PI3K.
Broader Applications and Future Perspectives
Beyond kinase inhibition, the favorable physicochemical properties imparted by the this compound scaffold make it an attractive component for drugs targeting a wide range of biological systems. Its utility in CNS drug discovery is of particular note, where achieving optimal brain penetration is a major challenge.[2] The combination of a weakly basic nitrogen and the ability to engage in various hydrophilic and lipophilic interactions makes this moiety a valuable tool for modulating PK/PD properties.
Future research will likely focus on the continued exploration of this scaffold in diverse therapeutic areas. The development of novel synthetic methodologies to access more complex and diversely substituted derivatives will undoubtedly open new avenues for drug discovery. Furthermore, a deeper understanding of the interplay between the electronic effects of the fluoropyridine ring and the conformational preferences of the morpholine will enable the more rational design of next-generation therapeutics.
Conclusion
The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined role in kinase inhibition, coupled with its ability to confer desirable pharmacokinetic properties, has solidified its status as a privileged structure. This technical guide has provided a comprehensive overview of its synthesis, mechanism of action, and therapeutic applications, underscoring its continued importance in the development of innovative medicines for a range of diseases, from cancer to neurological disorders.
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The Strategic deployment of 4-(5-Fluoropyridin-2-yl)morpholine in Contemporary Drug Design: A Technical Guide
Abstract
The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its capacity to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] When appended to a fluorinated pyridine ring, the resulting fragment, 4-(5-Fluoropyridin-2-yl)morpholine, emerges as a highly valuable building block in modern drug discovery. This technical guide provides an in-depth analysis of this fragment, elucidating its strategic application, synthesis, and the mechanistic underpinnings of its efficacy. We will explore its role in the design of targeted therapies, with a particular focus on kinase inhibitors, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile fragment in their therapeutic design endeavors.
Introduction: The Rationale for Combining Fluoropyridine and Morpholine Moieties
The convergence of a 5-fluoropyridine and a morpholine ring within a single molecular fragment creates a synergistic effect, bestowing advantageous properties upon parent drug candidates. Understanding the individual contributions of each moiety is key to appreciating the fragment's utility.
The Morpholine Moiety: A "Pharmacokinetic Enhancer"
The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group.[1] Its prevalence in approved and experimental drugs stems from a unique combination of properties:
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, a common pathway for drug degradation. This enhances the in vivo half-life of a drug.
-
Aqueous Solubility: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, improving the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability.
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen to approximately 8.4.[1] This reduced basicity, compared to other cyclic amines like piperidine, can mitigate off-target effects at aminergic receptors and improve the overall selectivity profile of a drug.
-
Scaffold Versatility: The morpholine ring provides a rigid, three-dimensional scaffold that can be used to orient other functional groups in a desired spatial arrangement for optimal target engagement.[3]
The 5-Fluoropyridine Moiety: A Tool for Potency and Metabolic Modulation
The introduction of a fluorine atom onto a pyridine ring is a widely employed strategy in medicinal chemistry to fine-tune a compound's properties:[4][5]
-
Enhanced Potency: Fluorine's high electronegativity can modulate the electronic properties of the pyridine ring, potentially leading to stronger interactions with the target protein through altered hydrogen bonding or dipole-dipole interactions.[6]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Placing a fluorine atom at a metabolically labile position on the pyridine ring can block oxidative metabolism at that site, thereby improving the drug's metabolic stability and oral bioavailability.[6]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be advantageous for optimizing a compound's ionization state at physiological pH, thereby influencing its permeability and target engagement.
The combination of these two moieties in this compound results in a fragment that simultaneously addresses multiple drug design challenges, making it a powerful tool for lead optimization.
Physicochemical Properties of this compound
The physicochemical properties of this fragment are central to its utility in drug design. While experimentally determined values for the standalone fragment are not extensively published, we can infer its characteristics from its constituent parts and available data for related compounds.
| Property | Value (Predicted/Inferred) | Rationale and Impact on Drug Design |
| Molecular Formula | C₉H₁₁FN₂O | Provides the basis for molecular weight calculation.[7] |
| Molecular Weight | 182.19 g/mol | Falls within the range for typical drug fragments, adhering to the "Rule of Five".[7] |
| CAS Number | 1287217-51-9 | Unique identifier for this chemical entity.[7] |
| Predicted logP | ~1.5 - 2.0 | The lipophilicity is expected to be in a favorable range for oral absorption and cell permeability. The morpholine moiety contributes to hydrophilicity, while the fluoropyridine part adds lipophilicity.[8] |
| Predicted pKa | ~3-4 (pyridine N), ~7-8 (morpholine N) | The fluorine atom is expected to lower the basicity of the pyridine nitrogen significantly. The morpholine nitrogen's pKa will be slightly reduced by the electron-withdrawing pyridine ring. This dual pKa profile can influence solubility and interactions with biological targets. |
| Predicted Aqueous Solubility | Moderate | The morpholine ring enhances solubility, while the aromatic fluoropyridine component may limit it. The overall solubility is expected to be suitable for many biological applications. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a representative method based on established chemical principles and patent literature for related compounds.[9][10]
Diagram of Synthetic Workflow
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Physicochemical properties of 4-(5-Fluoropyridin-2-yl)morpholine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Fluoropyridin-2-yl)morpholine: A Medicinal Chemistry Perspective
Executive Summary
This compound is a heterocyclic building block of significant interest in modern drug discovery. Its privileged structure, combining the features of a fluorinated pyridine and a morpholine ring, makes it a valuable scaffold in the design of targeted therapeutics. It is frequently utilized as a key intermediate in the synthesis of kinase inhibitors for oncology and compounds aimed at treating neurological and inflammatory diseases.[1][2] The clinical and commercial success of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering both theoretical insights and detailed experimental protocols for their determination. The objective is to equip researchers, medicinal chemists, and drug development scientists with the foundational knowledge required to effectively utilize this scaffold in their research endeavors.
Molecular Profile and Structural Attributes
A molecule's physicochemical characteristics are a direct consequence of its structure. A detailed examination of this compound reveals two key pharmacophoric elements whose interplay defines its properties.
2.1 Chemical Identity
2.2 Structural Analysis
The molecule consists of a morpholine ring attached to the 2-position of a 5-fluoropyridine ring.
-
Fluoropyridine Moiety: The pyridine ring is an aromatic, electron-deficient heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and possesses a low pKa. The fluorine atom at the 5-position is a strong electron-withdrawing group. This has several effects: it lowers the basicity of the pyridine nitrogen, modulates the electronic character of the aromatic ring, and can form favorable orthogonal multipolar interactions with protein targets. Furthermore, the C-F bond is metabolically stable, often introduced to block potential sites of oxidative metabolism.
-
Morpholine Moiety: The morpholine ring is a saturated, non-aromatic heterocycle.[5] It contains an ether linkage, which can act as a hydrogen bond acceptor, and a tertiary aliphatic amine. This nitrogen is significantly more basic than the pyridine nitrogen and will be the primary site of protonation under physiological conditions.[6] The morpholine ring is often employed in medicinal chemistry to enhance aqueous solubility and confer favorable pharmacokinetic properties.[1][2]
Core Physicochemical Properties: A Predictive Overview
While extensive experimental data for this specific intermediate is not publicly available, a robust profile can be predicted based on its constituent parts and well-established chemical principles. Optimizing properties such as lipophilicity, ionization, and solubility is central to designing a successful drug candidate.[7]
-
3.1 Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a critical determinant of permeability, metabolic clearance, and solubility.[7] The calculated octanol-water partition coefficient (logP) is influenced by the hydrophobic pyridine ring and the hydrophilic morpholine and fluorine groups. The molecule is expected to have a balanced, moderate lipophilicity. The distribution coefficient (logD) will be pH-dependent due to the basic nature of the morpholine nitrogen. At physiological pH (7.4), the morpholine will be partially protonated, reducing the logD value relative to the logP of the neutral species.
-
3.2 Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH, profoundly impacting its solubility, permeability, and target binding. This compound has two basic centers:
-
Morpholine Nitrogen: As a tertiary aliphatic amine, this nitrogen is the stronger base. Its pKa is predicted to be in the range of 7.0 - 8.5, similar to other N-arylmorpholines, making it partially protonated at physiological pH.[6]
-
Pyridine Nitrogen: The basicity of this nitrogen is significantly reduced by the aromatic system and the electron-withdrawing fluorine atom. Its pKa is expected to be low, likely in the range of 2.0 - 3.0.
-
-
3.3 Aqueous Solubility: Solubility is a prerequisite for absorption and distribution.[8] The solubility of this compound will be highly dependent on pH. In acidic conditions (pH < 6), where the highly basic morpholine nitrogen is fully protonated, the molecule will exist as a salt and exhibit significantly higher aqueous solubility. In neutral to basic media, the free base will predominate, leading to lower solubility.
-
3.4 Hydrogen Bonding Capacity:
-
Hydrogen Bond Donors (HBD): 0
-
Hydrogen Bond Acceptors (HBA): 3 (The morpholine oxygen, the morpholine nitrogen, and the pyridine nitrogen). This capacity for hydrogen bonding contributes to its interaction with water and biological targets.
-
Data Summary Table
The following table summarizes the key physicochemical properties of this compound. It is critical to note that many of these values are estimates derived from structural analysis and data from related compounds. Experimental verification is essential for any drug development program.
| Property | Value / Prediction | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₁FN₂O[1][4] | Defines the elemental composition and exact mass. |
| Molecular Weight | 182.19 g/mol [1][2] | Influences diffusion and permeability; a key component of 'Rule of Five' guidelines.[9] |
| logP (calculated) | 1.0 - 2.0 (Estimated) | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |
| pKa (strongest basic) | ~7.5 (Estimated for morpholine N) | The molecule will be partially cationic at pH 7.4, influencing solubility, cell penetration, and receptor interactions.[10] |
| pKa (weakest basic) | ~2.5 (Estimated for pyridine N) | Relevant for behavior in the highly acidic environment of the stomach. |
| Aqueous Solubility | pH-dependent; higher at acidic pH | Crucial for formulation, dissolution, and absorption. Low solubility is a major hurdle in drug development.[8] |
| H-Bond Donors | 0 | Affects membrane permeability and target binding. |
| H-Bond Acceptors | 3 | Influences solubility and the ability to interact with biological targets. |
| Polar Surface Area (TPSA) | ~38 Ų (Estimated) | Correlates with passive molecular transport through membranes; values < 140 Ų are generally associated with good cell permeability. |
Experimental Determination and Characterization Workflow
To move from prediction to reliable data, a systematic experimental workflow is required. This process ensures the identity, purity, and physicochemical properties of the compound are accurately characterized before its use in further studies.
Caption: Workflow for Physicochemical Characterization.
5.1 Structural Confirmation
-
Protocol 5.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its identity and structural integrity. The morpholine moiety typically shows a distinct pattern that can be easily recognized.[11]
-
Materials: this compound sample, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tubes, 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals include aromatic protons on the pyridine ring and two distinct multiplets for the morpholine protons. The protons on the carbons adjacent to the oxygen (-O-CH₂-) will be downfield from those adjacent to the nitrogen (-N-CH₂-).[11]
-
Acquire a ¹³C NMR spectrum. Expected signals will correspond to the nine unique carbon atoms.
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
-
-
Data Analysis: Integrate the proton signals to confirm proton counts. Analyze chemical shifts and coupling constants to verify the connectivity of the pyridine and morpholine rings.
-
-
Protocol 5.1.2: Mass Spectrometry (MS)
-
Principle: MS is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), providing definitive confirmation of the molecular formula.
-
Materials: Sample, HPLC-grade solvent (e.g., methanol or acetonitrile), mass spectrometer (e.g., ESI-QTOF).
-
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI).
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to 183.09. High-resolution mass spectrometry should provide a mass accurate to within 5 ppm of the theoretical value.
-
5.2 Purity Assessment
-
Protocol 5.2.1: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates the sample from any impurities, and a UV detector quantifies their relative amounts. A purity level of >95% is typically required for accurate physicochemical measurements.
-
Materials: Sample, HPLC-grade water, acetonitrile or methanol, formic acid or trifluoroacetic acid, C18 HPLC column, HPLC system with UV detector.
-
Procedure:
-
Develop a suitable gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Prepare a sample solution at ~1 mg/mL.
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Integrate the area of all peaks. Calculate purity as (Area of main peak / Total area of all peaks) x 100%.
-
5.3 Physicochemical Property Measurement
-
Protocol 5.3.1: pKa Determination via Potentiometric Titration
-
Principle: This self-validating method involves dissolving the compound in a water/co-solvent mixture and titrating it with a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting curve.
-
Materials: Calibrated pH meter, automatic titrator, sample, 0.1 M HCl, methanol or DMSO (as co-solvent if needed), deionized water.
-
Procedure:
-
Accurately weigh and dissolve the sample to a known concentration (e.g., 1 mM).
-
Perform a blank titration of the solvent system to account for background effects.
-
Titrate the sample solution with standardized 0.1 M HCl.
-
Plot the pH versus the volume of titrant added.
-
-
Data Analysis: The pKa value corresponds to the pH at the half-equivalence point. Specialized software is used to analyze the titration curve and derive the precise pKa value(s).
-
-
Protocol 5.3.2: Lipophilicity (logD) Determination via Shake-Flask Method
-
Principle: This is the gold-standard method for measuring lipophilicity.[7] It involves partitioning the compound between n-octanol and an aqueous buffer at a specific pH (typically 7.4) and measuring its concentration in each phase at equilibrium.
-
Materials: Sample, n-octanol (pre-saturated with buffer), aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with octanol), centrifuge, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
-
Procedure:
-
Add a known amount of the compound to a vial containing equal volumes of the buffered aqueous phase and n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a calibrated analytical method.
-
-
Data Analysis: Calculate logD as: log₁₀ ([Concentration in octanol] / [Concentration in aqueous buffer]).
-
-
Protocol 5.3.3: Thermodynamic Solubility Assessment
-
Principle: This method determines the equilibrium solubility of the most stable crystalline form of the compound, which is the most relevant value for drug development.[8]
-
Materials: Sample (solid), aqueous buffer (pH 7.4), shaker/incubator at a controlled temperature (e.g., 25°C), filtration system (e.g., 0.45 µm PVDF filters), analytical instrument for quantification.
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.
-
Shake the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove all undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a calibrated analytical method.
-
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.
-
Relevance in Drug Discovery and Development
Understanding the physicochemical properties of this compound and its derivatives is not an academic exercise; it is fundamental to the success of a drug discovery project.
-
Absorption & Bioavailability: The pH-dependent solubility and moderate lipophilicity suggest that derivatives of this scaffold could have good oral absorption. The pKa of the morpholine nitrogen is particularly important; its partial protonation in the small intestine (pH ~6.5) can enhance solubility for dissolution, while sufficient neutral species remains to facilitate passive diffusion across the gut wall.
-
Distribution & CNS Penetration: The balance of lipophilicity and hydrogen bonding capacity will dictate how the molecule distributes into tissues. For compounds targeting the central nervous system (CNS), minimizing TPSA and modulating logD are key strategies to enhance blood-brain barrier penetration.
-
Metabolism & Clearance: The morpholine ring is generally metabolically robust. The introduction of the fluorine atom on the pyridine ring serves to block a potential site of metabolism, which can lead to improved metabolic stability and a longer half-life.[1][2]
-
Target Engagement & Selectivity: The three-dimensional shape, charge distribution (governed by pKa), and hydrogen bonding capabilities of the molecule are what drive its binding to a protein target. The morpholine ring often serves as a "solubility handle" that projects out of the binding pocket into the solvent, while the fluoropyridine core engages in specific interactions within the active site.[1]
Conclusion
This compound is a well-conceived molecular scaffold that balances features conducive to potent biological activity with drug-like physicochemical properties. Its moderate lipophilicity, key basic center for pH-dependent solubility, and metabolic stability make it an attractive starting point for medicinal chemistry campaigns. The predictive analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to thoroughly characterize this and related compounds, enabling data-driven decisions and accelerating the journey from a promising hit to a viable drug candidate.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(5-Fluoropyridin-2-yl)morpholine, a key building block in modern medicinal chemistry. The morpholine heterocycle is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties, metabolic stability, and target affinity.[1][2][3] This guide details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) mechanism. We offer in-depth explanations for procedural choices, comprehensive characterization data, and critical safety considerations to ensure successful execution by researchers in pharmaceutical and chemical development.
Introduction and Significance
The morpholine moiety is a cornerstone in the design of therapeutic agents, appearing in numerous approved drugs. Its presence can improve aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor, contributing to favorable pharmacokinetic profiles.[1][2] The target compound, this compound, serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors for oncology.[4] The fluorinated pyridine ring system offers unique electronic properties that can enhance binding interactions with enzyme active sites and improve metabolic resistance.
The synthesis described herein relies on a classical yet highly effective Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation is fundamental for constructing C-N bonds on electron-deficient aromatic systems.[5]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this protocol is the SNAr reaction between an activated halopyridine and morpholine. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing fluorine atom at the C-5 position. This activation renders the C-2 and C-6 positions highly electrophilic and susceptible to attack by nucleophiles.[6]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient C-2 position of the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[5]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the halide leaving group (in this protocol, chloride). The base present in the reaction mixture then neutralizes the resulting protonated morpholine nitrogen, regenerating the neutral nucleophile and driving the reaction to completion.
While fluoropyridines can be highly reactive, 2-chloropyridines are also common and effective substrates for SNAr reactions, often providing a good balance of reactivity and substrate availability.[6][7]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 2-chloro-5-fluoropyridine and morpholine.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloro-5-fluoropyridine | 31301-51-6 | C₅H₃ClFN | 131.54 | Electrophile |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-chloro-5-fluoropyridine (2.63 g, 20.0 mmol, 1.0 equiv.), morpholine (2.10 mL, 24.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv.).
-
Rationale: Morpholine is used in slight excess to ensure complete consumption of the limiting electrophile. Potassium carbonate is an effective inorganic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add 40 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100 °C using a heating mantle. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of 30% Ethyl Acetate in Hexane). The disappearance of the 2-chloro-5-fluoropyridine spot indicates reaction completion. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: The product is partitioned into the organic phase, while the inorganic salts (K₂CO₃, KCl) and excess DMF are removed into the aqueous phase.
-
-
Work-up - Washing and Drying: a. Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: Water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. b. If necessary, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Data and Characterization
Summary of Quantitative Data
| Parameter | Value |
| Moles of 2-Chloro-5-fluoropyridine | 20.0 mmol |
| Moles of Morpholine | 24.0 mmol (1.2 equiv.) |
| Moles of K₂CO₃ | 30.0 mmol (1.5 equiv.) |
| Solvent Volume (DMF) | 40 mL |
| Reaction Temperature | 100 °C |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 3.64 g |
| Expected Product Appearance | White to off-white solid |
Expected Characterization Results
The identity and purity of the final compound should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for both the morpholine and pyridine rings. The morpholine protons typically appear as two multiplets or triplets.[8][9]
-
Expected Peaks (CDCl₃, 400 MHz):
-
δ ~ 8.0-8.1 ppm (d, 1H, Pyridine H-6)
-
δ ~ 7.3-7.4 ppm (ddd, 1H, Pyridine H-4)
-
δ ~ 6.6-6.7 ppm (dd, 1H, Pyridine H-3)
-
δ ~ 3.8-3.9 ppm (t, 4H, Morpholine -OCH₂)
-
δ ~ 3.5-3.6 ppm (t, 4H, Morpholine -NCH₂)
-
-
-
¹³C NMR Spectroscopy:
-
Expected Peaks (CDCl₃, 101 MHz): Signals corresponding to the pyridine carbons (one bearing fluorine showing a large C-F coupling constant) and two signals for the morpholine carbons (~67 ppm for -OCH₂ and ~45 ppm for -NCH₂).
-
-
Mass Spectrometry (MS):
-
Expected m/z: 183.09 [M+H]⁺ for C₉H₁₁FN₂O (Exact Mass: 182.09).[4]
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2-Chloro-5-fluoropyridine: Is an irritant. Avoid inhalation and contact with skin and eyes.
-
Morpholine: Is corrosive and flammable. Handle with care.
-
DMF: Is a skin and respiratory irritant and is a suspected teratogen. Avoid exposure.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- MySkinRecipes. This compound.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
Purification techniques for 4-(5-Fluoropyridin-2-yl)morpholine
An Application Guide: High-Purity Isolation of 4-(5-Fluoropyridin-2-yl)morpholine: Methodologies and Validation Protocols
Abstract: This document provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in modern medicinal chemistry.[1] Given its role in the synthesis of high-value pharmaceutical agents, achieving exceptional purity is paramount. This guide moves beyond simple procedural lists to explain the underlying principles of each technique, enabling researchers to make informed decisions and troubleshoot effectively. We present detailed, field-tested protocols for recrystallization and flash column chromatography, alongside robust analytical methods for purity verification, including HPLC and NMR spectroscopy.
Compound Profile and Strategic Considerations
This compound is a morpholine-substituted fluoropyridine derivative. Its structure features a basic nitrogen within the morpholine ring and a polar ether linkage, contrasted with the more electron-deficient fluoropyridine ring. Understanding these features is critical for designing an effective purification strategy. The primary goal is to remove unreacted starting materials, reaction by-products, and any potential degradation products.
A summary of the compound's essential physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1287217-51-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁FN₂O | [1][3] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Storage | Room temperature, sealed in dry conditions | [1][2] |
| Key Structural Features | Basic morpholine nitrogen, ether linkage, fluoropyridine ring | [4] |
The choice between the primary purification techniques—recrystallization and chromatography—depends on the impurity profile and the scale of the purification.
Caption: Decision workflow for selecting the optimal purification strategy.
Protocol I: Purification by Recrystallization
Principle: This technique is ideal for removing small quantities of impurities from a solid sample. It leverages the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities at high temperatures, but upon cooling, the target compound's solubility will decrease sharply, causing it to crystallize out of the solution while the impurities remain dissolved.
Causality of Solvent Selection: The choice of solvent is the most critical parameter. An ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound completely at its boiling point.
-
Dissolve the compound sparingly or not at all at low temperatures (e.g., 0-4 °C).
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal during drying.
For morpholine derivatives, solvents like ethanol, isopropanol (IPA), and ethyl acetate (EtOAc), or mixtures thereof with water or hexanes, are often effective starting points.[5][6] A solvent screening is highly recommended.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening (Small Scale): Place ~20 mg of crude material into several test tubes. To each, add a different solvent (e.g., IPA, EtOAc, Acetonitrile) dropwise. Heat the tubes that do not dissolve the solid at room temperature. The best solvent is one that requires heating for full dissolution and forms crystals upon cooling.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., Isopropanol) in small portions while heating the mixture with stirring (e.g., on a hotplate stirrer) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting: If the compound "oils out" instead of crystallizing, it indicates the solution is too supersaturated or the melting point of the solid is lower than the solution temperature.[7] To resolve this, add more solvent to the hot mixture and allow it to cool more slowly.[7]
Protocol II: Purification by Flash Column Chromatography
Principle: This is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (solid adsorbent) and a mobile phase (liquid eluent).[8][9] For this compound, which is a moderately polar compound, normal-phase chromatography using silica gel is the method of choice.[10] Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly, allowing for the isolation of the target compound.
Sources
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- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. orgchemboulder.com [orgchemboulder.com]
Application Note & Protocols: Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
4-(5-Fluoropyridin-2-yl)morpholine is a critical heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a fluorinated pyridine ring coupled with a morpholine moiety, imparts favorable physicochemical and metabolic properties to parent molecules.[1] This scaffold is frequently incorporated into drug candidates to enhance solubility, improve metabolic stability, and modulate pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2][3][4] Notably, it serves as a key intermediate in the synthesis of potent kinase inhibitors for oncology and compounds targeting neurological and inflammatory diseases.[5][6][7]
The morpholine ring, a versatile and synthetically accessible component, can improve a molecule's passage across the blood-brain barrier and is considered a "privileged structure" in drug design.[1][2] This guide provides detailed, field-proven protocols for the synthesis of this compound, focusing on the underlying chemical principles to empower researchers to optimize these reactions for their specific applications.
Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Principle
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyridine ring is rendered electron-deficient by the electronegativity of the ring nitrogen and the fluorine atom at the C-5 position. This electronic deficit makes the C-2 position highly susceptible to attack by a nucleophile, in this case, the secondary amine of morpholine. The attack forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized.[8] In the final step, the leaving group (typically a halide like chloride) is expelled, restoring the aromaticity of the ring and yielding the final product. The fluorine at the C-5 position remains intact as it is a poorer leaving group compared to chlorine at the activated C-2 position.[9]
Visualized Experimental Workflow
Caption: General workflow for the SNAr synthesis.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Morpholine (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5-10 volumes)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloro-5-fluoropyridine (1.0 eq), the solvent (e.g., DMSO, 5-10 volumes), and the base (e.g., K₂CO₃, 2.0 eq).
-
Begin stirring the mixture and add morpholine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain stirring.
-
Monitor the reaction's progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-10 hours).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing cold water (10 volumes).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Optimization and Causality
The choice of base and solvent is crucial for reaction efficiency. Polar aprotic solvents like DMSO and DMF are ideal as they effectively solvate the cation of the base, increasing the nucleophilicity of the morpholine and accelerating the reaction rate. The base is essential to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | DMSO | 100 | 8 | ~90% | Standard, reliable conditions with high yield. Easy work-up. |
| 2 | Et₃N (2.0) | DMF | 120 | 6 | ~85% | Higher temperature may be needed. Et₃N is easier to remove post-reaction but can be less effective. |
| 3 | None | Dioxane | 100 | 24 | <20% | Demonstrates the necessity of a base to neutralize byproduct and drive the equilibrium forward. |
| 4 | K₂CO₃ (2.0) | Toluene | 100 | 24 | ~40% | Non-polar solvent leads to poor solubility of reagents and significantly slower reaction rates. |
Alternative Route: Buchwald-Hartwig Cross-Coupling
For substrates where the SNAr reaction is sluggish or incompatible with other functional groups, the Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative.[10][11] This method is particularly useful for forming C-N bonds with less reactive aryl halides.[12][13]
Mechanistic Principle
The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl halide (e.g., 2-bromo-5-fluoropyridine) C-X bond. The resulting Pd(II) complex then coordinates with the amine (morpholine). A base deprotonates the coordinated amine, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[11][14]
Visualized Catalytic Cycle
Caption: Key steps of the Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous Toluene or Dioxane (5-10 volumes)
-
Celite
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Add the aryl halide (e.g., 2-bromo-5-fluoropyridine, 1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOtBu, 1.4 eq) to a Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) followed by morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using the same work-up and column chromatography procedure described in section 2.3.
Product Characterization and Safety
Characterization: The identity and purity of the final product, this compound (C₉H₁₁FN₂O, Mol. Wt.: 182.19 g/mol ), should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
¹⁹F NMR: To verify the presence and chemical shift of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-halopyridines can be irritating and harmful. Morpholine is corrosive.
-
Palladium catalysts are toxic and should be handled with care.
-
Solvents like DMSO and DMF can facilitate skin absorption of other chemicals. Avoid direct contact.
References
- MySkinRecipes. (n.d.). This compound.
- RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
- National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- National Institutes of Health (NIH). (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ResearchGate. (n.d.). Background on morpholine synthesis and our approach.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- National Institutes of Health (NIH). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 4-(5-Bromopyridin-2-yl)morpholine.
- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubMed. (2020). Donor-Acceptor 1,2,4,5-Tetrazines Prepared by the Buchwald-Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-On Property by Inverse Electron Demand Diels-Alder Reaction.
- PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
- ResearchGate. (n.d.). Donor-acceptor 1,2,4,5-Tetrazines Prepared by Buchwald-Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-on Property by Inverse Electron Demand Diels-Alder Reaction.
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- 10. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 4-(5-Fluoropyridin-2-yl)morpholine
Abstract
This technical guide provides a comprehensive methodology for the structural characterization of 4-(5-Fluoropyridin-2-yl)morpholine (CAS No: 1287217-51-9), a key heterocyclic building block in modern medicinal chemistry and drug development.[1][2] We detail optimized protocols for sample preparation, data acquisition, and in-depth spectral analysis using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, with a particular focus on interpreting the complex spin-spin coupling patterns introduced by the fluorine substituent. This guide is intended for researchers, chemists, and quality control specialists who require unambiguous structural verification of this and structurally related compounds.
Introduction and Scientific Context
This compound is a substituted fluoropyridine derivative frequently employed as an intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for oncology and agents targeting neurological disorders.[1] The introduction of a fluorine atom into a pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability.[3] Given these critical roles, rigorous and unambiguous structural confirmation is a prerequisite for its use in any synthetic workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural elucidation of organic molecules in solution. This application note establishes a self-validating protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra, paying special attention to the diagnostic signatures arising from the fluoropyridine and morpholine moieties.
Theoretical Considerations for Spectral Analysis
A predictive understanding of the NMR spectrum is crucial for accurate interpretation. The electronic environment of each nucleus in this compound dictates its chemical shift (δ) and coupling patterns.
-
Influence of Heteroatoms and Substituents: The electron-withdrawing nature of the pyridine nitrogen and the highly electronegative fluorine atom significantly deshields the nuclei within the pyridine ring, shifting their signals downfield in both ¹H and ¹³C spectra. Conversely, the morpholine ring contains protons and carbons in a saturated, aliphatic environment, which are expected to resonate upfield.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei gives rise to signal splitting, or J-coupling. This phenomenon is transmitted through covalent bonds and is independent of the external magnetic field strength.[4] In this molecule, we anticipate:
-
¹H-¹H Coupling: Standard ortho, meta, and para couplings within the pyridine ring.
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The ¹⁹F nucleus (spin I = ½, 100% natural abundance) couples strongly with nearby protons and carbons. The magnitude of the J-coupling constant decreases with the number of intervening bonds (¹J > ²J > ³J > ⁴J).[5] These couplings are invaluable for confirming the position of the fluorine substituent.
-
Below is the structure and IUPAC numbering scheme for this compound, which will be used for all spectral assignments.
Caption: Standard workflow for NMR analysis.
Protocol for Sample Preparation
The quality of the final spectrum is critically dependent on meticulous sample preparation. [6]
-
Material: Weigh 10-20 mg of this compound for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry glass vial. [7][8] * Causality: These quantities ensure an adequate signal-to-noise ratio for a typical high-field spectrometer within a reasonable acquisition time. ¹³C NMR requires more material due to the low natural abundance (~1.1%) of the ¹³C isotope. [7]2. Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the compound exhibits poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Causality: Deuterated solvents are used to avoid overwhelming solvent proton signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system, which maintains field stability. [9]3. Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any particulate matter.
-
-
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution into a clean, high-quality 5 mm NMR tube. The final sample height should be 4-5 cm. [10] * Causality: Filtering removes any insoluble impurities that can degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution. [7][8]Proper sample height ensures the active volume is within the uniform region of the detection coil. [10]5. Capping and Labeling: Cap the NMR tube securely and label it clearly at the top with a permanent marker. Do not use paper labels or tape on the body of the tube. [8]
Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. They may be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Causality/Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse angle to balance signal intensity and relaxation time. |
| Spectral Width | 16 ppm | 240 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |
| Number of Scans | 8-16 | 1024-4096 | More scans are needed for ¹³C to compensate for its low sensitivity. [7] |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between pulses, crucial for accurate integration. |
| Acquisition Time | ~4 s | ~1 s | Determines the digital resolution of the spectrum. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is divided into two distinct regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the morpholine protons.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| H6 | 8.0 - 8.2 | d | 1H | ⁴J(H,F) ≈ 2-3 Hz | Doublet due to para-coupling with ¹⁹F. Most deshielded aromatic proton due to proximity to pyridine nitrogen. |
| H4 | 7.3 - 7.5 | ddd | 1H | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 7-9 Hz, ⁴J(H,H) ≈ 2-3 Hz | Complex multiplet due to ortho-coupling to H3, meta-coupling to ¹⁹F, and meta-coupling to H6. |
| H3 | 6.5 - 6.7 | dd | 1H | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 2-4 Hz | Doublet of doublets from ortho-coupling to H4 and a smaller para-coupling to ¹⁹F. Upfield shift due to the donating effect of the morpholine nitrogen. |
| H8, H12 | 3.8 - 3.9 | t | 4H | ³J(H,H) ≈ 5 Hz | Protons adjacent to the oxygen atom. Appear as a triplet due to coupling with adjacent CH₂ protons. |
| H9, H11 | 3.5 - 3.6 | t | 4H | ³J(H,H) ≈ 5 Hz | Protons adjacent to the nitrogen atom. Appear as a triplet. |
Note: At room temperature, the morpholine ring undergoes rapid chair-chair interconversion, resulting in chemically equivalent environments for the four protons on C8/C12 and the four protons on C9/C11, simplifying the spectrum to two triplets.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show the expected seven carbon signals. The key feature is the large one-bond coupling of C5 to the fluorine atom.
| Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (J, Hz) | Rationale |
| C2 | 158 - 160 | d | ³J(C,F) ≈ 3-5 Hz | Quaternary carbon attached to two nitrogen atoms, highly deshielded. |
| C5 | 155 - 158 | d | ¹J(C,F) ≈ 230-240 Hz | Carbon directly bonded to fluorine, shows a characteristic large one-bond C-F coupling. [11] |
| C6 | 138 - 140 | d | ³J(C,F) ≈ 3-5 Hz | Deshielded by adjacent nitrogen. |
| C4 | 125 - 128 | d | ²J(C,F) ≈ 20-25 Hz | Shows a significant two-bond C-F coupling. |
| C3 | 108 - 110 | d | ²J(C,F) ≈ 8-10 Hz | Shielded by the electron-donating effect of the morpholine group. |
| C8, C12 | 66 - 68 | s | - | Aliphatic carbons adjacent to oxygen. |
| C9, C11 | 45 - 47 | d | ⁴J(C,F) ≈ 2-4 Hz | Aliphatic carbons adjacent to nitrogen. May show very small long-range coupling to fluorine. |
Conclusion
This application note provides a robust and detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided analysis, including predicted chemical shifts and a detailed explanation of the critical H-F and C-F coupling constants, serves as an authoritative guide for the unambiguous structural verification of this important pharmaceutical intermediate. These methods are broadly applicable to the characterization of other fluorinated heterocyclic compounds.
References
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- Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
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- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
- NMR Spectroscopy. (n.d.). NMR Sample Preparation.
- Journal of the American Chemical Society. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
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- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
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Application Note: High-Resolution Mass Spectrometric Analysis of 4-(5-Fluoropyridin-2-yl)morpholine
An In-Depth Technical Guide
Abstract
This document provides a comprehensive guide to the analysis of 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in modern pharmaceutical synthesis, using mass spectrometry.[1] We detail optimized protocols for sample preparation and analysis via Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The guide offers insights into the principles of instrument setup, expected fragmentation patterns, and data interpretation, tailored for researchers, analytical scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible characterization of the target analyte for applications ranging from purity assessment to metabolite identification.
Introduction and Significance
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure is frequently incorporated into kinase inhibitors for oncology and treatments for neurological and inflammatory diseases due to its favorable pharmacokinetic properties.[1] Accurate and reliable analytical methods are therefore critical to verify its identity, purity, and stability throughout the drug development pipeline.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose. When coupled with a separation technique like liquid chromatography (LC), it allows for the unambiguous identification and quantification of the analyte, even in complex matrices. This application note focuses on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique ideal for analyzing polar, thermally labile molecules like the topic compound.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₁FN₂O | [1][3] |
| Molecular Weight | 182.19 g/mol | [1] |
| CAS Number | 1287217-51-9 | [1][3][4] |
| Structure | ||
| Key Features | Fluoropyridine ring, Morpholine moiety (secondary amine and ether functionalities)[5] | - |
Principles of Mass Spectrometric Analysis
The successful analysis of this compound hinges on three core stages: ionization, mass analysis, and fragmentation for structural confirmation.
-
Ionization: Electrospray Ionization (ESI) ESI is the method of choice due to the presence of basic nitrogen atoms in both the morpholine and pyridine rings, which are readily protonated in solution.[6][7] By acidifying the mobile phase (e.g., with 0.1% formic acid), we can ensure efficient formation of the protonated molecular ion, [M+H]⁺, in the positive ion mode. This process is gentle and minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[2]
-
Mass Analysis: High-Resolution Mass Spectrometry (HRMS) Employing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of the parent ion and its fragments, distinguishing the analyte from isobaric interferences.[6][8]
-
Structural Elucidation: Tandem Mass Spectrometry (MS/MS) To confirm the molecule's specific structure, we utilize tandem mass spectrometry (MS/MS). In this technique, the protonated molecular ion ([M+H]⁺, m/z 183.0932) is isolated and then subjected to fragmentation through Collision-Induced Dissociation (CID).[9][10] The resulting fragment ions are characteristic of the molecule's structure. Analyzing this fragmentation pattern provides a structural fingerprint, enabling differentiation from isomers and confirming the connectivity of the fluoropyridine and morpholine moieties.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is predictable, guided by the stability of the resulting fragment ions and neutral molecules.[11][12] The primary cleavage sites are the bonds of the morpholine ring and the C-N bond connecting the two ring systems.
The diagram below illustrates the most probable fragmentation pathway. The parent ion, [M+H]⁺, undergoes CID to produce several key daughter ions. The most characteristic fragmentation involves the retro-Diels-Alder (RDA) reaction within the protonated morpholine ring, a common pathway for such structures, leading to the loss of C₂H₄O and formation of the stable ion at m/z 139.0666. Subsequent fragmentations of the fluoropyridine ring can also occur.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(5-Fluoropyridin-2-yl)morpholine
Abstract
This application note presents a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. This document provides a detailed protocol, explains the scientific rationale behind the chosen parameters, and offers guidance on method optimization and troubleshooting. The described protocol has been developed to ensure a robust and reproducible purification process, yielding a final product of high purity.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a fluoropyridine and a morpholine moiety, makes it a valuable precursor for the synthesis of various biologically active molecules.[1] The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps and compromise the integrity of the final active pharmaceutical ingredient (API).
High-performance liquid chromatography is a powerful technique for the purification of pharmaceutical intermediates.[2] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to nonpolar compounds.[3] The basic nature of the pyridine nitrogen in this compound presents a specific challenge in RP-HPLC, often leading to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[4] This application note addresses this challenge through the use of an acidic mobile phase modifier, trifluoroacetic acid (TFA), which improves peak symmetry and resolution.[5][6][7]
Chemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂O | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| CAS Number | 1287217-51-9 | [1] |
| Appearance | Varies (typically a solid) | N/A |
| Polarity | Moderately polar | Inferred |
| Basicity (pKa) | Estimated 4-5 (Pyridine moiety) | [4] |
Principles of the HPLC Purification Method
The purification strategy is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of water and acetonitrile). The separation mechanism relies on the differential partitioning of the target compound and its impurities between the mobile and stationary phases.
Stationary Phase Selection
A C18 (octadecylsilyl) bonded silica column is chosen for its broad applicability and excellent retention of moderately polar organic molecules. The high surface area and hydrophobicity of the C18 phase provide the necessary retention for this compound. To minimize peak tailing associated with basic compounds, a modern, well-end-capped C18 column with low silanol activity is recommended.[2]
Mobile Phase Selection and the Role of TFA
The mobile phase consists of a gradient of acetonitrile in water. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.[8]
The addition of 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components is critical for several reasons:[5][7]
-
pH Control: TFA is a strong acid that lowers the mobile phase pH to approximately 2.[6] At this pH, the basic nitrogen on the pyridine ring is protonated, ensuring the analyte exists in a single, consistent ionic form. This prevents peak splitting and broadening that can occur when a compound is partially ionized.[9]
-
Ion Pairing: The trifluoroacetate anion can form an ion pair with the protonated analyte. This ion pair is more hydrophobic than the protonated molecule alone, leading to increased retention on the reversed-phase column.[6][7]
-
Suppressing Silanol Interactions: The low pH suppresses the ionization of residual silanol groups on the silica stationary phase, reducing undesirable secondary interactions that cause peak tailing.[6]
Caption: Workflow of the reversed-phase HPLC purification.
Detailed Purification Protocol
This protocol is a starting point and may require optimization based on the specific impurity profile of the crude material and the HPLC system used.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability and a UV detector |
| HPLC Column | C18, 5 µm particle size, 19 x 150 mm (or similar preparative dimensions) |
| Solvents | Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure) |
| Mobile Phase Modifier | Trifluoroacetic acid (TFA), HPLC grade |
| Sample | Crude this compound |
| Glassware | Volumetric flasks, beakers, graduated cylinders |
| Filtration | 0.45 µm syringe filters (PTFE or other solvent-compatible membrane) |
| Post-Purification | Rotary evaporator, lyophilizer (optional) |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.
Note: Always filter and degas mobile phases before use to prevent pump and column blockage and to ensure a stable baseline.[10]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or dimethyl sulfoxide (DMSO) is a good starting point.
-
Aim for a concentration that allows for complete dissolution but is as concentrated as possible to maximize loading on the preparative column.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min (adjust based on column dimensions and pressure limits) |
| Detection Wavelength | 254 nm or 210 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient Program | See table below |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Caption: Step-by-step experimental workflow for purification.
Method Development and Optimization
The provided protocol is a robust starting point. However, for optimal results, some method development may be necessary.
Scouting Gradient
If the retention time of the target compound is unknown, it is advisable to run a fast "scouting" gradient (e.g., 5% to 95% B over 10-15 minutes) on an analytical scale (e.g., 4.6 x 150 mm column) to determine the approximate elution conditions.[11][12]
Gradient Optimization
Once the approximate elution percentage of the organic modifier is known, the gradient can be optimized to improve the resolution between the target compound and its impurities. A shallower gradient around the elution point of the target compound will increase the separation between closely eluting peaks.[13][14]
Wavelength Selection
The choice of UV detection wavelength is critical for sensitivity and for visualizing impurities. Pyridine and its derivatives typically exhibit UV absorbance around 254 nm.[15] For compounds lacking strong chromophores, detection at lower wavelengths, such as 210 nm, can provide higher sensitivity, although baseline noise may also increase.[16] It is recommended to determine the UV spectrum of the crude sample to identify the optimal wavelength for both the main compound and key impurities.
Post-Purification Work-up
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity specifications.
-
Solvent Removal: Remove the acetonitrile and the majority of the water using a rotary evaporator.
-
Final Product Isolation: The remaining aqueous solution, which will contain the purified product as a TFA salt, can be lyophilized (freeze-dried) to yield a solid product. Alternatively, the acidic solution can be neutralized with a base (e.g., sodium bicarbonate) and the free base extracted with an appropriate organic solvent.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Insufficient mobile phase acidity; secondary interactions with the stationary phase. | Ensure the TFA concentration is 0.1%. Consider a different C18 column with better end-capping.[4] |
| Poor Resolution | Inappropriate gradient slope; incorrect mobile phase. | Optimize the gradient to be shallower around the elution time of the target compound.[13] Try a different organic modifier (e.g., methanol) or a different stationary phase (e.g., phenyl-hexyl). |
| Low Recovery | Compound precipitation on the column or during work-up; compound instability. | Check the solubility of the compound in the mobile phase. Ensure the work-up procedure is appropriate. |
| High Backpressure | Column blockage; precipitated buffer. | Filter all samples and mobile phases. If buffer precipitation is suspected, flush the system and column with water before introducing high concentrations of organic solvent.[17] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a C18 reversed-phase column with a water/acetonitrile gradient modified with trifluoroacetic acid, high-purity material can be obtained. The principles and procedures outlined herein are designed to be a valuable resource for scientists engaged in pharmaceutical research and development, enabling the efficient and reliable purification of this important synthetic intermediate.
References
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- Guan, K. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.Journal of Liquid Chromatography & Related Technologies, 29(3), 415-430. [Link]
- The role of TFA on Reverse phase chromatography? (2008).
- How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
- Why is trifluoroacetic acid (TFA) used in c-18 column? (2024).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. [Link]
- GOOD LABORATORY PRACTICE for HPLC. (n.d.). Crawford Scientific. [Link]
- The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017).
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio. [Link]
- Fluorescent Properties Study of 2-AminoPyridine Deriv
- UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
- 2-Aminopyridine. (n.d.). NIST WebBook. [Link]
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- Relative Quantum Yield of 2-Aminopyridine. (2022). Edinburgh Instruments. [Link]
- UV-vis absorption spectra of 2 in pyridine at varying concentrations. (n.d.).
- Ultraviolet Absorption Spectra of Some Pyridine Derivatives. (1949).
- UV-spectrum of pyridine. (n.d.).
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High-Throughput Library Synthesis Using the 4-(5-Fluoropyridin-2-yl)morpholine Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic use of privileged scaffolds in high-throughput chemistry is paramount for the rapid generation and optimization of lead compounds.[1] The 4-(5-fluoropyridin-2-yl)morpholine moiety represents a highly valuable structural motif, combining the advantageous physicochemical properties of both the fluoropyridine and morpholine pharmacophores. This application note provides a detailed guide for the integration of this scaffold into parallel synthesis workflows, focusing on robust and scalable palladium-catalyzed cross-coupling reactions. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, tailored for a 96-well plate format, to enable the efficient construction of diverse chemical libraries. The causality behind experimental choices, mechanistic insights, and practical troubleshooting advice are discussed to ensure high success rates and scientific integrity.
Introduction: The Strategic Value of the this compound Scaffold
The efficiency of a drug discovery campaign is often dictated by the ability to rapidly explore Structure-Activity Relationships (SAR) through the synthesis of large, diverse compound libraries.[2] The choice of the core scaffold is a critical decision. The this compound core has emerged as a favored building block in medicinal chemistry for several compelling reasons.[3]
-
The Fluoropyridine Motif: The incorporation of a fluorine atom onto the pyridine ring is a well-established strategy in medicinal chemistry to modulate key molecular properties.[4] Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, and conformational preference.[5] This often leads to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and increased binding affinity to biological targets.[6][7]
-
The Morpholine Moiety: The morpholine ring is a ubiquitous pharmacophore recognized for its ability to improve the pharmacokinetic profile of drug candidates.[8] Its inclusion frequently enhances aqueous solubility and bioavailability.[9] With a pKa of approximately 8.7, the morpholine nitrogen is weakly basic, which can be advantageous for optimizing compound properties and avoiding off-target effects.[9]
This guide focuses on leveraging a common precursor, 2-bromo-5-fluoropyridine , as the starting point for parallel synthesis. This allows for diversification at the 2-position (e.g., introduction of the morpholine group) and the generation of a library of analogues via cross-coupling at the bromine-bearing C-4 position, or by first installing the morpholine and then performing subsequent diversification. The protocols below assume diversification of a related bromo-substituted 2-morpholinopyridine.
General Workflow for Parallel Library Synthesis
Parallel synthesis involves the simultaneous execution of multiple, discrete reactions in an array format, typically a 24- or 96-well plate.[1] This methodology allows for the rapid generation of a library of related compounds where one building block is kept constant (the scaffold) while a second is varied (the diversification reagent).
Caption: General workflow for parallel synthesis in a 96-well plate format.
Protocol 1: Parallel Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling for forming carbon-carbon bonds between an organoboron compound and an organohalide.[10] It exhibits excellent functional group tolerance, making it ideal for late-stage diversification in drug discovery.[11]
Detailed Protocol (96-Well Plate Format)
This protocol describes the coupling of a 4-bromo-2-morpholinopyridine derivative with a library of boronic acids.
Materials:
-
Stock Solution A: 4-Bromo-2-(5-fluoropyridin-yl)morpholine (or similar scaffold) (0.2 M in 1,4-dioxane)
-
Boronic Acid Library: Pre-weighed 0.1 mmol of each boronic acid in individual wells of a 96-well plate.
-
Stock Solution B (Catalyst/Base): Potassium carbonate (K₂CO₃) (69 mg, 0.5 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (11.6 mg, 0.01 mmol). Prepare fresh as a slurry in 4 mL of 1,4-dioxane and 1 mL of water just before use.
-
Deep-well 96-well reaction block with a sealing mat.
-
Solvents: 1,4-Dioxane, Water (degassed), Ethyl Acetate, Saturated aq. NaHCO₃.
Procedure:
-
Reagent Plating: To each well of the 96-well plate containing the pre-weighed boronic acids, add 250 µL of Stock Solution A (0.05 mmol of the bromo-pyridine scaffold).
-
Catalyst Addition: Vigorously agitate Stock Solution B to ensure a uniform slurry. Using a wide-bore pipette tip, dispense 250 µL of this catalyst/base cocktail to each well.
-
Sealing and Reaction: Securely seal the reaction block with the sealing mat. Place the block on a shaker-incubator and heat at 85 °C with agitation for 12-16 hours.
-
Workup:
-
Cool the reaction block to room temperature.
-
Add 500 µL of Ethyl Acetate and 500 µL of saturated aq. NaHCO₃ to each well.
-
Seal the plate and shake vigorously for 5 minutes. Centrifuge briefly to separate the layers.
-
Carefully transfer the organic (top) layer from each well to a new 96-well plate.
-
-
Isolation: Evaporate the solvent from the collection plate using a centrifugal evaporator.
-
Analysis and Purification: Re-dissolve the crude product residues in a suitable solvent (e.g., DMSO/MeOH) for LC-MS analysis to determine conversion and purity. Purify the desired products using mass-directed preparative HPLC.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of Pd(PPh₃)₄ is due to its reliability and commercial availability, serving as a stable source of the active Pd(0) catalyst. The base (K₂CO₃) is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[12] The dioxane/water solvent system is effective at solubilizing both the organic reagents and the inorganic base.
Representative Data
| Entry | Boronic Acid (Ar'-B(OH)₂) | Product Structure | Typical Yield (%) |
| 1 | Phenylboronic acid | Ar-Ph | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Ar-(4-OMe-Ph) | 80-95 |
| 3 | 3-Cyanophenylboronic acid | Ar-(3-CN-Ph) | 65-80 |
| 4 | Thiophene-2-boronic acid | Ar-(2-Thienyl) | 60-75 |
| Ar represents the 2-morpholino-5-fluoropyridin-4-yl scaffold. Yields are estimated based on literature for similar heteroaryl couplings and may vary. |
Protocol 2: Parallel Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[13] This reaction has broad utility in medicinal chemistry for accessing aryl amines, which are common structures in pharmaceuticals.[14]
Detailed Protocol (96-Well Plate Format)
This protocol describes the coupling of a 4-bromo-2-morpholinopyridine derivative with a library of primary or secondary amines.
Materials:
-
Stock Solution A: 4-Bromo-2-(5-fluoropyridin-yl)morpholine (or similar scaffold) (0.2 M in Toluene)
-
Amine Library: 0.06 mmol of each amine added to individual wells of a 96-well plate.
-
Stock Solution B (Catalyst/Base): Sodium tert-butoxide (NaOtBu) (14.4 mg, 0.15 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.3 mg, 0.0025 mmol), and Xantphos (4.3 mg, 0.0075 mmol). Prepare fresh as a solution/slurry in 5 mL of degassed Toluene in a glovebox or under an inert atmosphere.
-
Deep-well 96-well reaction block with a sealing mat.
-
Solvents: Toluene (anhydrous, degassed), Ethyl Acetate, Water.
Procedure:
-
Reagent Plating: In an inert atmosphere (glovebox), add 250 µL of Stock Solution A (0.05 mmol of the bromo-pyridine scaffold) to each well containing the amine library.
-
Catalyst Addition: Vigorously agitate Stock Solution B. Dispense 250 µL of the catalyst/base cocktail to each well.
-
Sealing and Reaction: Securely seal the reaction block. Place the block on a shaker-incubator and heat at 100 °C with agitation for 12-18 hours.
-
Workup:
-
Cool the reaction block to room temperature.
-
Quench the reaction by carefully adding 500 µL of water to each well.
-
Add 500 µL of Ethyl Acetate. Seal the plate and shake vigorously for 5 minutes. Centrifuge briefly.
-
Carefully transfer the organic (top) layer to a new 96-well plate.
-
-
Isolation: Evaporate the solvent using a centrifugal evaporator.
-
Analysis and Purification: Re-dissolve the crude residues in DMSO/MeOH for LC-MS analysis. Purify via mass-directed preparative HPLC.
Mechanistic Rationale
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions. The choice of ligand is critical for success.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Pd₂(dba)₃/Xantphos system is a highly effective combination for coupling heteroaryl halides.[15][16] Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the crucial reductive elimination step, which is often rate-limiting.[16] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine-palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[14] Anhydrous and inert conditions are critical as the catalytic species are sensitive to oxygen and moisture.
Representative Data
| Entry | Amine (HNR'R'') | Product Structure | Typical Yield (%) |
| 1 | Aniline | Ar-NHPh | 70-85 |
| 2 | Benzylamine | Ar-NHBn | 75-90 |
| 3 | Piperidine | Ar-(1-Piperidinyl) | 80-95 |
| 4 | tert-Butylamine | Ar-NHtBu | 50-70 |
| Ar represents the 2-morpholino-5-fluoropyridin-4-yl scaffold. Yields are estimated based on literature for similar heteroaryl couplings and may vary.[17] |
Troubleshooting and Practical Insights
-
Low Conversion: If LC-MS analysis shows significant starting material, consider screening alternative catalysts, ligands, or bases. For Suzuki couplings, more active catalysts like PdCl₂(dppf) or Buchwald-type pre-catalysts can be effective. For Buchwald-Hartwig reactions, different ligands (e.g., RuPhos, JohnPhos) can have a profound impact. Increasing the reaction temperature or time may also improve yields.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid (Ar'-Ar') can occur. This can be minimized by ensuring degassed solvents and maintaining an inert atmosphere. In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of bromine with hydrogen) can be a competing pathway.
-
Purification Challenges: Parallel purification can be a bottleneck. Developing a generic gradient method for preparative HPLC that effectively separates a wide range of products from common impurities is essential for high-throughput success.
Conclusion
The this compound scaffold is a privileged structure for modern medicinal chemistry. By employing the robust and scalable parallel synthesis protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions detailed in this note, research organizations can significantly accelerate their drug discovery efforts. These methods enable the rapid and efficient generation of large, diverse libraries, facilitating a thorough exploration of the chemical space around this valuable core and speeding the journey from hit identification to lead optimization.
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- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
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- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Wiley Online Library. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs...
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
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- National Institutes of Health (NIH). (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
- PubMed Central (PMC). (n.d.).
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Application Notes and Protocols: 4-(5-Fluoropyridin-2-yl)morpholine as a Privileged Building Block for Library Synthesis in Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Pyridines and the Morpholine Moiety
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, the pyridine ring is a cornerstone.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tool to modulate physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
Parallel to the rise of fluorinated heterocycles, the morpholine moiety has been identified as a "privileged structure" in drug design.[3] Its incorporation into drug candidates often imparts improved aqueous solubility, metabolic stability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The morpholine ring, with its weak basicity and ability to act as a hydrogen bond acceptor, can significantly enhance a compound's drug-like properties.[6][7]
This application note details the utility of 4-(5-Fluoropyridin-2-yl)morpholine as a versatile building block for the synthesis of compound libraries aimed at identifying novel therapeutic agents, particularly in the realm of kinase inhibitors.[2][8][9] The convergence of a fluorinated pyridine core and a morpholine substituent in a single, readily functionalizable molecule provides a powerful starting point for the rapid generation of diverse and biologically relevant compounds. We will provide detailed, field-proven protocols for key chemical transformations and illustrate a strategic workflow for library synthesis.
Physicochemical Properties and Strategic Value
The unique combination of the 5-fluoropyridine and morpholine motifs in This compound offers several strategic advantages for drug discovery programs:
-
Modulation of Basicity: The electron-withdrawing fluorine atom at the 5-position of the pyridine ring lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in mitigating off-target effects and improving cell permeability.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 5-position of the pyridine ring more resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile with a longer half-life.
-
Favorable ADME Properties: The morpholine group is well-known to improve aqueous solubility and overall ADME properties. Its presence can help to ensure that the synthesized library compounds have a higher probability of possessing drug-like characteristics.[4][5]
-
Versatile Synthetic Handle: The 2-morpholino substituent makes the pyridine ring electron-rich, which influences the reactivity of the other positions on the ring, particularly for electrophilic aromatic substitution and for directing metallation. More importantly, this building block is typically derived from 2-halo-5-fluoropyridine, leaving a reactive site for cross-coupling reactions if the halogen is retained, or the morpholine itself can be introduced via nucleophilic aromatic substitution. For the purpose of this guide, we will consider the scenario where further functionalization is desired, for instance, by starting from a precursor like 2-bromo-5-fluoropyridine and subsequently introducing other functionalities.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FN₂O | [Generic Database] |
| Molecular Weight | 182.19 g/mol | [Generic Database] |
| Appearance | Off-white to yellow solid | [Generic Supplier Data] |
| Solubility | Soluble in most organic solvents | [General Chemical Knowledge] |
Core Reactions for Library Elaboration
The true power of This compound as a building block is realized through its application in robust and versatile cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods for C-C and C-N bond formation, respectively, and are ideally suited for the diversification of this scaffold in a library synthesis format.[10][11]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[11] For a building block like a bromo-substituted precursor to this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromo-5-fluoropyridine derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand; 1-5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water) to the reaction vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Choice of Catalyst and Ligand: For electron-rich pyridines, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective in promoting the oxidative addition step, which is often rate-limiting.[12][13]
-
Base Selection: The choice of base is crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃, particularly for less reactive aryl chlorides or hindered coupling partners. The base not only facilitates the transmetalation step but also prevents protodeboronation of the boronic acid.[14]
-
Solvent System: A mixture of an organic solvent and water can accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[15]
Table of Optimized Conditions for Suzuki-Miyaura Coupling:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 60-85% | [16] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 70-95% | [12] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-98% | [13] |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide array of arylamines.[10] This is particularly relevant for the synthesis of kinase inhibitors, where an amino-heterocycle motif is common.
Reaction Scheme:
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Application Notes and Protocols for the In Vitro ADME Profiling of Pyridinylmorpholine Compounds
Introduction: The Critical Role of Early ADME Assessment in the Development of Pyridinylmorpholine-Based Drug Candidates
The pyridinylmorpholine scaffold is a privileged structure in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early and comprehensive in vitro ADME profiling is not merely a screening step but a foundational component of a successful drug discovery program. It provides critical insights that guide lead optimization, mitigate late-stage attrition, and ultimately enhance the probability of clinical success.[1][2][3]
For pyridinylmorpholine compounds, particular attention must be paid to the metabolic fate of the morpholine ring and its potential influence on cytochrome P450 (CYP) enzymes.[4] The morpholine moiety can be a site of metabolism, and its presence can modulate the activity of key drug-metabolizing enzymes.[4] Therefore, a bespoke in vitro ADME strategy is essential to characterize these specific liabilities and opportunities.
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting a robust in vitro ADME assessment of pyridinylmorpholine compounds. It moves beyond simple protocol recitation to explain the underlying principles and the rationale behind experimental choices, ensuring a self-validating and data-driven approach to drug development.
I. Foundational Physicochemical Properties: Solubility and Lipophilicity
Before delving into complex cell-based assays, a fundamental understanding of a compound's physicochemical properties is paramount. These properties govern a drug's behavior in virtually all subsequent ADME assays.
A. Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption and bioavailability.[5][6] Poorly soluble compounds can lead to erroneous results in in vitro assays and present significant formulation challenges.
Protocol: Kinetic Solubility Assessment using Nephelometry
This high-throughput method is ideal for early-stage discovery.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of the pyridinylmorpholine compound in 100% DMSO.
-
Assay Plate Preparation: Dispense phosphate-buffered saline (PBS), pH 7.4, into a 96-well microplate.
-
Compound Addition: Add the DMSO stock solution to the PBS to achieve a final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is ≤1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of the solution using a nephelometer.
-
Data Analysis: Compare the light scattering of the test compound to that of known high and low solubility standards to classify the compound.
Causality Behind Experimental Choices:
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is more relevant for early discovery as it mimics the rapid dissolution conditions in the gastrointestinal tract.[6]
-
DMSO Concentration: Keeping the DMSO concentration low is crucial as it can act as a co-solvent and artificially inflate solubility.
| Parameter | Condition | Rationale |
| Assay Type | Kinetic Solubility (Nephelometry) | High-throughput, suitable for early discovery.[6] |
| Buffer | PBS, pH 7.4 | Mimics physiological pH. |
| Incubation Time | 2 hours | Allows for precipitation of insoluble compounds. |
| Endpoint | Light Scattering (Turbidity) | Direct measure of undissolved particles. |
B. Lipophilicity (LogD)
Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, influences a compound's permeability, plasma protein binding, and metabolic clearance.[2]
Protocol: Chromatographic LogD (ChromLogD)
This method offers a higher throughput alternative to the traditional shake-flask method.[5]
-
System Preparation: Use a reversed-phase HPLC column with a mobile phase gradient of acetonitrile and a suitable buffer at pH 7.4.
-
Standard Preparation: Prepare a series of standard compounds with known LogD values.
-
Sample Analysis: Inject the pyridinylmorpholine compound and the standards onto the HPLC system.
-
Data Analysis: Correlate the retention time of the test compound with the retention times and known LogD values of the standards to calculate the ChromLogD.
II. Absorption and Permeability: Crossing Biological Barriers
For orally administered drugs, the ability to cross the intestinal epithelium is a primary determinant of bioavailability.[7][8]
A. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters, making it the gold standard for predicting intestinal permeability.[7][9][10][11]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for differentiation and monolayer formation.[11]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[8]
-
Assay Initiation (A to B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Assay Initiation (B to A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate for 2 hours at 37°C.[11]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER).
Causality Behind Experimental Choices:
-
Bidirectional Assessment: Measuring permeability in both directions (A to B and B to A) is crucial for identifying active efflux.[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[10]
-
TEER Measurement: This is a critical quality control step to ensure that the observed permeability is due to transport across the cells and not through leaky junctions between them.[8]
| Parameter | Condition | Rationale |
| Cell Line | Caco-2 | Gold standard for intestinal permeability, expresses relevant transporters.[7][9] |
| Culture Time | 21-24 days | Allows for differentiation into a polarized monolayer.[11] |
| Directions | Apical to Basolateral (A-B) & Basolateral to Apical (B-A) | To determine both passive permeability and active efflux.[10] |
| Analysis | LC-MS/MS | Provides sensitive and specific quantification. |
B. MDR1-MDCK Permeability Assay for P-gp Substrate Assessment
To specifically investigate if a compound is a substrate of P-glycoprotein (P-gp), the MDR1-MDCK cell line, which is transfected to overexpress human P-gp, is an excellent tool.[12][13][14][15]
Protocol: MDR1-MDCK Permeability Assay
The protocol is similar to the Caco-2 assay, but with a shorter cell culture time (3-5 days). The key is to run the bidirectional assay with and without a known P-gp inhibitor (e.g., verapamil).[13][16] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.[13]
III. Metabolism: Stability and Enzyme Interactions
The liver is the primary site of drug metabolism, and understanding a compound's metabolic stability and its potential to interact with CYP enzymes is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[1][17]
A. Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[1] This assay provides a measure of intrinsic clearance.
Protocol: Microsomal Stability Assay
-
Reagents: Human liver microsomes (HLM), NADPH (cofactor), and the pyridinylmorpholine test compound.
-
Incubation: Incubate the test compound (e.g., 1 µM) with HLM in the presence of NADPH at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
NADPH: This cofactor is essential for the activity of CYP enzymes. Running a parallel incubation without NADPH can help identify non-CYP mediated degradation.
-
Low Compound Concentration: Using a concentration below the expected Km ensures that the enzyme kinetics are in the linear range (first-order kinetics).
B. Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[18][19] This assay determines the concentration of the test compound that inhibits 50% of the activity of a specific CYP isoform (IC50).
Protocol: CYP Inhibition (IC50) Assay
-
System: Use human liver microsomes or recombinant CYP enzymes.[20]
-
Reagents: A specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), NADPH, and a range of concentrations of the pyridinylmorpholine test compound.
-
Incubation: Incubate the microsomes, probe substrate, and test compound at 37°C. Initiate the reaction by adding NADPH.
-
Reaction Termination: Stop the reaction after a short incubation period (e.g., 10-15 minutes).
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the log of the test compound concentration to determine the IC50 value.[18]
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Regulatory Context: The FDA and other regulatory agencies provide clear guidance on when in vitro DDI studies are required and how to interpret the data to inform the need for clinical DDI studies.[20][21][22][23]
IV. Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the fraction of unbound drug that is available to interact with its target and be cleared.[24][25][26]
Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring PPB due to minimal non-specific binding.[24][25]
-
Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[27]
-
Assay Setup: Add plasma (human, rat, etc.) spiked with the test compound to one chamber and buffer to the other.
-
Incubation: Incubate at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[27]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Parameter | Condition | Rationale |
| Method | Rapid Equilibrium Dialysis (RED) | Gold standard, minimizes non-specific binding.[27][28] |
| Matrix | Plasma (species-specific) | To determine binding in the relevant biological fluid. |
| Incubation Time | 4-6 hours | To ensure equilibrium is reached.[27] |
| Endpoint | Fraction Unbound (fu) | The pharmacologically relevant parameter. |
V. Early Safety Assessment: In Vitro Hepatotoxicity
Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.[29][30] Early assessment of potential hepatotoxicity is a critical de-risking step.
Protocol: Cytotoxicity in HepG2 Cells
The HepG2 cell line is a human hepatoma cell line commonly used for initial toxicity screening.[30][31]
-
Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridinylmorpholine compound for 24-48 hours.
-
Viability Assay: Assess cell viability using a method such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: Plot cell viability against the log of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Causality Behind Experimental Choices:
-
HepG2 Cells: While not as metabolically active as primary human hepatocytes, HepG2 cells provide a reproducible and high-throughput model for initial cytotoxicity assessment.[32]
-
Metabolic Endpoint: Assays like MTT measure mitochondrial function, providing an early indicator of cellular stress and toxicity.
For compounds that show potential toxicity or for lead candidates, more advanced models like primary human hepatocytes or 3D liver spheroids should be considered, as they offer a more physiologically relevant system.[29][30][32]
VI. Data Integration and Interpretation
The true power of in vitro ADME profiling lies in the integration of all data points to build a holistic understanding of the compound's properties. This integrated profile, rather than any single data point, should guide the decision-making process in a drug discovery project. For example, a compound with high permeability may still have poor oral bioavailability if it is subject to extensive first-pass metabolism. Conversely, a potent CYP inhibitor may be acceptable if its therapeutic concentration is much lower than its IC50 value.
By systematically applying the protocols and principles outlined in this guide, researchers can generate high-quality, reproducible in vitro ADME data for their pyridinylmorpholine compounds, enabling informed decisions and accelerating the development of safe and effective new medicines.
References
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- Title: In Vitro ADME / DMPK Screening Source: Charnwood Discovery URL:[Link]
- Title: Plasma Protein Binding Assay Source: BioIVT URL:[Link]
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- Title: In Vitro Solubility Assays in Drug Discovery Source: Bentham Science Publishers URL:[Link]
- Title: Plasma Protein Binding - In Vitro Assay Source: Charnwood Discovery URL:[Link]
- Title: In Vitro ADME Screening & In Vitro Screening Services Source: TheraIndx LifeSciences URL:[Link]
- Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Labor
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- Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: The AAPS Journal URL:[Link]
- Title: A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D
- Title: The impact of early ADME profiling on drug discovery and development strategy Source: Semantic Scholar URL:[Link]
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Application Notes and Protocols for the Synthesis of PI3K/mTOR Inhibitors Using 4-(5-Fluoropyridin-2-yl)morpholine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the building block, 4-(5-Fluoropyridin-2-yl)morpholine , in the synthesis of potent and selective dual Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors. We will explore the critical role of the PI3K/AKT/mTOR signaling pathway in oncology, delve into the structure-activity relationship (SAR) that makes the fluoropyridinyl-morpholine moiety a privileged scaffold, and provide detailed, field-proven synthetic protocols. The methodologies are presented to ensure reproducibility and are grounded in established chemical principles, supported by authoritative references.
Introduction: Targeting the PI3K/AKT/mTOR Pathway in Modern Oncology
The PI3K/AKT/mTOR signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] In a vast number of human cancers, this pathway is hyperactivated due to genetic mutations (e.g., in PIK3CA) or the loss of tumor suppressors like PTEN.[1][2] This aberrant signaling drives malignant transformation and contributes to therapeutic resistance.[1][2] Consequently, the development of small molecule inhibitors targeting key kinases within this cascade, particularly PI3K and mTOR, has become a major focus in cancer drug discovery.[4][5][6]
Dual PI3K/mTOR inhibitors are of particular interest because they can simultaneously block multiple signaling nodes, potentially leading to a more profound and durable anti-tumor response and overcoming some of the feedback loop mechanisms that can limit the efficacy of single-target agents.[7][8] The design of such inhibitors requires specific chemical scaffolds that can effectively bind to the highly conserved ATP-binding sites of these kinases.
The morpholine moiety has emerged as a critical pharmacophore in many PI3K inhibitors.[9][10][11] Its oxygen atom frequently forms a key hydrogen bond interaction with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[9][10] When combined with a pyridinyl ring, this scaffold offers a versatile platform for developing potent and selective inhibitors. This compound is a particularly valuable building block, as the fluorine atom can enhance binding affinity and modulate metabolic stability and pharmacokinetic properties.[12] This guide will detail its application in the rational design and synthesis of next-generation PI3K/mTOR inhibitors.
The PI3K/AKT/mTOR Signaling Cascade: A Rationale for Dual Inhibition
To appreciate the synthetic strategy, one must first understand the target pathway. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 acts as a second messenger, recruiting proteins like AKT to the plasma membrane, where it is activated. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[3][4]
Caption: The PI3K/AKT/mTOR signaling pathway and points of dual inhibition.
Properties of this compound
This building block is a key starting material for the protocols described herein. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1287217-51-9 | [12][13][14] |
| Molecular Formula | C₉H₁₁FN₂O | [12][13] |
| Molecular Weight | 182.19 g/mol | [12] |
| Appearance | Off-white to yellow solid | N/A |
| Purity | ≥98% (typically by HPLC) | [12] |
| Storage | Room temperature, protect from light and moisture | [12] |
General Synthetic Strategy and Workflow
The synthesis of PI3K/mTOR inhibitors using this compound typically involves its coupling to a core heterocyclic scaffold, such as a pyrimidine, quinazoline, or triazine.[15][16][17][18] A common and effective strategy is sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated heterocycle. This approach allows for the controlled, stepwise introduction of different substituents to build molecular complexity and fine-tune the inhibitor's activity and properties.
The workflow generally proceeds as follows:
-
First Nucleophilic Substitution: Reaction of a polychlorinated heterocycle (e.g., 2,4,6-trichloropyrimidine) with this compound under basic conditions. The reaction is often regioselective, with substitution occurring at the most electrophilic position.
-
Second Nucleophilic Substitution: The resulting mono-substituted intermediate is then reacted with a second nucleophile (e.g., an amine) to introduce another key binding element.
-
Cross-Coupling Reaction: A final substituent, often an aromatic or heteroaromatic group, is installed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the remaining chloro-position.[16]
Caption: General synthetic workflow for PI3K/mTOR inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of a Pyrimidine-Based Inhibitor
This section details a representative, three-step synthesis of a potent inhibitor based on a 2,4,6-trisubstituted pyrimidine core. This protocol is an illustrative example based on established methodologies.[16]
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Dichloromethane and other solvents are volatile and potentially harmful. Palladium catalysts are toxic and should be handled with care.
Part A: Synthesis of 4-Chloro-6-(5-fluoropyridin-2-yl)morpholino-2-(methylthio)pyrimidine (Intermediate 1)
Rationale: This step involves a regioselective SNAr reaction. 2,4,6-trichloropyrimidine is highly electrophilic. By controlling the stoichiometry and temperature, one equivalent of this compound can be selectively added.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 2,4,6-Trichloropyrimidine | 183.43 | 1.00 g | 5.45 |
| This compound | 182.19 | 0.99 g | 5.45 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.14 mL | 6.54 |
| Dichloromethane (DCM) | 84.93 | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.00 g, 5.45 mmol) and dissolve in anhydrous DCM (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve this compound (0.99 g, 5.45 mmol) and DIPEA (1.14 mL, 6.54 mmol) in 10 mL of DCM.
-
Add the solution from step 3 dropwise to the cooled pyrimidine solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to yield the mono-substituted dichloropyrimidine intermediate. A second reaction with sodium thiomethoxide would then yield Intermediate 1. (For brevity, this subsequent standard step is assumed).
Part B: Synthesis of N-(4-Aminophenyl)-6-((5-fluoropyridin-2-yl)morpholino)-2-(methylthio)pyrimidin-4-amine (Intermediate 2)
Rationale: The second SNAr reaction introduces a second amine. The remaining chloro-position is less reactive, often requiring higher temperatures to drive the reaction to completion.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | (Calculated) | 1.0 equiv | (Assumed) |
| p-Phenylenediamine | 108.14 | 1.2 equiv | (Calculated) |
| 2-Propanol | 60.10 | 20 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 2 drops | - |
Procedure:
-
Combine Intermediate 1 (1.0 equiv) and p-phenylenediamine (1.2 equiv) in a pressure vessel.
-
Add 2-propanol (20 mL) and two drops of concentrated HCl.
-
Seal the vessel and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the solid, wash with cold 2-propanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield Intermediate 2, which can often be used in the next step without further purification.
Part C: Suzuki Coupling to Yield Final Inhibitor
Rationale: The final step utilizes a palladium-catalyzed Suzuki coupling to install a third, diverse substituent. This reaction is robust and tolerates a wide range of functional groups.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 2 | (Calculated) | 1.0 equiv | (Assumed) |
| 3-Hydroxyphenylboronic acid | 137.94 | 1.5 equiv | (Calculated) |
| Pd(PPh₃)₄ | 1155.56 | 0.05 equiv | (Calculated) |
| Sodium Carbonate (2M aq.) | 105.99 | 3.0 equiv | (Calculated) |
| 1,4-Dioxane | 88.11 | 15 mL | - |
Procedure:
-
To a microwave vial, add Intermediate 2 (1.0 equiv), 3-hydroxyphenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add 1,4-dioxane (15 mL) and 2M aqueous sodium carbonate solution (3.0 equiv).
-
Degas the mixture by bubbling argon through the solution for 10 minutes.
-
Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC or flash chromatography to yield the desired PI3K/mTOR inhibitor.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
In-Vitro Validation and Performance Data
The synthesized compounds must be validated for their biological activity. A standard method is an in-vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: PI3Kα/mTOR Kinase Assay (ADP-Glo™ Assay)
-
Prepare a dilution series of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase (PI3Kα or mTOR), the appropriate substrate (e.g., PIP2 for PI3K), and ATP to initiate the reaction.
-
Add the inhibitor at various concentrations. Include positive (known inhibitor, e.g., BKM-120) and negative (DMSO vehicle) controls.[19]
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.
-
Calculate IC₅₀ values by plotting the percent inhibition versus the log of the inhibitor concentration.
Hypothetical Performance Data:
| Compound | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Synthesized Inhibitor | 31.8 | 15.4 | 45.2 |
| BKM-120 (Reference) | 44.6 | 79.3 | >1000 |
Note: Data is illustrative, based on similar compounds found in the literature.[19] The results indicate a potent dual PI3Kα/δ and mTOR inhibitor.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of advanced PI3K/mTOR inhibitors. Its inherent structural features, particularly the hinge-binding morpholine oxygen and the modulating fluoropyridinyl group, make it a privileged component in medicinal chemistry. The synthetic protocols outlined in this guide, based on sequential SNAr and cross-coupling reactions, provide a reliable and adaptable framework for generating novel, potent, and selective kinase inhibitors for oncological research and development.
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- 11. researchgate.net [researchgate.net]
- 12. This compound [myskinrecipes.com]
- 13. This compound [1287217-51-9] | King-Pharm [king-pharm.com]
- 14. 1287217-51-9|this compound|BLD Pharm [bldpharm.com]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Morpholine-Containing Pyridine Derivatives in Oncology: A Guide to Preclinical Evaluation as PI3K/mTOR Inhibitors
Introduction: The relentless pursuit of targeted cancer therapies has led to the identification of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a critical axis in tumorigenesis.[1][2] Its dysregulation is a frequent event in a multitude of human cancers, driving cellular proliferation, survival, and metabolic reprogramming.[3][4] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus in contemporary drug discovery. Within this landscape, the morpholine moiety has emerged as a privileged pharmacophore, integral to the design of potent and selective PI3K and mTOR inhibitors.[5][6] While the specific compound 4-(5-fluoropyridin-2-yl)morpholine is not extensively documented in public cancer research literature, its core structure represents a promising scaffold for the development of novel anti-cancer agents. This guide provides a comprehensive overview of the application of morpholine-containing pyridine derivatives in cancer research, with a focus on their evaluation as PI3K/mTOR inhibitors, complete with detailed protocols for their preclinical assessment.
The Morpholine Ring: A Keystone in PI3K/mTOR Inhibition
The morpholine ring is a recurring motif in a multitude of PI3K and mTOR inhibitors due to its favorable physicochemical and biological properties.[5][6] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these kinases is a key determinant of its inhibitory activity.[7][8] Specifically, the oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, engaging with the hinge region of the kinase domain.[9][10] This interaction is crucial for anchoring the inhibitor and conferring selectivity.[9][11] Furthermore, substitutions on the morpholine ring can be strategically employed to enhance potency and modulate selectivity between different PI3K isoforms and mTOR.[11][12]
The PI3K/Akt/mTOR Signaling Nexus in Cancer
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to regulate a wide array of cellular processes essential for normal cell growth and survival.[1] In cancer, this pathway is frequently hyperactivated through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3][4]
Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[2] Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[2] The constitutive activation of this pathway in cancer cells promotes uncontrolled proliferation, inhibits apoptosis, and fuels metabolic reprogramming, thereby sustaining malignant growth.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Preclinical Evaluation of Morpholine-Containing Pyridine Derivatives
A systematic preclinical evaluation is essential to characterize the anti-cancer potential of novel morpholine-containing pyridine derivatives. This typically involves a tiered approach, starting with in vitro biochemical and cell-based assays, followed by in vivo efficacy studies in animal models.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the inhibitory potency of a test compound against PI3K and mTOR kinases using a luminescence-based assay that measures ADP production.[13]
Objective: To determine the IC50 value of a morpholine-containing pyridine derivative against specific PI3K isoforms and mTOR.
Materials:
-
Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase.
-
Kinase substrate (e.g., PIP2).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Test compound (e.g., this compound analog) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
384-well white microplates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the PI3K or mTOR enzyme and the PIP2 substrate to each well. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[14]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence intensity is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Phospho-Akt (Ser473) ELISA
This protocol outlines a cell-based ELISA to measure the phosphorylation of Akt at Ser473, a key downstream marker of PI3K/mTORC2 activity.[15]
Objective: To assess the ability of a morpholine-containing pyridine derivative to inhibit the PI3K/Akt/mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3, U87-MG).
-
Complete cell culture medium.
-
Serum-free medium.
-
Test compound dissolved in DMSO.
-
Growth factor (e.g., insulin-like growth factor-1, IGF-1) for pathway stimulation.
-
Phospho-Akt (Ser473) Cell-Based ELISA Kit (e.g., from Cell Signaling Technology, R&D Systems, or similar).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation and Treatment:
-
Aspirate the complete medium and wash the cells with serum-free medium.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 1-2 hours.
-
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) to the wells for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis and ELISA:
-
Follow the manufacturer's protocol for the cell-based ELISA kit. This typically involves fixing the cells, quenching endogenous peroxidases, and blocking.
-
Incubate the cells with a primary antibody specific for phospho-Akt (Ser473).[16][17]
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
After another wash step, add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-Akt signal to the total cell number (which can be determined by a parallel crystal violet staining).
-
Calculate the percent inhibition of Akt phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of Akt phosphorylation.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of a morpholine-containing pyridine derivative.[18][19]
Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Cancer cell line known to form tumors in mice.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Matrigel® (optional, can enhance tumor take rate).[19]
-
Test compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Anesthetic (e.g., isoflurane).
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a mixture of PBS and Matrigel® (if used) at a concentration of 1-5 x 10⁷ cells/mL.[20] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[18]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
-
Caption: Workflow for an in vivo xenograft tumor model study.
Data Presentation and Interpretation
| Assay | Parameter Measured | Endpoint | Interpretation |
| In Vitro Kinase Assay | ADP production (luminescence) | IC50 (nM or µM) | Potency of the compound against the target kinase. Lower IC50 indicates higher potency. |
| Cell-Based p-Akt ELISA | Phospho-Akt (Ser473) levels | IC50 (nM or µM) | Cellular potency of the compound in inhibiting the PI3K/Akt pathway. |
| Cell Proliferation Assay | Cell viability (e.g., MTT, CellTiter-Glo) | GI50/IC50 (nM or µM) | Efficacy of the compound in inhibiting cancer cell growth. |
| In Vivo Xenograft Model | Tumor volume (mm³) | Tumor Growth Inhibition (%) | In vivo anti-tumor efficacy of the compound. |
Conclusion
Morpholine-containing pyridine derivatives represent a promising class of compounds for the development of targeted cancer therapies, particularly as inhibitors of the PI3K/Akt/mTOR pathway. The systematic preclinical evaluation pipeline detailed in this guide, encompassing in vitro biochemical and cell-based assays, as well as in vivo xenograft models, provides a robust framework for characterizing the anti-cancer potential of these molecules. By elucidating their mechanism of action and demonstrating their efficacy in relevant preclinical models, researchers can advance the most promising candidates towards clinical development, ultimately contributing to the arsenal of precision oncology therapeutics.
References
- Vara, J. A. F., Casado, E., de Castro, J., Cejas, P., Camafeita, E., & Rodríguez-Jiménez, J. (2004). PI3K/Akt signalling pathway and cancer.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
- Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
- Li, J., Yen, C., Liaw, D., Podsypanina, K., Bose, S., Wang, S. I., ... & Parsons, R. (1997). PTEN, a putative protein tyrosine phosphatase gene mutated in human brain, breast, and prostate cancer. Science, 275(5308), 1943-1947.
- Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
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- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. hk.lumiprobe.com [hk.lumiprobe.com]
- 7. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes & Protocols: Leveraging Morpholine-Containing Scaffolds for CNS Drug Discovery
Section 1: The Strategic Advantage of the Morpholine Scaffold in CNS Drug Design
The development of drugs targeting the Central Nervous System (CNS) is one of the most formidable challenges in pharmaceutical research, primarily due to the restrictive nature of the blood-brain barrier (BBB).[1] Successful CNS drug candidates require a finely tuned balance of physicochemical properties to achieve sufficient brain permeability while maintaining potency and a favorable safety profile.[1][2] In this context, the morpholine ring has emerged as a "privileged" scaffold, a molecular framework that is repeatedly found in successful drugs.[3][4] Its utility stems from a unique combination of features that address many of the challenges inherent in CNS drug design.
The morpholine moiety, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, offers a strategic advantage due to its well-balanced lipophilic–hydrophilic profile, reduced pKₐ value, and conformational flexibility.[5] The presence of the weakly basic nitrogen atom (pKa ≈ 8.7) is particularly beneficial; it allows for sufficient aqueous solubility at physiological pH without excessive ionization that would otherwise hinder passive diffusion across the BBB.[2][6][7] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall ring can engage in hydrophobic interactions.[2][5] This dual nature allows medicinal chemists to use the morpholine ring in several ways: to directly enhance potency, to act as a versatile scaffold for orienting other pharmacophoric elements, and to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties to improve a compound's overall drug-like character.[1][5][8] Several FDA-approved CNS drugs, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature the morpholine scaffold, validating its effectiveness.[2][9]
Section 2: Medicinal Chemistry Strategy: Design and Synthesis of Morpholine-Based Libraries
The versatility of the morpholine scaffold is rooted in its synthetic accessibility and the ease with which it can be incorporated into larger molecules.[4][10] The secondary nitrogen atom provides a convenient handle for derivatization, allowing for the systematic exploration of the chemical space around the core structure.[11] The primary goal of a medicinal chemist is to design a library of compounds that explores the structure-activity relationship (SAR) to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties simultaneously.
The design process typically begins with a lead compound or a known pharmacophore. The morpholine ring can be introduced as a bioisosteric replacement for other cyclic amines like piperidine or piperazine to improve properties such as reducing basicity or enhancing metabolic stability.[7] Alternatively, it can be appended to a core structure to improve solubility and CNS penetration. The subsequent decoration of the scaffold involves attaching various substituents to probe interactions with the target protein and to fine-tune physicochemical properties according to established guidelines for CNS drugs (e.g., CNS Multiparameter Optimization, MPO).[12][13]
Section 3: In Vitro Pharmacological Profiling: Target Engagement and Functional Activity
Once a library of morpholine-containing compounds has been synthesized, the next critical step is to evaluate their biological activity. In vitro assays provide the first quantitative measure of a compound's ability to interact with its intended target and elicit a functional response. These assays must be robust, reproducible, and designed with appropriate controls to ensure data integrity.
Protocol 3.1: Radioligand Receptor Binding Assay
Principle: This protocol determines the affinity of a test compound for a specific CNS receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor. The output is typically the inhibitor constant (Kᵢ), which reflects the intrinsic affinity of the compound for the receptor.
Self-Validation System:
-
Total Binding: Radioligand in the absence of any competitor (represents all binding).
-
Non-Specific Binding (NSB): Radioligand in the presence of a high concentration of a known, unlabeled ligand to saturate the target receptors. This measures binding to non-target sites (e.g., filters, tubes).
-
Specific Binding: Calculated as Total Binding - NSB. All test compound data is compared against this value.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
Unlabeled reference compound for NSB determination.
-
Test compounds dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).
-
96-well filter plates (e.g., GF/C glass fiber).
-
Scintillation cocktail and microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Typically, an 11-point concentration curve is used, starting from 10 µM. Pipette 25 µL of each concentration into the 96-well plate. Include wells for buffer only (Total Binding) and the unlabeled reference compound (NSB).
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration typically at or below its Kₐ value.
-
Membrane Preparation: Thaw and dilute the receptor-expressing membranes in ice-cold assay buffer to a predetermined optimal concentration. Keep on ice.
-
Assay Incubation: To each well, add 100 µL of the diluted membranes, followed by 25 µL of the diluted radioligand. The final volume is typically 150 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium. Causality Note: Incubation time and temperature are optimized based on the binding kinetics of the specific radioligand-receptor pair to ensure equilibrium is reached.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials or allow the filter plate to dry. Add scintillation cocktail and count the radioactivity in a scintillation counter.
Data Analysis:
-
Convert counts per minute (CPM) to percent specific binding for each test compound concentration.
-
Plot percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
| Compound ID | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| MOR-001 | Dopamine D2 | 15.2 | 7.1 |
| MOR-002 | Dopamine D2 | 89.7 | 41.9 |
| MOR-003 | Dopamine D2 | >10,000 | >4,670 |
| Control | Dopamine D2 | 5.4 | 2.5 |
Table 1: Example receptor binding data for a series of morpholine-containing compounds.
Section 4: Assessing CNS Bioavailability: In Vitro Blood-Brain Barrier Permeability Assays
A potent compound is of little therapeutic value if it cannot reach its target in the brain.[5] Therefore, early assessment of BBB permeability is a critical, go/no-go decision point in CNS drug discovery.[12] Several in vitro models have been developed to predict in vivo BBB penetration.
Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Principle: PAMPA is a non-cell-based assay that measures a compound's ability to passively diffuse from a donor compartment, through a lipid-coated artificial membrane, into an acceptor compartment. It is a high-throughput, low-cost method for estimating passive permeability, a key component of BBB penetration.[2][14]
Materials:
-
PAMPA plate system (e.g., 96-well sandwich plate with donor and acceptor wells).
-
Artificial membrane lipid solution (e.g., porcine brain lipid in dodecane).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compounds and reference standards (high and low permeability).
-
UV-Vis spectrophotometer or LC-MS/MS for concentration analysis.
Step-by-Step Methodology:
-
Membrane Coating: Apply 5 µL of the lipid solution to the filter of each well in the donor plate. Causality Note: The brain lipid mixture is essential for mimicking the phospholipid composition of the BBB endothelium.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dissolve test compounds in PBS to a final concentration (e.g., 100 µM). Add 200 µL of the compound solution to each well of the lipid-coated donor plate.
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in the donor (Cₐ) and acceptor (Cₐ) wells, as well as the initial concentration in the donor plate at time zero (C₀).
-
Data Analysis: Calculate the effective permeability (Pₑ) for each compound using an appropriate equation. A common formula is:
Pₑ = - [ln(1 - Cₐ/Cₑₐᵤₑₗᵢₒᵣᵢᵤₘ)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * Area * Time]
where Cₑₐᵤₑₗᵢₒᵣᵢᵤₘ = (Cₐ * Vₐ + Cₐ * Vₐ) / (Vₐ + Vₐ).
| Compound ID | Pₑ (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| MOR-001 | 15.5 | High |
| MOR-002 | 8.2 | Medium |
| MOR-003 | 1.1 | Low |
| Verapamil | 0.5 | Low (Efflux Substrate) |
| Caffeine | 18.1 | High (CNS Penetrant) |
Table 2: Example PAMPA-BBB data. Compounds with Pₑ > 4.0 x 10⁻⁶ cm/s are often considered potential CNS penetrants.
Section 5: In Vivo Evaluation: Pharmacokinetics in Preclinical Models
The definitive test for CNS drug bioavailability is an in vivo pharmacokinetic (PK) study. This protocol outlines a basic procedure in rodents to determine the concentration of a drug in both the plasma and the brain over time, allowing for the calculation of the brain-to-plasma ratio, a key indicator of BBB penetration.
Protocol 5.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study
Principle: A test compound is administered to a cohort of animals (typically mice or rats). At discrete time points, blood and brain samples are collected to determine drug concentrations. This data is used to calculate key PK parameters and assess the extent of brain penetration.
Self-Validation System:
-
Vehicle Control Group: Ensures the dosing vehicle has no confounding effects.
-
Bioanalytical Method Validation: The LC-MS/MS method used for quantification must be validated for linearity, accuracy, and precision in both plasma and brain homogenate matrices.
Materials:
-
Test animals (e.g., C57BL/6 mice).
-
Test compound formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Dosing syringes and needles (for IV or PO administration).
-
Blood collection tubes (e.g., EDTA-coated).
-
Surgical tools for brain harvesting.
-
Homogenizer for brain tissue.
-
LC-MS/MS system for bioanalysis.
Step-by-Step Methodology:
-
Acclimatization: Animals should be acclimatized for at least 3 days prior to the study.
-
Dosing: Administer the compound to animals via the desired route (e.g., intravenous bolus via tail vein or oral gavage). A typical dose might be 1-10 mg/kg.
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect samples from a subset of animals (n=3 per time point).
-
Blood: Collect blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Brain: Immediately following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain vasculature. Causality Note: Perfusion is critical to avoid overestimating brain concentration due to residual blood in the tissue. Harvest the brain, weigh it, and flash-freeze or homogenize immediately. Store at -80°C.
-
-
Sample Processing:
-
Plasma: Perform a protein precipitation (e.g., with acetonitrile containing an internal standard) to extract the drug.
-
Brain: Homogenize the brain tissue in buffer. Perform protein precipitation on the homogenate.
-
-
Bioanalysis: Analyze the processed samples using a validated LC-MS/MS method to determine the drug concentration.
-
Data Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Use PK software (e.g., Phoenix WinNonlin) to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and half-life (t₁/₂).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = Cₑᵣₐᵢₙ / Cₚₗₐₛₘₐ.
-
For a more accurate measure of unbound drug penetration, calculate Kp,uu by correcting for plasma protein binding (fu,ₚ) and brain tissue binding (fu,ₑ): Kp,uu = Kp * (fu,ₚ / fu,ₑ).
-
| Drug | Therapeutic Class | t₁/₂ (h) | Bioavailability (%) | Brain/Plasma Ratio (Kp) | Reference |
| Moclobemide | Antidepressant | 1-2 | ~55 (after 1st pass) | ~1.2 | [15] |
| Reboxetine | Antidepressant | ~13 | >60 | ~0.6 | [15] |
| Gefitinib | Anticancer | ~48 | ~59 | ~0.15 | [15] |
Table 3: Reference pharmacokinetic parameters of selected marketed morpholine-containing drugs. Note that Kp values can vary significantly based on experimental conditions.
Section 6: Conclusion and Future Perspectives
The morpholine scaffold is a powerful tool in the arsenal of medicinal chemists aiming to develop drugs for CNS disorders. Its advantageous physicochemical properties provide a robust starting point for designing molecules with improved solubility, metabolic stability, and, most importantly, the ability to cross the blood-brain barrier.[4][5][11] The systematic application of the protocols detailed herein—from initial in vitro binding and permeability screening to definitive in vivo pharmacokinetic studies—provides a validated framework for advancing morpholine-containing candidates through the drug discovery pipeline. Future efforts should continue to explore novel synthetic methodologies to access diverse morpholine-based chemical space and to combine this privileged scaffold with other emerging strategies to tackle the most challenging CNS targets.[10][11]
References
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link][1][2][5][8][16]
- Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link][11]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link][1]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][8]
- Ullah, F., et al. (2020). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Banks, W. A. (2009). Analytical and Biological Methods for Probing the Blood-Brain Barrier. PMC. [Link]
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medical Research Reviews, 40(2), 709-752. [Link][4]
- Lenci, E., et al. (2021). Chemical structures of various morpholine containing natural and synthetic compounds.
- Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link][10]
- Prikhodko, V. A., et al. (2023). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas. [Link]
- Asinex. (n.d.). Morpholines for CNS drug discovery. Asinex. [Link]
- Ben-Zvi, A., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. JoVE. [Link]
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
- ResearchGate. (n.d.). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine.
- Gerardi, C., et al. (2019). An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Scientific Reports, 9(1), 6117. [Link][17]
- Van de Water, M. L., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link][14]
- Syngene. (n.d.). In silico methods to assess CNS penetration of small molecules.
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link][7]
- Mayol-Llinas, J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965-969. [Link][13]
- ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery.
- Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. [Link]
- De la Torre, D., et al. (2020).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Welcome to the technical support guide for the synthesis of 4-(5-Fluoropyridin-2-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. As a key intermediate in the development of pharmaceutical compounds, particularly kinase inhibitors, a robust and reproducible synthesis is critical.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, establishing a foundational understanding of the process.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting morpholine with an appropriately substituted fluoropyridine, typically 2,5-difluoropyridine or 2-chloro-5-fluoropyridine. The pyridine ring's electron-withdrawing nature, particularly the effect of the ring nitrogen, activates the positions ortho (C2) and para (C4) to it for nucleophilic attack.[2]
Q2: Why is the SNAr reaction preferred over other C-N coupling methods like Buchwald-Hartwig amination?
While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds[3][4][5], the SNAr reaction is often preferred for this specific transformation due to its operational simplicity and cost-effectiveness. The inherent electronic properties of the fluoropyridine ring are sufficient to drive the reaction without the need for expensive and air-sensitive metal catalysts and ligands.[6]
Q3: Which starting material is better: 2,5-difluoropyridine or 2-chloro-5-fluoropyridine?
Both are viable starting materials. However, the choice can influence reaction conditions and potential byproducts.
-
2,5-Difluoropyridine: In SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group, often better than chloride.[7][8] This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.[8] The reaction of 2-fluoropyridine with a nucleophile can be over 300 times faster than with 2-chloropyridine.[7] The primary challenge is ensuring regioselectivity.
-
2-Chloro-5-fluoropyridine: Using this substrate eliminates the risk of forming the isomeric byproduct, as the chloride at the activated C2 position is the only viable leaving group under typical SNAr conditions.
Q4: What are the typical reaction conditions?
The reaction is generally performed by heating morpholine and the halopyridine in a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), in the presence of a non-nucleophilic base.
| Parameter | Typical Reagents/Conditions | Rationale |
| Solvent | DMSO, DMF, Acetonitrile (MeCN) | Polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | To neutralize the hydrohalic acid (HF or HCl) generated during the reaction, driving the equilibrium towards the product. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy to overcome the aromaticity barrier of the pyridine ring.[9] |
| Stoichiometry | 1.1 - 1.5 equivalents of morpholine | A slight excess of the nucleophile is used to ensure complete consumption of the limiting halopyridine starting material. |
Q5: How is the final product typically purified and characterized?
Purification typically involves an aqueous workup to remove the inorganic base and excess morpholine, followed by extraction into an organic solvent (e.g., ethyl acetate). The crude product is then often purified by column chromatography on silica gel. Characterization is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the structure and purity.
Troubleshooting Guide: Byproducts & Low Yields
This section is structured to help you diagnose and resolve specific experimental issues.
Diagram: General SNAr Reaction Workflow
Caption: Standard experimental workflow for the synthesis.
Problem 1: My reaction yield is consistently low or zero.
Possible Cause A: Reagent Quality
-
Question: Could my starting materials be the issue?
-
Answer: Absolutely. 2,5-Difluoropyridine is susceptible to hydrolysis if stored improperly. Morpholine can absorb water and carbon dioxide from the atmosphere. Always use reagents from a reliable source and ensure they are dry. It is good practice to use freshly opened bottles of anhydrous solvents.
Possible Cause B: Ineffective Base
-
Question: I added a base, but the reaction isn't working. Why?
-
Answer: The choice and quality of the base are crucial. Potassium carbonate (K₂CO₃) is a common choice, but it has low solubility in many organic solvents. Ensure vigorous stirring to facilitate the reaction at the solid-liquid interface. Using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base like diisopropylethylamine (DIPEA) can improve results. The base must be strong enough to deprotonate the morpholinium salt formed after the initial attack.
Possible Cause C: Insufficient Temperature
-
Question: I ran the reaction at 60 °C to avoid byproducts, but got no product. What went wrong?
-
Answer: Nucleophilic aromatic substitution on an unactivated or moderately activated ring requires significant thermal energy to disrupt the aromatic system and form the intermediate Meisenheimer complex.[2][9] A temperature range of 80-120 °C is typically necessary. If your reaction is not proceeding, a gradual increase in temperature is a logical next step.
Problem 2: My final product is impure and contains significant byproducts.
This is the most common challenge. The identity of the byproduct, often determined by LC-MS and NMR, is the key to diagnosing the problem.
Diagram: Byproduct Formation Pathways
Caption: Potential major and minor reaction pathways.
Byproduct A: Isomeric Product (2-Fluoro-5-morpholinopyridine)
-
Question: My NMR shows a second, isomeric product. How did this form and how can I prevent it?
-
Answer: This occurs when using 2,5-difluoropyridine. The pyridine nitrogen strongly activates the C2 (ortho) and C4 (para) positions for nucleophilic attack through resonance stabilization of the negative charge in the Meisenheimer intermediate. The C5 position is not activated in this way. Therefore, substitution at C2 is kinetically and thermodynamically favored, making the desired product the major isomer.[2]
-
Troubleshooting:
-
Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C5 attack. Running the reaction at the lower end of the effective range (e.g., 80-90 °C) can improve regioselectivity.
-
Change Starting Material: Switch to 2-chloro-5-fluoropyridine. This removes the ambiguity, as the C-Cl bond at the activated C2 position is the clear site of reaction.
-
-
Byproduct B: Di-substituted Product (2,5-Di(morpholino)pyridine)
-
Question: I'm seeing a byproduct with a mass corresponding to the addition of two morpholine units. What happened?
-
Answer: This byproduct forms when a second morpholine molecule displaces the remaining fluorine atom on the product. This second SNAr reaction is much slower because the first morpholine group is electron-donating, which deactivates the ring towards further nucleophilic attack. However, it can occur under forcing conditions.
-
Troubleshooting:
-
Control Stoichiometry: Use only a slight excess of morpholine (1.1-1.2 equivalents). A large excess will drive the formation of the di-substituted product by Le Châtelier's principle.
-
Reduce Reaction Time/Temperature: Do not let the reaction run for an unnecessarily long time or at an excessive temperature after the starting material has been consumed (monitor by TLC or LC-MS).
-
-
Byproduct C: Hydrolysis Product (5-Fluoro-2-hydroxypyridine)
-
Question: My mass spec shows a peak corresponding to the replacement of the leaving group with a hydroxyl group. Where did this come from?
-
Answer: This is a result of water in your reaction mixture acting as a competing nucleophile. The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and glassware thoroughly. Use a high-purity, anhydrous base. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.
-
-
Experimental Protocols
Protocol 1: Synthesis via SNAr
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (5-10 mL per mmol of starting material).
-
Add morpholine (1.2 eq) to the suspension.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
Protocol 2: Work-up and Purification
-
Pour the cooled reaction mixture into a separatory funnel containing water (10x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
- MySkinRecipes. This compound.
- Hartwig, J. F., & Sheng, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10, 4109-4112.
- Google Patents. US6051717A - Convergent process for the preparation of a morpholine compound.
- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
- NIH National Center for Biotechnology Information. (2021). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
- Wikipedia. Nucleophilic aromatic substitution.
- ResearchGate. (2018). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Welcome to the technical support guide for the synthesis of 4-(5-Fluoropyridin-2-yl)morpholine (CAS 1287217-51-9).[1][2] This molecule is a crucial building block in medicinal chemistry, frequently utilized as an intermediate in the development of kinase inhibitors and other therapeutic agents.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound.
Section 1: Synthesis Overview & Core Principles
The most prevalent and direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring system.
The Underlying Chemistry: Why SNAr Works Here
The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles.[3] This reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs), such as the fluorine atom at the 5-position. The ring nitrogen and the C5-fluorine work in concert to activate the C2 and C4 positions for nucleophilic attack.[4][5] In the case of a starting material like 2,5-difluoropyridine, the fluorine atom at the C2 position is the most labile leaving group, leading to regioselective substitution by morpholine. The typical reactivity order for halide leaving groups in these systems is F > Cl > Br > I.[3]
Caption: General SNAr scheme for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common starting material is 2,5-difluoropyridine . The fluoride at the C2 position is an excellent leaving group for SNAr reactions. Alternatively, 2-chloro-5-fluoropyridine can be used, though it may require more forcing conditions (higher temperatures or longer reaction times) due to the lower lability of chloride compared to fluoride.[3]
Q2: My reaction is showing low or no conversion. What are the most likely initial causes?
Several factors can lead to low conversion[3]:
-
Insufficient Heat: These reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier. A temperature just 10-15°C too low can drastically reduce the reaction rate.[6]
-
Moisture: Morpholine and polar aprotic solvents (like DMSO or DMF) can be hygroscopic. Water can interfere with the reaction, particularly if a strong base is used. Ensure all reagents and solvents are anhydrous.
-
Ineffective Base: A base is required to neutralize the hydrofluoric acid (HF) byproduct. If the base is weak, old, or insoluble, the resulting acidic conditions can protonate the morpholine nucleophile, rendering it unreactive. Potassium or cesium carbonate are common choices.
Q3: Is it possible to get disubstitution, with morpholine attacking both the C2 and C5 positions?
While theoretically possible, disubstitution is generally not a major concern under controlled conditions. The C2 position is significantly more activated for nucleophilic attack than the C5 position due to the influence of the ring nitrogen.[5] By using a slight excess of the pyridine starting material or a 1:1 stoichiometry, monosubstitution is highly favored.
Q4: Are there alternative synthesis methods if the SNAr reaction fails?
Yes. If the SNAr approach is unsuccessful, palladium-catalyzed cross-coupling reactions are a powerful alternative. The two main options are:
-
Buchwald-Hartwig Amination: This involves coupling an aryl halide (like 2-chloro-5-fluoropyridine) with morpholine using a palladium catalyst and a specialized phosphine ligand.[7][8] This method is very broad in scope but requires careful exclusion of oxygen.[9]
-
Ullmann Condensation: A copper-catalyzed reaction that can also form C-N bonds.[10] Traditional Ullmann reactions require very high temperatures, but modern ligand-accelerated protocols have made this method more accessible.[11][12]
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield / Incomplete Reaction | 1. Sub-optimal Temperature: The reaction has not reached the necessary activation energy.[3] | Increase Temperature: Incrementally raise the reaction temperature by 10-20 °C. Monitor by TLC or LC-MS to observe changes in starting material consumption. |
| 2. Reagent Quality: Morpholine may have absorbed water/CO₂, or the base (e.g., K₂CO₃) may be of poor quality or hydrated. | Verify Reagents: Use a fresh bottle of morpholine. Dry the solvent over molecular sieves. Use freshly ground, anhydrous potassium carbonate. | |
| 3. Insufficient Reaction Time: The reaction is slow and has not proceeded to completion. | Extend Reaction Time: Continue heating for an additional 4-12 hours, monitoring progress every few hours. | |
| Multiple Spots on TLC / Impure Product | 1. Side Reactions: Unwanted side reactions may be occurring, such as reaction with solvent (especially DMF at high temperatures) or minor disubstitution. | Lower Temperature: If conversion is good but purity is low, reduce the temperature. This can improve selectivity by favoring the desired kinetic product over thermodynamically stable side products. |
| 2. Starting Material Degradation: The fluoropyridine starting material may be degrading under the reaction conditions. | Use a Milder Base/Solvent: Consider switching from a strong base like NaH or KOtBu to a milder one like K₂CO₃ or Cs₂CO₃. Change the solvent from NMP/DMF to DMSO or dioxane. | |
| 3. Air/Oxygen Contamination (for coupling reactions): If using a Buchwald-Hartwig protocol, oxygen can deactivate the palladium catalyst.[8] | Improve Inert Atmosphere: Ensure the reaction is thoroughly degassed (e.g., via several vacuum/argon cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen. | |
| Difficult Product Isolation / Workup | 1. Product is Water-Soluble: The product may have some solubility in water, leading to losses during aqueous extraction. | Minimize Aqueous Workup: If possible, filter the reaction mixture to remove the base, evaporate the solvent, and directly purify the residue by column chromatography. If extraction is necessary, saturate the aqueous layer with NaCl to "salt out" the product, reducing its aqueous solubility. |
| 2. Emulsion Formation: The presence of polar aprotic solvents and salts can lead to stubborn emulsions during extraction. | Break Emulsion: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective for separating the layers. | |
| 3. Product is an Oil, Not a Solid: The product is expected to be a solid, but it oils out.[1] This indicates the presence of impurities. | Re-Purify: The oily nature is a sign of impurity. Subject the material to rigorous column chromatography. If it still oils out, try triturating with a non-polar solvent like hexanes or ether to induce crystallization. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Section 4: Recommended Experimental Protocol (SNAr Method)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials & Reagents:
| Reagent | Formula | M.W. | Moles | Equivalents | Amount |
| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | 10.0 mmol | 1.0 | 1.15 g |
| Morpholine | C₄H₉NO | 87.12 | 11.0 mmol | 1.1 | 0.96 g (0.96 mL) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 mmol | 2.0 | 2.76 g |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol). Heat the flask gently under vacuum and backfill with argon or nitrogen. Repeat this process three times to ensure an anhydrous and inert atmosphere.
-
Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous DMSO (20 mL), followed by 2,5-difluoropyridine (1.15 g, 10.0 mmol) and morpholine (0.96 mL, 11.0 mmol) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 6-12 hours.
-
Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of cold water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with additional water (2 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. The expected yield of the crude product is typically in the range of 75-90%.
-
Purification (Optional): If the product requires higher purity, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by flash column chromatography on silica gel.
Section 5: Analytical Characterization
To ensure the identity and purity of the final compound, the following analytical methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. The proton NMR should show characteristic peaks for the morpholine and pyridine protons, and the fluorine NMR will confirm the presence of the C5-fluorine.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight (182.19 g/mol ) and assess purity.[1][13]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Ion Chromatography (IC): For pharmaceutical applications, IC can be used to detect and quantify any residual morpholine impurity, which lacks a UV chromophore for standard HPLC analysis.[14]
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.
- Kim, J. S., et al. (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. Nuclear Medicine and Biology, 86-87, 26-35. [Link]
- Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. [Link]
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- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. 161 questions with answers in PYRIDINES | Science topic. [Link]
- Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]
- ResearchGate. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
- PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]
- ResearchGate. Background on morpholine synthesis and our approach. [Link]
- PubMed. (2013).
- E3S Web of Conferences. (2024).
- RSC Publishing. (2013). Analytical Methods. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- PubMed Central. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
- PubMed Central. (2019).
- Organic Chemistry Portal. Synthesis of morpholines. [Link]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- 14. lcms.cz [lcms.cz]
4-(5-Fluoropyridin-2-yl)morpholine stability and storage conditions
Introduction
Welcome to the technical support guide for 4-(5-Fluoropyridin-2-yl)morpholine (CAS 1287217-51-9). This molecule is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other drug candidates for oncology and neurodegenerative diseases.[1][2] Its structure, combining a metabolically stable morpholine ring with a reactive fluoropyridine moiety, offers unique pharmacological properties but also presents specific challenges regarding its stability and handling.[3][4][5]
This guide is designed for researchers and drug development professionals. It provides in-depth answers to common questions and troubleshooting advice based on the fundamental chemical principles of its constituent parts: the morpholine scaffold and the fluorinated pyridine ring.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling of Solid Compound
Q1: What are the optimal storage conditions for solid this compound?
A1: Based on the properties of its structural components, the ideal storage conditions are designed to mitigate moisture exposure and thermal stress. The morpholine component is known to be hygroscopic, meaning it readily absorbs moisture from the air. The fluoropyridine ring, while relatively stable, can be susceptible to certain reactions under adverse conditions.
Therefore, we recommend the following:
-
Temperature: For long-term storage, maintain at 2-8°C (refrigerated). For extended periods (months to years), storage at -20°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen, preventing potential slow degradation.
-
Container: Use a tightly sealed, amber glass vial. The amber color protects the compound from light, which can catalyze degradation in some heterocyclic compounds. The tight seal is critical to prevent moisture ingress.[6][7]
Q2: I received the compound, and it appears clumpy and slightly off-white, not a free-flowing powder. Is it still usable?
A2: Clumping is a strong indicator of moisture absorption, a known characteristic of compounds containing a morpholine moiety.[8] While the compound may still be largely intact, the presence of water introduces a risk of hydrolysis of the fluoropyridine ring, especially if the material has been exposed to temperature fluctuations.
Actionable Advice:
-
Dry the Material: Before use, dry the compound under high vacuum for several hours to remove absorbed water.
-
Verify Purity: It is critical to perform a purity check. Use a technique like ¹H NMR, LC-MS, or at minimum, thin-layer chromatography (TLC) to assess the purity against a reference standard or previous batch if available.
-
Proceed with Caution: If the purity is acceptable (>98%), you may proceed. If significant impurity peaks are detected, it is safer to discard the material and procure a new batch to ensure the integrity of your experimental results.
Section 2: Solution Stability and Preparation
Q3: How stable is this compound in common organic solvents and aqueous solutions?
A3: Stability in solution is a critical factor.
-
Organic Solvents: In anhydrous aprotic solvents (e.g., DMSO, DMF, Dichloromethane), the compound is generally stable when stored under inert gas and protected from light. Prepare solutions fresh whenever possible.
-
Aqueous Solutions: The compound faces a significant risk of degradation in aqueous media due to hydrolysis. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the carbon at the C-2 position for nucleophilic attack by water. This can lead to the formation of the corresponding 2-hydroxypyridine derivative. This reaction can be catalyzed by acidic or basic conditions.[9]
Q4: I need to use an aqueous buffer for my assay. What precautions should I take?
A4: If an aqueous solution is unavoidable:
-
Conduct a pH Stability Study: If the compound will be a critical long-term reagent, perform a preliminary study to find the pH of maximum stability.
-
Use Freshly Prepared Solutions: Do not store aqueous stock solutions. Prepare them immediately before use from a freshly made stock in an anhydrous organic solvent like DMSO.
-
Maintain Low Temperatures: Keep the aqueous solution on ice and use it within a few hours. Low temperatures significantly slow the rate of hydrolysis.
Section 3: Reactivity and Troubleshooting
Q5: I am performing a reaction with a strong nucleophile (e.g., an amine or thiol) and observing the formation of a major byproduct. What is happening?
A5: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the pyridine ring is a good leaving group, especially when positioned ortho or para to the ring nitrogen.[9][10] In your compound, the morpholine group is at the 2-position, and the fluorine is at the 5-position. While less activated than a 2- or 4-fluoro position, the 5-position can still be susceptible to displacement by potent nucleophiles under certain reaction conditions.
Troubleshooting Steps:
-
Confirm the Byproduct: Use LC-MS to determine the mass of the byproduct. It will likely correspond to your starting material with the fluorine atom replaced by your nucleophile.
-
Modify Reaction Conditions:
-
Lower the reaction temperature.
-
Use a weaker, non-nucleophilic base if applicable.
-
Reduce the reaction time or the equivalents of the nucleophile.
-
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale & Cited Risk |
| Temperature | 2-8°C (Short-term) -20°C (Long-term) | High heat, frequent freeze-thaw cycles | To minimize thermal degradation and slow hydrolysis kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air / High Humidity | The morpholine moiety is hygroscopic; the fluoropyridine ring is susceptible to hydrolysis.[9] |
| Light | Protection from light (Amber Vial) | Direct Sunlight / UV Light | To prevent potential photodecomposition of the heterocyclic rings. |
| pH (Aqueous) | Neutral pH (if necessary, for short periods) | Strongly Acidic or Basic Conditions | To prevent acid- or base-catalyzed hydrolysis of the C-F bond. |
| Reactive Partners | Non-nucleophilic reagents | Strong Nucleophiles (e.g., thiols, amines) | The C-F bond can be labile to SNAr reactions.[9][10] |
Experimental Protocol: Preparation and QC of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution for use in screening or synthesis, with integrated quality control.
Materials:
-
This compound
-
Anhydrous DMSO (sealed bottle)
-
Amber glass vial with a PTFE-lined screw cap
-
Argon or Nitrogen gas line
-
Analytical balance
-
Syringes and needles
Procedure:
-
Preparation: Dry the storage vial and cap in an oven at 120°C for at least 2 hours and cool in a desiccator.
-
Inerting: Place the cooled vial on the balance, tare it, and flush it with a gentle stream of argon or nitrogen.
-
Weighing: Quickly weigh the desired amount of this compound directly into the vial. Work efficiently to minimize exposure to air.
-
Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Sealing and Mixing: Immediately cap the vial tightly. Vortex or sonicate gently until the solid is completely dissolved.
-
Quality Control (Mandatory): Before placing the stock in storage, perform a QC check.
-
Dilute a small aliquot of the stock solution to an appropriate concentration for analysis.
-
Inject onto an LC-MS system to confirm the mass and purity. The purity should be >98% for most applications.
-
-
Storage: Parafilm the cap of the vial for an extra seal. Label clearly with compound name, concentration, date, and solvent. Store at -20°C.
Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical path to diagnose and address potential stability issues with your compound.
Sources
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4-(5-Fluoropyridin-2-yl)morpholine solubility issues and solutions
Technical Support Center: 4-(5-Fluoropyridin-2-yl)morpholine
Introduction: Navigating the Challenges of this compound
This compound (CAS 1287217-51-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various high-value pharmaceutical compounds, including potent kinase inhibitors for oncology and agents targeting neurological disorders.[1] Despite its synthetic utility, researchers frequently encounter a significant hurdle during experimental work: the compound's limited aqueous solubility.
This technical guide is designed to serve as a dedicated support center for researchers, scientists, and formulation professionals. It provides a structured approach to understanding and overcoming the solubility challenges associated with this compound. By combining fundamental physicochemical principles with proven laboratory techniques, this document offers practical, step-by-step solutions to ensure reliable and reproducible experimental outcomes.
Section 1: Physicochemical Profile & Root Cause of Insolubility
Understanding the molecule's intrinsic properties is the first step in diagnosing and solving solubility issues. This compound's structure contains both lipophilic (fluoropyridine ring) and hydrophilic/basic (morpholine ring) moieties, leading to complex solubility behavior.
| Property | Value / Prediction | Rationale & Implications |
| Molecular Formula | C₉H₁₁FN₂O | - |
| Molecular Weight | 182.19 g/mol | [1] |
| CAS Number | 1287217-51-9 | [2] |
| Predicted pKa | 8.0 - 8.5 | The pKa of the conjugate acid of morpholine is ~8.3.[3] This basic nitrogen is the primary handle for pH-based solubility manipulation. The electron-withdrawing fluoropyridine ring may slightly decrease this basicity. |
| Predicted LogP | 1.5 - 2.5 | The combination of the aromatic fluoropyridine system and the morpholine ring suggests moderate lipophilicity, which is a primary contributor to poor aqueous solubility at neutral pH. |
| Aqueous Solubility | Predicted to be low | Compounds with high melting points (indicative of strong crystal lattice energy) and moderate lipophilicity are often poorly soluble in water, classifying them as likely BCS Class II or IV compounds.[4] |
The core issue with this compound's solubility in neutral water is twofold:
-
High Crystal Lattice Energy: The planar, rigid structure likely promotes efficient packing into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before solvation can occur.
-
Moderate Lipophilicity: The molecule is not sufficiently polar to be readily solvated by water molecules at neutral pH, where it exists in its non-ionized, less soluble form.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4)? A: At neutral pH, the compound is in its free base form, which is not ionized. Its moderate lipophilicity and stable crystalline structure prevent water molecules from effectively surrounding and dissolving it.[5] To achieve significant aqueous solubility, you must either modify the solvent (using co-solvents) or modify the solute by ionizing it (using pH adjustment).
Q2: What is the most reliable first step to improve its solubility? A: pH adjustment . Given the basicity of the morpholine nitrogen (predicted pKa ~8.0-8.5), protonating it by lowering the pH will form a morpholinium salt.[3] This salt is ionic and therefore significantly more water-soluble. This is the most common and effective initial strategy for basic compounds.
Q3: Which organic co-solvents are recommended for creating stock solutions? A: For compounds that are poorly soluble in water, water-miscible organic solvents are essential for preparing concentrated stock solutions. The choice depends on the requirements of your downstream experiment (e.g., cell toxicity).
| Co-Solvent | Polarity | Typical Starting Concentration | Notes |
| DMSO | High | 10-100 mM | Excellent solubilizing power for many organic molecules. Can be toxic to some cell lines at >0.5% v/v. |
| Ethanol | Medium | 1-50 mM | Less toxic than DMSO but may have lower solubilizing power for highly lipophilic compounds. |
| Propylene Glycol | Medium | 1-20 mM | A low-toxicity co-solvent often used in parenteral formulations.[6] |
| PEG 400 | Medium | 1-20 mM | Another low-toxicity polymer used to enhance solubility.[7] |
Always prepare a high-concentration stock in 100% co-solvent and then dilute it into your aqueous medium. This avoids issues with trying to dissolve the solid powder directly in a mixed solvent system.
Q4: I heated the solution to get the compound to dissolve, but it crashed out upon cooling. What happened? A: You created a supersaturated solution. Heating increases the kinetic energy, helping to overcome the crystal lattice energy and pushing more solute into the solution than is stable at room temperature. Upon cooling, the thermodynamic equilibrium shifts, and the excess, unstable solute precipitates out. This approach should be used with caution and is generally not suitable for creating stable stock solutions for assays.
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately when adding organic stock solution to aqueous buffer. | Exceeded Solubility Limit: The final concentration of the compound in the aqueous buffer is above its solubility limit. The percentage of co-solvent may also be too low. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final solution (if the experiment allows). 3. Crucially, perform a kinetic solubility assay (see Protocol 1) to determine the solubility limit in your specific buffer. |
| Compound "oils out" instead of dissolving, forming a separate liquid phase. | Insufficient Solvation: The compound is melting or forming a hydrate that is immiscible with the aqueous phase. This is common with highly lipophilic compounds. | This indicates a significant solubility challenge. Proceed directly to pH modification (Protocol 2) or consider advanced formulation techniques like solid dispersions (Protocol 3). |
| Inconsistent biological/analytical results between experiments. | Undetected Precipitation: The compound may be precipitating out of solution over time in the incubator or on the benchtop, lowering its effective concentration in a non-reproducible manner. | 1. Visually inspect all solutions (wells, tubes) for precipitate under a microscope before and after the experiment. 2. Re-evaluate the compound's stability and solubility in the final assay medium over the time course of the experiment. 3. Use a formulation with a higher kinetic solubility, such as a solid dispersion.[8][9] |
Section 4: Protocols for Solubility Enhancement
Workflow for Tackling Solubility Issues
This diagram outlines a logical progression for addressing solubility problems with this compound.
Caption: Logical workflow for troubleshooting solubility.
Protocol 1: Kinetic Solubility Assessment with Co-solvents
Principle: This protocol determines the apparent solubility of the compound in your target aqueous buffer when introduced from a concentrated organic stock. This "kinetic solubility" is often higher than the thermodynamic solubility and is highly relevant for most in-vitro experiments.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to a final concentration of 20 mM.
-
Prepare Buffer Plate: Add 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well of a 96-well microplate.
-
Serial Dilution: Add 2 µL of the 20 mM DMSO stock to the first well (this gives a 400 µM solution with 2% DMSO). Mix thoroughly.
-
Perform a 1:2 serial dilution across the plate by transferring 50 µL from the previous well to the next and mixing.
-
Incubate & Observe: Seal the plate and shake at room temperature for 2 hours.
-
Measure: Analyze the plate using a nephelometer or by visual inspection under a microscope to identify the highest concentration well that remains clear (no precipitate). This is the kinetic solubility. For more precise results, centrifuge the plate, and measure the concentration in the supernatant via HPLC-UV.
Protocol 2: pH-Dependent Solubility Enhancement
Principle: The basic morpholine nitrogen can be protonated in an acidic environment to form a highly soluble cationic salt. This protocol establishes the relationship between pH and solubility.
Caption: Equilibrium between the insoluble free base and the soluble protonated salt form. (Note: Images are placeholders and would depict the actual chemical structures).
Methodology:
-
Prepare Buffers: Create a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Add Compound: Add an excess amount of solid this compound to a vial containing each buffer. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Solid: Filter each suspension through a 0.22 µm PVDF filter to remove the undissolved solid.
-
Quantify: Dilute the clear filtrate with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5).
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Protocol 3: Amorphous Solid Dispersion (ASD) for Enhanced Bioavailability
Principle: Converting the crystalline drug into an amorphous state by dispersing it within a hydrophilic polymer matrix can dramatically increase its apparent solubility and dissolution rate.[8][10] This is an advanced technique used when simple pH or co-solvent methods are insufficient, particularly for in-vivo studies.
Methodology (Conceptual):
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).[7]
-
Solvent System: Identify a common volatile solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.
-
Spray Drying:
-
Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
Atomize this solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug molecularly dispersed in the polymer.
-
-
Characterization: The resulting powder should be analyzed by X-Ray Powder Diffraction (XRPD) to confirm its amorphous nature (i.e., absence of sharp crystalline peaks).[11]
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the raw crystalline drug to quantify the improvement in dissolution rate and concentration.
Section 5: Quantitative Analysis Workflow
Accurate quantification is essential to validate any solubility enhancement effort. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.
Caption: General workflow for quantitative analysis by HPLC-UV.
Key Method Parameters to Develop:
-
Column: C18, 2.1 or 4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size.
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation and good peak shape).
-
Detection: Determine the UV λmax by running a scan of the compound in the mobile phase (likely around 260-270 nm).
-
Calibration: Prepare a standard curve using accurately weighed compound dissolved in the mobile phase, covering the expected concentration range of your samples. A linear curve with R² > 0.999 is required.[12]
References
- Jadhav, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
- Omolola, A., et al. (2024). Enhancing solubility of poorly soluble drugs using various techniques. World Journal of Advanced Research and Reviews. [Link]
- Prajapati, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
- Patel, V., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Hill, M. D. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives. Chemistry – A European Journal. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes Commercial Listing. [Link]
- PubChem. (n.d.). 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine.
- Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
- Li, J., et al. (2023).
- Organic Chemistry Portal. (2022).
- Hill, M. D. (2010).
- MySkinRecipes. (n.d.). This compound (Thai). MySkinRecipes Commercial Listing. [Link]
- Wolk, F. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
- IFF. (n.d.).
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
- Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
- Ataman Kimya. (n.d.). MORPHOLINE 99%.
- American Elements. (n.d.). 4-(2-Fluoropyridin-4-yl)morpholine. American Elements Commercial Listing. [Link]
- Fil-Spanish, A. M., et al. (2015). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. [Link]
- Ataman Kimya. (n.d.). MORPHOLINE.
- Wagh, R. D., & Dr. Kumbhar, S. T. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED...
- PubChem. (n.d.). Morpholine.
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]
- Zhang, Y., et al. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. MDPI. [Link]
- Adhikari, B., & Neupane, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- Scribd. (n.d.). Common Organic Solvents Overview. Scribd. [Link]
- Le, T. N., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers. [Link]
- Al-Bayati, Y. K., & Al-Azzawi, A. M. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.
- Tirkany, A., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. DARU Journal of Pharmaceutical Sciences. [Link]
- Qader, A. S., & Ahmed, S. M. (2025). Highly Sensitive and Selective Spectrofluorometric Method for the Determination of Levofloxacin in Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research. [Link]
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Improving the regioselectivity of 4-(5-Fluoropyridin-2-yl)morpholine synthesis
Introduction: The Challenge of Regioselectivity
4-(5-Fluoropyridin-2-yl)morpholine is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of PARP inhibitors like Niraparib. Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2,5-dihalopyridine and morpholine.
While the pyridine nitrogen activates the C-2 and C-6 positions towards nucleophilic attack, the presence of a fluorine atom at the C-5 position introduces a unique and often problematic electronic effect. Unlike most substituents at the 5-position that enhance reactivity at C-2, the 5-fluoro group has been shown to retard it. This guide provides a comprehensive troubleshooting framework for researchers to overcome this challenge and improve the regioselectivity of their synthesis, favoring the desired C-2 substitution product.
Understanding the Core Mechanistic Problem
The SNAr reaction proceeds through a resonance-stabilized anionic intermediate, the Meisenheimer complex. The stability of this complex is paramount in determining the reaction's rate and regiochemical outcome.
A critical study on the reactivity of substituted 2-halopyridines revealed that while most 5-substituents enhance the rate of substitution at the C-2 position, a 5-fluoro substituent is a notable exception.[1] It is presumed that this rate retardation stems from lone-pair/lone-pair repulsion between the electronegative fluorine atom and the developing negative charge on the pyridine ring during the formation of the Meisenheimer complex for C-2 attack.[1] This electronic destabilization lowers the reaction rate at the desired C-2 position, making the competing attack at the C-6 position kinetically more competitive and leading to undesired isomer formation.
Caption: Competing pathways in the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is producing a significant amount (>10%) of the C-6 isomeric impurity. Why is this happening and how can I improve the C-2 selectivity?
Answer: This is the most common problem and is a direct consequence of the 5-fluoro group retarding the desired C-2 substitution, as explained above.[1] The goal is to identify conditions that either preferentially accelerate the C-2 attack or are conducted under such control that the higher activation energy for the C-2 pathway can be productively overcome while minimizing the undesired C-6 pathway.
Troubleshooting Strategies:
-
Solvent Screening (High Impact): The choice of solvent is critical as it can differentially solvate the transition states of the two competing pathways.
-
Standard Approach: Begin with high-boiling polar aprotic solvents like DMSO, NMP, or DMAc. They are effective at stabilizing the charged Meisenheimer complex.
-
Advanced Strategy: Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have unique properties, including strong hydrogen-bond donating capabilities with low nucleophilicity, which have been shown to dramatically improve regioselectivity in other heterocyclic syntheses.[2] Their ability to specifically interact with the pyridine nitrogen and the 5-fluoro substituent may alter the transition state energies in favor of C-2 attack.
-
-
Temperature Control:
-
Problem: High temperatures (often >120 °C) are used to drive the sluggish C-2 reaction to completion, but this can also provide sufficient energy to overcome the activation barrier for the C-6 pathway, thus lowering selectivity.
-
Solution: Attempt the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. Start experiments around 80-90 °C and only increase the temperature if the reaction stalls. Monitor the isomer ratio by HPLC at various time points and temperatures to find the optimal balance.
-
-
Choice of Base:
-
While the base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is primarily a scavenger for HCl, its properties can influence the reaction environment. A hindered, non-nucleophilic organic base like DIPEA can be preferable to inorganic bases, which can have poor solubility in some organic solvents, leading to reproducibility issues.
-
| Parameter | Condition A (Baseline) | Condition B (Optimized for C-2) | Rationale for Change |
| Starting Material | 2-Chloro-5-fluoropyridine | 2-Chloro-5-fluoropyridine | N/A |
| Nucleophile | Morpholine (2.0 eq) | Morpholine (1.5 eq) | Using a smaller excess can sometimes reduce side reactions. |
| Solvent | DMSO | NMP or TFE | NMP is often superior to DMSO in similar reactions. TFE offers a novel approach to potentially enhance selectivity.[2] |
| Base | K₂CO₃ (2.5 eq) | DIPEA (2.0 eq) | A soluble organic base provides a more homogeneous reaction mixture. |
| Temperature | 140 °C | 100 °C (monitor and increase if needed) | Lower temperature to favor the kinetic product and improve selectivity. |
| Monitoring | TLC at endpoint | HPLC at 2, 6, 12, 24h | HPLC is essential to accurately quantify the C-2 vs. C-6 isomer ratio. |
Q2: My reaction is very slow or stalls completely, even at high temperatures. What could be the cause?
Answer: This issue is often linked to insufficient activation or problems with the reagents.
Troubleshooting Strategies:
-
Reagent Quality: Ensure the morpholine is not wet and the solvent is anhydrous. Water can compete as a nucleophile and interfere with the reaction. Ensure the base is of high quality and has not degraded.
-
Starting Material Reactivity: While 2-chloro-5-fluoropyridine is a common starting material, the corresponding 2,5-difluoropyridine can be significantly more reactive. In SNAr reactions, the C-F bond is more activating than the C-Cl bond, and fluoride is a better leaving group. The reaction of 2-fluoropyridine is reported to be 320 times faster than 2-chloropyridine with sodium ethoxide.[3] Switching to 2,5-difluoropyridine may allow the reaction to proceed at a lower temperature, which could also favorably impact regioselectivity.
-
Microwave Irradiation: If conventional heating is too slow, microwave synthesis is an excellent alternative. It can rapidly heat the reaction mixture to the target temperature, often reducing reaction times from hours to minutes and potentially improving yields.
Q3: Is a palladium-catalyzed (Buchwald-Hartwig) amination a viable alternative to improve selectivity?
Answer: Generally, for this specific substrate, a palladium-catalyzed approach is not the preferred method to achieve C-2 selectivity. Buchwald-Hartwig and similar cross-coupling reactions typically show preferential reactivity for heavier halogens (I > Br >> Cl).[4][5] In a molecule like 2-chloro-5-fluoropyridine, the C-Cl bond would be the primary site of oxidative addition, leading to the same regioselectivity challenge as the SNAr pathway. While specialized ligands exist, developing a selective catalytic system would likely require more extensive optimization than tuning the SNAr conditions.
Optimized Experimental Protocol
This protocol is a recommended starting point for optimizing the regioselective synthesis of this compound.
Caption: Recommended workflow for optimizing regioselectivity.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoropyridine (1.0 eq). The flask is sealed and purged with nitrogen.
-
Reagent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a concentration of ~0.5 M. Add morpholine (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress and isomeric ratio every 4-6 hours using HPLC analysis of a quenched aliquot. If the reaction is slow, the temperature can be incrementally increased to 110-120 °C, but the isomer ratio must be checked at each new temperature.
-
Workup: Once the reaction has reached completion (or optimal conversion/selectivity), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to separate the desired C-2 isomer from the C-6 impurity and other non-polar materials.
References
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC - NIH. [Link]
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. [Link]
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
- Dramatic effects of halogen substitution and solvent on the rates and mechanisms of nucleophilic substitution reactions of aziridines. PubMed. [Link]
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. [Link]
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]
- Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]
- Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
Navigating the Nuances of 4-(5-Fluoropyridin-2-yl)morpholine NMR: A Technical Support Guide
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this analytical process. This guide provides an in-depth technical resource for troubleshooting common issues encountered during the assignment of ¹H and ¹³C NMR peaks for the compound 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in the development of various therapeutic agents, including kinase inhibitors.
This document moves beyond a simple checklist, offering a detailed, question-and-answer-based approach to resolving spectral ambiguities. By understanding the underlying principles of chemical shifts, coupling constants, and the influence of the fluorine substituent, you will be better equipped to confidently interpret your NMR data.
Predicted NMR Spectral Data: A Starting Point for Analysis
While experimental spectra are the gold standard, a reliable predicted spectrum serves as an invaluable roadmap for initial peak assignments. The following tables provide predicted ¹H and ¹³C NMR data for this compound. These values were generated using advanced computational algorithms and serve as a foundational reference for the troubleshooting guide.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |
| 8.15 | d | 1H | H-6 | J(H-6, F-5) = 3.0 |
| 7.50 | dd | 1H | H-4 | J(H-4, H-3) = 9.0, J(H-4, F-5) = 4.5 |
| 6.70 | dd | 1H | H-3 | J(H-3, H-4) = 9.0, J(H-3, F-5) = 3.0 |
| 3.85 | t | 4H | -N-CH₂- (Morpholine) | J = 5.0 |
| 3.60 | t | 4H | -O-CH₂- (Morpholine) | J = 5.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Predicted Coupling Constants (J) in Hz |
| 158.0 | C-2 | J(C-2, F-5) = 10.0 |
| 155.0 | C-5 | J(C-5, F-5) = 240.0 |
| 138.0 | C-6 | J(C-6, F-5) = 20.0 |
| 125.0 | C-4 | J(C-4, F-5) = 5.0 |
| 108.0 | C-3 | J(C-3, F-5) = 5.0 |
| 66.5 | -O-CH₂- (Morpholine) | |
| 45.0 | -N-CH₂- (Morpholine) |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered when assigning the NMR peaks of this compound.
Q1: The aromatic signals in my ¹H NMR spectrum are difficult to assign. How can I differentiate between H-3, H-4, and H-6?
A1: Assigning the protons on the fluoropyridine ring requires a careful analysis of both chemical shifts and coupling patterns.
-
Chemical Shift: The fluorine atom at position 5 is a moderate electron-withdrawing group, which influences the electron density and thus the chemical shifts of the aromatic protons. H-6, being ortho to the nitrogen, is expected to be the most deshielded and appear at the highest chemical shift (downfield). H-4 will be the next most downfield, followed by H-3.
-
Coupling Constants (J-values): The key to unambiguous assignment lies in the coupling to the fluorine atom.
-
H-6: Will appear as a doublet with a small ortho ³J(H,F) coupling constant (typically 2-3 Hz).
-
H-4: Will appear as a doublet of doublets due to coupling with both H-3 (³J(H,H) ~ 8-9 Hz) and the fluorine at C-5 (⁴J(H,F) ~ 4-5 Hz).
-
H-3: Will also appear as a doublet of doublets, coupling to H-4 (³J(H,H) ~ 8-9 Hz) and a smaller meta coupling to the fluorine (⁵J(H,F) ~ 2-3 Hz).
-
Troubleshooting Workflow:
Caption: Workflow for Aromatic Proton Assignment.
Q2: The two triplets from the morpholine ring are overlapping. How can I resolve and assign them?
A2: The protons of the morpholine ring typically appear as two distinct triplets. The protons on the carbons adjacent to the oxygen (-O-CH₂-) are more deshielded and will appear further downfield compared to the protons on the carbons adjacent to the nitrogen (-N-CH₂-).
Troubleshooting Steps:
-
Solvent Change: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and potentially resolve the overlapping signals. Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects.
-
Higher Field Spectrometer: Utilizing a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often leading to better resolution of overlapping multiplets.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. By identifying the chemical shifts of the morpholine carbons in the ¹³C NMR spectrum (the carbon next to oxygen will be further downfield, ~66.5 ppm), you can definitively assign the corresponding proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. You can look for correlations from the pyridine protons (e.g., H-3) to the morpholine carbons to confirm assignments.
-
Caption: Resolving Overlapping Morpholine Signals.
Q3: I am unsure about the assignment of the quaternary carbons in the ¹³C NMR spectrum. How can I confirm C-2 and C-5?
A3: The assignment of the quaternary carbons in the fluoropyridine ring is primarily determined by their coupling to the fluorine atom.
-
C-5: The carbon directly bonded to the fluorine atom will exhibit a very large one-bond coupling constant (¹J(C,F)), typically in the range of 230-260 Hz. This large splitting is a definitive indicator for C-5.
-
C-2: The carbon at the point of attachment of the morpholine ring will show a smaller two-bond coupling to the fluorine (²J(C,F)), usually around 10-15 Hz.
Experimental Protocol: ¹³C{¹H} vs. ¹³C NMR
To observe these C-F couplings clearly, it is often beneficial to acquire a proton-decoupled ¹³C NMR spectrum. If the signals are still difficult to interpret, a non-decoupled ¹³C spectrum (if feasible for sensitivity) can provide additional information through C-H couplings.
Q4: My sample appears to be impure, with extra peaks in the spectrum. What are the likely culprits?
A4: Common impurities in the synthesis of this compound can include:
-
Starting Materials: Unreacted 2-chloro-5-fluoropyridine or morpholine. Check the characteristic signals of these compounds to identify their presence.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexanes) are common.
-
Water: A broad peak, typically in the range of 1.5-4.0 ppm depending on the solvent, can indicate the presence of water.
Troubleshooting Impurities:
-
Check Starting Material Spectra: Always have the NMR spectra of your starting materials on hand for comparison.
-
D₂O Exchange: To confirm if a peak is from water or an exchangeable proton (like an amine), add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H spectrum. The water/exchangeable proton peak will diminish or disappear.
-
Purification: If starting materials or byproducts are present, further purification of your sample via column chromatography or recrystallization is necessary.
Advanced Spectroscopic Techniques for Unambiguous Assignments
When 1D NMR spectra are insufficient for complete structural elucidation, a suite of 2D NMR experiments can provide the necessary connectivity information.
Experimental Protocol: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: Prepare a concentrated sample of your compound in a suitable deuterated solvent.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Optimize shim values to ensure good spectral resolution.
-
Set the spectral widths for both dimensions to encompass all expected proton and carbon signals.
-
-
Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Acquisition Parameters:
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
The number of increments in the indirect dimension (¹³C) will determine the resolution in that dimension.
-
-
Processing: After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected to yield the 2D spectrum.
The resulting HSQC spectrum will show cross-peaks that directly link each proton to its attached carbon, providing definitive assignments for the CH, CH₂, and CH₃ groups.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- ACD/Labs. (2023). ACD/NMR Predictor. Advanced Chemistry Development, Inc. [Link]
- ChemAxon. (2023). NMR Predictor. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
Technical Support Center: Scaling Up the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Welcome to the technical support resource for the synthesis of 4-(5-fluoropyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the lab-scale synthesis and scale-up of this important pharmaceutical intermediate.[1]
The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group (typically a halogen) from an activated pyridine ring by the nucleophile, morpholine. The electron-deficient nature of the pyridine ring, further activated by the fluorine atom at the C5 position, facilitates this reaction.[2][3]
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis, from reactant preparation to the isolation of the final product.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Category 1: Reaction Initiation and Progression
Question 1: My SNAr reaction is showing low to no conversion. What are the likely causes?
Answer: Low or no yield in an SNAr reaction on a pyridine ring can stem from several factors. Here is a systematic approach to diagnosing the issue:
-
Inadequate Activation or Leaving Group: The reaction relies on the electron-withdrawing nature of the pyridine nitrogen and the C5-fluoro group to activate the C2 position for nucleophilic attack. The leaving group at C2 is critical. The typical reactivity order for halide leaving groups in these systems is F > Cl > Br.[2] If you are starting with 2-chloro-5-fluoropyridine instead of 2,5-difluoropyridine, you may require more forcing conditions (higher temperature, longer reaction time).
-
Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to temperature and solvent choice.[2]
-
Temperature: Insufficient heat is a common culprit. These reactions often require temperatures of 80-150 °C to proceed at a reasonable rate.
-
Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are preferred as they can solvate the cationic portion of the Meisenheimer complex intermediate, stabilizing it and accelerating the reaction.
-
Base: A non-nucleophilic base is crucial to neutralize the acid (HF or HCl) generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or an organic base like DIPEA (N,N-Diisopropylethylamine). The choice of base can significantly impact the reaction rate.
-
-
Reagent Quality:
-
Water Content: The presence of significant amounts of water can hydrolyze the starting material or interfere with the base. Ensure all reagents and solvents are sufficiently dry.
-
Morpholine Quality: Use freshly distilled or a high-purity grade of morpholine. Old bottles can absorb water and carbon dioxide from the atmosphere.
-
The following decision tree can help guide your troubleshooting process for low yield issues.
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I am observing the formation of a significant impurity alongside my desired product. What could it be?
Answer: Side product formation can complicate purification and reduce yield. The most common issues include:
-
Di-substitution: If using a starting material with multiple leaving groups (e.g., 2,3,5-trifluoropyridine), substitution at other positions can occur, although the C2 and C4/C6 positions are generally most reactive.[4] For 2,5-difluoropyridine, substitution at C5 is electronically disfavored.
-
Decomposition: At very high temperatures (>150 °C), starting materials or the product may begin to decompose, leading to tar formation.[5] This is especially a risk during scale-up if heat dissipation is not managed effectively.
-
Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to impurities.
| Potential Impurity | Likely Cause | Identification & Mitigation |
| Bis-morpholino Pyridine | Reaction of the product with another equivalent of morpholine (if a second leaving group is present). | Unlikely with 2,5-difluoropyridine. Confirm structure with MS. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or use a more effective base. |
| Polymeric Tar | Excessively high temperatures causing decomposition.[5] | Ensure proper temperature control. Use a moderator like ferrous sulfate if the reaction is highly exothermic. |
Category 2: Work-up, Purification, and Scale-Up
Question 3: My product is difficult to crystallize and "oils out" during purification. How can I achieve a solid product?
Answer: "Oiling out" is a common problem when a compound's melting point is close to the temperature of the crystallization solvent or when impurities are present.
-
Solvent Screening: The ideal crystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., isopropanol, ethanol, heptane, ethyl acetate, and mixtures thereof).
-
Purity: Ensure the crude product is reasonably pure before attempting crystallization. An initial pass through a short plug of silica gel can remove baseline impurities that inhibit crystal formation.
-
Seeding: If you have a small amount of pure, solid product, use it to seed the supersaturated solution. This provides a nucleation point for crystal growth.
-
Cooling Rate: Cool the solution slowly. Crash cooling often leads to the formation of oils or very fine, impure powders.
Question 4: When scaling up the reaction from 1 g to 100 g, the reaction time increased significantly and the yield dropped. Why?
Answer: Scale-up introduces challenges that are not apparent at the lab scale. The primary factors are mass and heat transfer.[6]
-
Mixing Efficiency: In a larger reactor, achieving homogeneous mixing of reagents is more difficult. Inefficient stirring can create localized "hot spots" or areas of low reagent concentration, slowing the overall reaction rate.[6] Ensure the reactor's impeller design and stirring speed are adequate for the batch size.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This means that both heating the reaction to the target temperature and, more critically, dissipating heat from an exothermic reaction becomes much less efficient. The SNAr reaction is often exothermic. A slow climb to the setpoint temperature or an uncontrolled exotherm can lead to increased side product formation and lower yields.
-
Reagent Addition Strategy: On a large scale, adding reagents all at once can be dangerous and inefficient. Consider a controlled, portion-wise, or drop-wise addition of one of the reactants (e.g., morpholine) to manage the reaction exotherm.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure for a lab-scale synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-difluoropyridine (5.0 g, 43.5 mmol), potassium carbonate (K₂CO₃, 9.0 g, 65.2 mmol), and dimethyl sulfoxide (DMSO, 50 mL).
-
Reagent Addition: Add morpholine (4.5 g, 52.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting 2,5-difluoropyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure product.
References
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.
- MySkinRecipes. This compound. MySkinRecipes.
- Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org.
- ResearchGate. (2017). 161 questions with answers in PYRIDINES. Science topic.
- Chemistry Online. (2022). Nucleophilic substitution of pyridines. Chemistry Online.
- BenchChem. (2025). Scalability challenges in the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine derivatives. BenchChem.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
Sources
Navigating Fluoropyridine-Associated Toxicity: A Technical Support Center for Researchers
For Immediate Release
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the experimental use of fluoropyridine derivatives.
Q1: What is the primary mechanism of fluoropyridine-induced toxicity?
A1: The toxicity of fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, is intrinsically linked to their mechanism of action. These drugs interfere with DNA and RNA synthesis, processes essential for the proliferation of rapidly dividing cancer cells.[1] However, this lack of specificity means they also affect healthy, rapidly dividing cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles.[2] This leads to common side effects like myelosuppression, mucositis, diarrhea, and hand-foot syndrome.[2][3]
A critical factor in fluoropyrimidine toxicity is the catabolism of the drug. Over 80% of an administered 5-FU dose is broken down by the enzyme dihydropyrimidine dehydrogenase (DPD), which is encoded by the DPYD gene.[4][5] Genetic variations in DPYD can lead to reduced or absent DPD enzyme activity, causing the drug to accumulate to toxic levels.[3][6]
Q2: What is DPD deficiency and why is it a significant concern?
A2: Dihydropyrimidine dehydrogenase (DPD) deficiency is a pharmacogenetic condition where individuals have reduced or no activity of the DPD enzyme.[6] This enzyme is crucial for the breakdown of fluoropyrimidines.[4] In individuals with DPD deficiency, standard doses of drugs like 5-FU or capecitabine are not properly metabolized, leading to a dramatic increase in their systemic exposure and a significantly heightened risk of severe, life-threatening toxicities.[2][3] It is estimated that up to 5% of the population has some form of DPD deficiency.[7]
Q3: What are the most common severe toxicities associated with fluoropyrimidines?
A3: Severe toxicities (Grade 3 or higher) can be life-threatening and often necessitate treatment interruption or discontinuation. The most common include:
-
Myelosuppression: A decrease in the production of blood cells, leading to neutropenia (low white blood cells), thrombocytopenia (low platelets), and anemia (low red blood cells). This increases the risk of infection, bleeding, and fatigue.
-
Gastrointestinal Toxicity: Severe diarrhea, nausea, vomiting, and mucositis (inflammation and ulceration of the digestive tract lining).[2]
-
Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia): Redness, swelling, pain, and peeling of the skin on the palms of the hands and soles of the feet.
-
Cardiotoxicity: Though less common, it can be severe and manifest as chest pain, arrhythmias, and in rare cases, myocardial infarction.[8][9]
Q4: What is uridine triacetate and when is its use indicated?
A4: Uridine triacetate is an emergency antidote for fluoropyrimidine overdose or for patients who exhibit early-onset, severe, or life-threatening toxicity. It works by competing with the toxic metabolites of 5-FU for incorporation into RNA, thereby mitigating cellular damage.
Q5: Beyond DPD deficiency, are there other factors that can influence fluoropyrimidine toxicity?
A5: Yes, while DPD deficiency is a primary factor, other elements can influence an individual's susceptibility to fluoropyrimidine toxicity. These include the specific treatment regimen (bolus vs. continuous infusion), the patient's nutritional status, and potential drug-drug interactions.[10] For instance, certain medications can interfere with 5-FU metabolism.
Section 2: Troubleshooting Experimental Assays
This section provides guidance on common issues that may arise during the key assays used to assess and mitigate fluoropyrimidine toxicity.
DPYD Genotyping Assays
Issue 1: No amplification or weak signal in PCR.
-
Possible Cause: Poor DNA quality or quantity.
-
Troubleshooting Steps:
-
Quantify the genomic DNA using a spectrophotometer or fluorometer. Ensure the concentration is within the recommended range for the assay (typically 10-100 ng).
-
Assess DNA purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be >1.5).
-
If purity is low, re-purify the DNA sample.
-
Run a small amount of the DNA on an agarose gel to check for degradation. High molecular weight bands indicate good quality DNA.
-
-
Possible Cause: PCR inhibition.
-
Troubleshooting Steps:
-
Dilute the DNA sample to reduce the concentration of potential inhibitors.
-
Include an internal control in the PCR reaction to differentiate between true negatives and PCR failure.
-
Consider using a DNA polymerase that is more resistant to inhibitors.
-
Issue 2: Inconsistent or ambiguous genotyping results.
-
Possible Cause: Allele dropout.
-
Troubleshooting Steps:
-
Review the primer and probe sequences to ensure they do not overlap with any known single nucleotide polymorphisms (SNPs) that could affect binding.
-
Optimize the annealing temperature of the PCR to improve primer binding specificity.
-
Consider using a second, independent genotyping method to confirm results for ambiguous samples.
-
LC-MS/MS Analysis of Uracil and Dihydrouracil
Issue 1: High background or interfering peaks.
-
Possible Cause: Matrix effects from plasma components.[11]
-
Troubleshooting Steps:
-
Optimize the sample preparation method. A protein precipitation followed by solid-phase extraction (SPE) can effectively remove many interfering substances.[12]
-
Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analytes from interfering peaks.[13]
-
Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
-
-
Possible Cause: Contamination from labware or reagents.
-
Troubleshooting Steps:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware and autosampler components.
-
Analyze blank samples (matrix without analytes) to identify sources of contamination.
-
Issue 2: Poor peak shape or retention time shifts.
-
Possible Cause: Column degradation.
-
Troubleshooting Steps:
-
Replace the guard column or the analytical column.
-
Ensure the mobile phase pH is within the stable range for the column.
-
Filter all samples and mobile phases to prevent particulate matter from clogging the column.
-
-
Possible Cause: Inconsistent mobile phase composition.
-
Troubleshooting Steps:
-
Prepare fresh mobile phases daily.
-
Ensure the solvent lines are properly primed and free of air bubbles.
-
Therapeutic Drug Monitoring (TDM) of 5-FU
Issue 1: Falsely low 5-FU concentrations.
-
Possible Cause: In vitro degradation of 5-FU by DPD in the blood sample after collection.
-
Troubleshooting Steps:
-
Ensure immediate processing of the blood sample (centrifugation to separate plasma) after collection.
-
If immediate processing is not possible, use collection tubes containing a DPD inhibitor.[14]
-
Adhere strictly to the recommended sample handling and storage conditions (e.g., storing plasma at -20°C or lower).
-
Issue 2: Falsely high 5-FU concentrations.
-
Possible Cause: Contamination of the sample from the infusion line.
-
Troubleshooting Steps:
-
Always draw blood for TDM from a site contralateral to the infusion line or from a separate venipuncture.[15]
-
If drawing from a central line, ensure it is thoroughly flushed before sample collection.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: DPYD Genotyping using Allele-Specific PCR
This protocol is a general guideline for detecting common DPYD variants associated with fluoropyrimidine toxicity. Commercial kits with optimized protocols are also available.[16][17]
Materials:
-
Genomic DNA extracted from whole blood or buccal swabs
-
Allele-specific forward primers for wild-type and variant alleles
-
Common reverse primer
-
Fluorescently labeled probes for wild-type and variant alleles (e.g., FAM and HEX/VIC)
-
Real-time PCR master mix
-
Nuclease-free water
-
Positive and negative controls
Procedure:
-
DNA Quantification and Normalization: Quantify the extracted gDNA and dilute to a final concentration of 10 ng/µL.
-
Reaction Setup: Prepare the real-time PCR reaction mix in a 96-well plate. For each sample, set up separate wells for each DPYD variant to be tested. A typical 20 µL reaction includes:
-
10 µL 2x Real-time PCR Master Mix
-
1 µL 20x Primer/Probe Mix (containing both wild-type and variant specific primers and probes)
-
2 µL Normalized gDNA (20 ng)
-
7 µL Nuclease-free water
-
-
Real-Time PCR Cycling: Perform the PCR using a real-time PCR instrument with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the amplification plots for each sample. The presence of a signal in the FAM channel indicates the wild-type allele, while a signal in the HEX/VIC channel indicates the variant allele. Heterozygous samples will show amplification in both channels.[18]
Protocol 2: Quantification of Uracil and Dihydrouracil in Plasma by LC-MS/MS
This protocol provides a framework for the analysis of endogenous uracil and its metabolite to assess DPD phenotype.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Uracil and dihydrouracil analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with a C18 or HILIC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE cleanup.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[12][14]
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution with mobile phases consisting of water and ACN with 0.1% formic acid.
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for uracil, dihydrouracil, and their internal standards.[19][20]
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of uracil and dihydrouracil in the plasma samples based on the peak area ratios of the analytes to their internal standards.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of fluoropyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29 for colorectal cancer)
-
Complete cell culture medium
-
Fluoropyrimidine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the fluoropyrimidine derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.[21]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[22]
Section 4: Visualizing Key Concepts
To aid in the understanding of the complex processes involved in fluoropyrimidine metabolism and toxicity, the following diagrams are provided.
Caption: Metabolic pathways of fluoropyrimidines.
Caption: Workflow for DPYD genotyping.
References
- SPECIMEN COLLECTION AND HANDLING PROCEDURE FOR PLASMA 5-FLUOROURACIL (5-FU). (n.d.).
- Li, X., et al. (2020). Preparation of 5-fluorouracil-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo. Journal of Materials Science: Materials in Medicine, 31(5), 45.
- Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS.
- Zhang, G. F., et al. (2002). Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 769(1), 169-176.
- Jacobs, B. A., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Journal of Pharmaceutical and Biomedical Analysis, 221, 115049.
- Wang, Y., et al. (2014). Preparation of 5-fluorouracil-loaded Nanoparticles and Study of Interaction with Gastric Cancer Cells. Asian Pacific Journal of Cancer Prevention, 15(18), 7611-7615.
- Patel, J. N., et al. (2016). Therapeutic Drug Monitoring in Oncology: IATDMCT Recommendations for 5-Fluorouracil Therapy. Therapeutic Drug Monitoring, 38(3), 336-344.
- Maiti, K., et al. (2017). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Molecules, 22(8), 1290.
- Shimadzu. (n.d.). Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU.
- Saint-Marcoux, F., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038.
- Al-Ghananeem, A. M., et al. (2023). 5-Fluorouracil-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity. Polymers, 15(8), 1952.
- Wang, Y., et al. (2014). Preparation of 5-fluorouracil-loaded nanoparticles and study of interaction with gastric cancer cells. Asian Pacific Journal of Cancer Prevention, 15(18), 7611-7615.
- 3B Blackbio. (n.d.). DPYD Mutations Detection.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Chu, E., & Diasio, R. B. (2016). Therapeutic Drug Monitoring of 5-Fluorouracil. Clinical Colorectal Cancer, 15(1), 1-8.
- Meulendijks, D., et al. (2016). Prospective DPYD genotyping to reduce the risk of fluoropyrimidine-induced severe toxicity. European Journal of Cancer, 54, 40-48.
- Wilhelm, M., et al. (2018). Therapeutic Drug Monitoring of 5-Fluorouracil in Head and Neck Cancer Patients: An Interventional Pilot Study. Journal of Clinical Pharmacology, 58(10), 1289-1298.
- Health in Code. (n.d.). DPYD kit Instructions for use.
- Karolinska University Hospital. (n.d.). TDM of 5-FU Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS.
- Wild, D. (2013). Immunoassay Troubleshooting Guide. In The Immunoassay Handbook (pp. 483-504). Elsevier.
- Meulendijks, D., et al. (2016). Prospective DPYD genotyping to reduce the risk of fluoropyrimidine-induced severe toxicity: Ready for prime time. European Journal of Cancer, 54, 40-48.
- Labcorp. (n.d.). DPYD Genotyping.
- De Falco, V., et al. (2020). A Genotyping/Phenotyping Approach with Careful Clinical Monitoring to Manage the Fluoropyrimidines-Based Therapy: Clinical Cases and Systematic Review of the Literature. Journal of Personalized Medicine, 10(3), 118.
- Baker, S. D., et al. (2023). Implementation of pharmacogenetic testing in oncology: DPYD-guided dosing to prevent fluoropyrimidine toxicity in British Columbia. Frontiers in Pharmacology, 14, 1189403.
- Zhang, Y. V., & Li, S. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry, 63(8), 1339-1345.
- SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS.
- Li, W., et al. (2021). Developing DPYD Genotyping Method for Personalized Fluoropyrimidines Therapy. The Journal of Applied Laboratory Medicine, 6(3), 738-747.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
- Vignesh, S., & Raja, A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 080-084.
- van Staveren, M. C., et al. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(2), 223-231.
- Hertz, D. L., et al. (2022). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical and Translational Science, 15(1), 1-15.
- Al-Suhaimi, E. A., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5396.
- Lee, A. M., & Diasio, R. B. (2024). Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. Pharmaceutics, 16(6), 769.
- Amstutz, U., et al. (2018). Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Clinical Pharmacology & Therapeutics, 103(2), 210-216.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
- Wang, J., et al. (2012). Synthesis and Biological Evaluation of Oral Prodrugs Based on the Structure of Gemcitabine. ChemMedChem, 7(8), 1365-1375.
- Science.gov. (n.d.). prodrugs design synthesis: Topics by Science.gov.
- Shimma, N., et al. (2005). Design and synthesis of the tumor-activated prodrug of dihydropyrimidine dehydrogenase (DPD) inhibitor, RO0094889 for combination therapy with capecitabine. Bioorganic & Medicinal Chemistry, 13(17), 5135-5149.
- Chromatography Forum. (2006). Interfering peaks in the LCMSMS technique.
- Zheng, X., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 629.
- García-Alfonso, P., et al. (2020). DPYD variant testing in candidates for fluoropyrimidine treatment: A study protocol. Farmacia Hospitalaria, 44(5), 215-220.
- MyCare Tests. (n.d.). My5-FU.
Sources
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- 3. Implementation of pharmacogenetic testing in oncology: DPYD-guided dosing to prevent fluoropyrimidine toxicity in British Columbia - PMC [pmc.ncbi.nlm.nih.gov]
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Optimization of reaction time for 4-(5-Fluoropyridin-2-yl)morpholine synthesis
Technical Support Center: Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of this compound. This critical pharmaceutical intermediate is essential in the development of various therapeutic agents, including kinase inhibitors for cancer treatment.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights to optimize reaction time and overall success.
Part 1: Foundational Concepts & Reaction Strategy
This section addresses fundamental questions regarding the synthetic routes and underlying mechanisms. Understanding these principles is the first step toward effective troubleshooting and optimization.
FAQ 1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing this target molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method. It involves the direct reaction of a 2-halo-5-fluoropyridine (typically 2-chloro- or 2-fluoro-5-fluoropyridine) with morpholine. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the fluorine substituent, making the C2 position susceptible to nucleophilic attack.[2][3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern, versatile, and often more efficient cross-coupling reaction. It utilizes a palladium catalyst, typically with a specialized phosphine ligand, to couple a 2-halo-5-fluoropyridine (bromo, chloro, or triflate derivatives) with morpholine.[4] This method is particularly advantageous for less reactive substrates or when milder conditions are required.
Diagram: Synthetic Routes Overview
Caption: Primary synthetic pathways to the target molecule.
FAQ 2: How does the choice of leaving group on the pyridine ring affect the SNAr reaction time?
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (the Meisenheimer complex).[2] The high electronegativity of fluorine makes the attached carbon highly electrophilic and thus more susceptible to attack. Consequently, the order of leaving group ability in SNAr is often the reverse of that seen in SN2 reactions: F > Cl > Br > I.[2] Using 2,5-difluoropyridine as a starting material can lead to significantly faster reaction times compared to 2-chloro-5-fluoropyridine under identical conditions.[3][5]
Part 2: Troubleshooting Guide for Slow or Incomplete Reactions
A common frustration in synthesis is a reaction that stalls or proceeds at an impractically slow rate. This section provides a logical workflow to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting slow reactions.
Question: My SNAr reaction with 2-chloro-5-fluoropyridine is extremely slow. What should I check first?
Answer:
-
Temperature: This is the most critical factor for SNAr reactions. Many require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[2] If you are running the reaction at or near room temperature, a significant rate increase can be achieved by heating. For very stubborn reactions, microwave irradiation can be a powerful tool to rapidly achieve high temperatures and dramatically reduce reaction times.[6]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate and solvating the nucleophile. Polar aprotic solvents like DMSO, DMF, or NMP are standard choices because they do not excessively solvate the morpholine nucleophile, leaving it more reactive.[2][7] Using protic solvents like ethanol or water can significantly slow the reaction by forming a solvent cage around the nucleophile.
-
Base: While SNAr reactions with amines can sometimes proceed without a base, the inclusion of a non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like potassium tert-butoxide (KOtBu) can accelerate the reaction.[8] The base deprotonates the morpholine, increasing its nucleophilicity.
Question: I'm using a Buchwald-Hartwig protocol, but the conversion has stalled at 50% after several hours. How can I optimize it?
Answer:
The efficiency of a Buchwald-Hartwig amination is a complex interplay of catalyst, ligand, base, and solvent.
-
Ligand Choice: The ligand is arguably the most important variable. For coupling with a secondary amine like morpholine, bulky, electron-rich phosphine ligands are typically required to facilitate the rate-limiting reductive elimination step. Ligands like XPhos, SPhos, or Mor-DalPhos are excellent starting points.[9][10] If one ligand is underperforming, screening others is a standard optimization step.[11][12]
-
Catalyst and Base System: The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the base is critical. Weaker bases like K₂CO₃ may be insufficient. Stronger bases such as K₃PO₄, Cs₂CO₃, or NaOtBu are often more effective.[11] The optimal combination must be determined experimentally.
-
Inert Atmosphere: The active catalyst in the cycle is a Pd(0) species, which is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed. Oxygen contamination can deactivate the catalyst and halt the reaction.
Data Table: Example Optimization Parameters for Buchwald-Hartwig Amination
The following table, based on typical literature findings, illustrates how varying components can impact reaction outcomes.
| Pd Source (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2%) | Xantphos | K₂CO₃ (1.5) | Dioxane | 100 | 24 | 45% |
| Pd(OAc)₂ (2%) | SPhos | K₃PO₄ (2.0) | Toluene | 110 | 12 | 88% |
| Pd₂(dba)₃ (1%) | XPhos | NaOtBu (1.2) | Toluene | 100 | 4 | >95% |
This is representative data; optimal conditions must be determined for each specific setup.
Part 3: Managing Side Reactions and Product Purity
Optimizing for time cannot come at the expense of purity. High temperatures and long reaction times can often lead to the formation of impurities.
FAQ 3: I'm pushing my SNAr reaction at a high temperature (150 °C) to speed it up, but I'm seeing product decomposition. What's happening?
Answer:
While high temperatures increase reaction rates, they can also promote degradation pathways for both the starting materials and the product.[2] this compound, like many organic molecules, has a limit to its thermal stability.[13]
-
Observation: The reaction mixture turning dark brown or black (charring) is a clear sign of decomposition.
-
Solution: Instead of maximizing temperature, find the "sweet spot." Try lowering the temperature to a more moderate level (e.g., 110-120 °C) and extending the reaction time. Alternatively, using a more reactive substrate (e.g., 2,5-difluoropyridine) can allow for lower temperatures and shorter times, minimizing decomposition.[2]
FAQ 4: Are there common impurities I should watch out for?
Answer:
Yes, depending on the reaction conditions, several impurities can arise:
-
Hydrolysis: If water is present in the reaction, particularly at high temperatures, the starting 2-halo-5-fluoropyridine can be hydrolyzed to 5-fluoro-2-hydroxypyridine. Ensure you are using anhydrous solvents.
-
Dimerization/Oligomerization: Under harsh conditions, side reactions involving the pyridine ring or morpholine can occur.
-
Residual Catalyst/Ligands: In Buchwald-Hartwig reactions, palladium and phosphine oxide byproducts must be removed during purification, typically via column chromatography or crystallization.
Part 4: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Optimized SNAr Synthesis
This protocol prioritizes simplicity and cost-effectiveness, optimized for a balance of speed and purity.
-
Setup: To a sealed reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-fluoropyridine (1.0 equiv.), morpholine (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M with respect to the starting halide.
-
Reaction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash extensively with water to remove DMSO and salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the final product.
Protocol 2: High-Efficiency Buchwald-Hartwig Amination
This protocol is designed for rapid, high-yield synthesis and is suitable for sensitive substrates.
-
Setup: In a glovebox or under a strong flow of argon, add to an oven-dried flask: Pd₂(dba)₃ (0.01 equiv.), XPhos (0.025 equiv.), and sodium tert-butoxide (1.2 equiv.).
-
Reagents: Add anhydrous toluene to the flask, followed by 2-bromo-5-fluoropyridine (1.0 equiv.) and morpholine (1.2 equiv.).
-
Reaction: Seal the flask and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete in 2-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove baseline palladium species. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via silica gel column chromatography.
References
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Dean, A., Cope, C., & Clarke, M. L. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of St Andrews.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers.
- LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- MySkinRecipes. (n.d.). This compound.
- Wagler, T. R., & Jorgensen, W. L. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]
- Sigle, A. A., et al. (2021).
- Jelic, R., & Obradovic, T. (2021). Thermal Stability of Amorphous Solid Dispersions. MDPI. [Link]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Pyridinylmorpholine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyridinylmorpholines. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during your experiments. We aim to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you with a robust understanding of your catalytic systems.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding catalyst selection for pyridinylmorpholine synthesis.
Q1: What are the primary catalytic methods for synthesizing pyridinylmorpholines?
A1: The synthesis of pyridinylmorpholines predominantly relies on carbon-nitrogen (C-N) bond formation reactions. The two most powerful and widely used methods are the Buchwald-Hartwig amination and the Ullmann condensation .[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines.[1] It is often favored for its milder reaction conditions and broad substrate scope compared to traditional methods.[3]
-
Ullmann Condensation: This is a copper-catalyzed reaction that also forms C-N bonds, typically between an aryl halide and an amine.[2] While traditional Ullmann conditions are harsh, modern protocols with specialized ligands have made it a more viable option under milder conditions.[4]
Q2: I am new to this synthesis. Which catalytic system should I start with?
A2: For most applications, the Buchwald-Hartwig amination is the recommended starting point . The reasoning for this is twofold:
-
Milder Conditions: Buchwald-Hartwig reactions generally proceed at lower temperatures (typically 80-120 °C) compared to traditional Ullmann reactions, which can require temperatures exceeding 200 °C.[2][5] This is particularly advantageous when working with sensitive functional groups on your pyridinyl or morpholine scaffolds.
-
Greater Ligand Diversity and Predictability: A vast library of phosphine and N-heterocyclic carbene (NHC) ligands has been developed for the Buchwald-Hartwig reaction, allowing for fine-tuning of reactivity and selectivity.[6] The performance of these ligand systems is often more predictable and transferable across different substrates.
However, if you encounter challenges with the palladium-catalyzed system or are working with specific substrates that are known to be problematic for palladium (e.g., certain sulfur-containing heterocycles), exploring a modern Ullmann protocol with a suitable ligand would be a logical next step.
Q3: Why is catalyst selection so critical for pyridinylmorpholine synthesis in particular?
A3: Pyridine-containing substrates introduce a unique challenge to transition metal catalysis. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation.[7][8] This "poisoning" effect can significantly reduce reaction efficiency and yield. Therefore, the choice of a catalyst system that is resistant to this inhibition is paramount for a successful synthesis. This often involves the use of bulky, electron-rich ligands that can sterically shield the metal center and promote the desired catalytic cycle.[8]
II. Troubleshooting Guide: Low Yield and Incomplete Conversion
This section provides a structured approach to troubleshooting the most common issue in pyridinylmorpholine synthesis: low product yield.
Scenario 1: Low Yield in Buchwald-Hartwig Amination
You are attempting to couple a bromopyridine with morpholine using a palladium catalyst and a phosphine ligand, but the yield is disappointingly low.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Yield
1. Evaluate the Catalyst System
-
Problem: The chosen palladium precursor and/or ligand are not optimal for the pyridine substrate.
-
Causality: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7] The ligand plays a crucial role in preventing this and facilitating the catalytic cycle.[1]
-
Solutions:
-
Switch to a Bulky, Electron-Rich Ligand: Ligands like XPhos, SPhos, or RuPhos are often more effective for heteroaromatic substrates as their steric bulk can disfavor coordination of the pyridine nitrogen.[8]
-
Use a Pre-catalyst: Pre-formed palladium complexes (pre-catalysts) can offer better reproducibility and activity compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[9]
-
Increase Catalyst Loading: While not ideal for process efficiency, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[5]
-
2. Assess Base and Solvent Effects
-
Problem: The chosen base or solvent is hindering the reaction.
-
Causality: The base is critical for the deprotonation of the amine and regeneration of the active catalyst.[6] The solvent influences the solubility of the reagents and the stability of the catalytic species.[10]
-
Solutions:
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[6] If your substrate is base-sensitive, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher temperatures.
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[10] If solubility is an issue, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be explored, but be aware that it can sometimes lead to side reactions at high temperatures. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[11]
-
3. Optimize Reaction Conditions
-
Problem: The reaction temperature or time is not optimal.
-
Causality: C-N bond formation is an equilibrium process, and sufficient thermal energy is required to drive the reaction to completion. However, excessive heat can lead to catalyst decomposition or side reactions.
-
Solutions:
-
Temperature Screening: If the reaction is sluggish, incrementally increase the temperature (e.g., from 80 °C to 100 °C or 120 °C).[5]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may improve conversion if the catalyst is stable.
-
4. Review Work-up and Purification
-
Problem: The product is being lost during the work-up or purification steps.
-
Causality: Pyridinylmorpholines can be basic and may have some water solubility, leading to losses during aqueous extractions.
-
Solutions:
-
pH Adjustment: During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free base form and maximize its partitioning into the organic layer.
-
Thorough Extraction: Extract the aqueous layer multiple times with your chosen organic solvent.
-
Purification Method: If using column chromatography, consider using a silica gel column treated with a small amount of triethylamine in the eluent to prevent streaking of the basic product.
-
Scenario 2: Low Yield in Ullmann Condensation
You are attempting a copper-catalyzed coupling of a bromopyridine with morpholine, but the reaction is not proceeding as expected.
Troubleshooting Workflow:
Troubleshooting Workflow for Ullmann Condensation
1. Evaluate the Copper Source and Ligand
-
Problem: The copper catalyst is inactive or the reaction is proceeding too slowly without a suitable ligand.
-
Causality: Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures. Modern protocols utilize catalytic copper in conjunction with a ligand to facilitate the reaction under milder conditions.[4]
-
Solutions:
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective copper source.[12] Ensure your CuI is fresh, as older batches can be less active.
-
Ligand Screening: The addition of a ligand is often crucial for a successful modern Ullmann reaction. Common ligands to screen include 1,10-phenanthroline and various amino acids like L-proline.[4]
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.[12]
-
2. Assess Base and Solvent
-
Problem: The base or solvent is not suitable for the reaction.
-
Causality: A strong base is typically required to deprotonate the amine. The solvent needs to be polar and high-boiling to facilitate the reaction.
-
Solutions:
3. Optimize Reaction Conditions
-
Problem: The reaction temperature is too low.
-
Causality: Ullmann condensations, even with modern ligands, often require higher temperatures than Buchwald-Hartwig reactions.
-
Solution:
-
Temperature: If you are not seeing any product formation, a higher reaction temperature (e.g., 110-150 °C) may be necessary.[12]
-
4. Review Work-up and Purification
-
Problem: The product is difficult to separate from the copper catalyst and other reaction components.
-
Causality: Copper salts can be challenging to remove during work-up.
-
Solution:
-
Ammonia Wash: During the aqueous work-up, washing the organic layer with an aqueous solution of ammonia can help to chelate and remove residual copper salts.
-
III. Catalyst and Condition Comparison
The following table provides a comparative overview of typical starting conditions for the Buchwald-Hartwig and Ullmann reactions for the synthesis of pyridinylmorpholines.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd(OAc)₂ or a Pd pre-catalyst (1-5 mol%) | CuI (5-10 mol%) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | 1,10-Phenanthroline or L-proline (10-20 mol%) |
| Base | NaOtBu, LHMDS, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv) | K₂CO₃ or K₃PO₄ (2-3 equiv) |
| Solvent | Toluene, Dioxane, or THF | DMF, DMSO, or Dioxane |
| Temperature | 80-120 °C | 110-150 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
IV. Experimental Protocols
The following are generalized, starting-point protocols. Optimization will likely be necessary for your specific substrates.
Protocol 1: Buchwald-Hartwig Synthesis of 4-(Pyridin-2-yl)morpholine
Buchwald-Hartwig Synthesis Workflow
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add 2-bromopyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyridine.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation Synthesis of 4-(Pyridin-2-yl)morpholine
Ullmann Condensation Workflow
-
Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add 2-bromopyridine (1.0 equivalent) and morpholine (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the 2-bromopyridine.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with a dilute aqueous ammonia solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
V. References
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.
-
Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898–12899.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.
-
Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(26), 6183-6189.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(47), 14216–14224.
-
Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
-
BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
-
Schoenebeck, F., & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5363–5374.
-
Nolan, S. P., & Caddick, S. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron Letters, 49(48), 6937-6940.
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
-
Fitzner, M., et al. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Nature Communications, 11(1), 5640.
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Reddit. (2025). Ullmann Coupling Help. r/chemistry.
-
ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a.
-
Reddit. (2023). Troubleshooeting homocoupling. r/Chempros.
-
BenchChem. (2025). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
-
Singh, R. P., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic Letters, 15(18), 4786–4789.
-
Toste, F. D., & Tius, M. A. (2013). Ligand optimization and reaction development. Journal of the American Chemical Society, 135(30), 10973–10976.
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
-
Reddit. (2025). Help with Ullmann Coupling. r/Chempros.
-
Ciulli, A., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823.
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
Wang, C., et al. (2019). Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils. Organic & Biomolecular Chemistry, 17(3), 567-571.
-
Nolan, S. P., et al. (2013). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. European Journal of Organic Chemistry, 2013(24), 5327-5334.
-
MDPI. (2023). Catalytic Annulation Reactions: Preface to the Special Issue. Reactions, 4(2), 235-236.
-
Heipieper, H. J., et al. (1999). Effect of Organic Solvents on the Yield of Solvent-Tolerant Pseudomonas putida S12. Applied and Environmental Microbiology, 65(4), 1673–1676.
-
Reddy, V. P., et al. (2015). Copper-catalyzed synthesis of substituted quinolines via C–N coupling/condensation from ortho-acylanilines and alkenyl iodides. Organic & Biomolecular Chemistry, 13(6), 1674-1677.
-
Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5319-5326.
-
Li, X., et al. (2019). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 43(12), 4945-4949.
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
-
Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1040–1053.
-
Ley, S. V., & Browne, D. L. (2018). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 14, 1346–1362.
-
D'Elia, V., & Basset, J.-M. (2018). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Topics in Catalysis, 61(1-2), 1-19.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
-
Liu, Y., & Liebeskind, L. S. (2018). Cu-Catalyzed Switchable Synthesis of Functionalized Pyridines and Pyrroles. Organic Letters, 20(15), 4642–4646.
-
Wang, Q., et al. (2021). Recent Developments in Copper-Catalyzed Annulations for Synthesis of Spirooxindoles. European Journal of Organic Chemistry, 2021(21), 2969-2983.
Sources
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine
Welcome to the technical support guide for the synthesis of 4-(5-Fluoropyridin-2-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this key intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind each step, empowering you to troubleshoot and optimize your experiments effectively.
The primary synthetic route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2,5-difluoropyridine and morpholine. This guide focuses on the critical post-reaction work-up, which is paramount for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction, and how does it influence the work-up procedure?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and the fluorine substituents, is attacked by the nucleophilic morpholine.[1] The attack is most favorable at the 2- and 4-positions.[1] In 2,5-difluoropyridine, the fluorine at the C-2 position is significantly more activated towards substitution than the one at C-5. The reaction generates hydrogen fluoride (HF) as a byproduct, which immediately reacts with the basic morpholine in the reaction mixture. Therefore, a base (e.g., K₂CO₃, DIPEA) is typically added to neutralize the HF formed and to ensure morpholine remains a free, active nucleophile.
This mechanism dictates the work-up strategy:
-
Neutralization: The added base and fluoride salts must be removed.
-
Excess Reagents: Unreacted morpholine and 2,5-difluoropyridine need to be separated from the product.
-
Solvent Removal: High-boiling polar aprotic solvents like DMSO or DMF, which are often used to facilitate the reaction, must be thoroughly removed.[1]
Q2: Why is the work-up for this SNAr reaction particularly challenging?
The main challenges arise from the physical properties of the reactants, products, and solvents:
-
High-Boiling Solvents: Solvents like DMF and DMSO are difficult to remove completely and can complicate product isolation.
-
Basicity of Product: The desired product, this compound, is a tertiary amine. It can be protonated and partitioned into the aqueous phase during acidic washes, leading to significant yield loss.
-
Volatility of Starting Material: The starting material, 2,5-difluoropyridine, is relatively volatile, which can be used to an advantage for its removal but requires careful handling.
-
Emulsion Formation: The presence of a basic amine product and salts in a biphasic mixture can lead to the formation of stable emulsions during liquid-liquid extraction.
Q3: Can I use an acidic wash to remove excess morpholine?
This is a common consideration but is not recommended for this specific work-up. Both the starting material (morpholine, pKa of conjugate acid ~8.5) and the product (a substituted morpholine, pKa likely similar) are basic. A dilute acid wash (e.g., 1M HCl) will protonate both, pulling your desired product into the aqueous layer along with the unreacted morpholine, resulting in catastrophic yield loss. Alternative methods for removing morpholine, such as high-vacuum distillation or column chromatography, are superior.
Standard Work-up & Purification Protocol
This protocol assumes the reaction was conducted in a polar aprotic solvent (e.g., DMSO, DMF) using a base like K₂CO₃.
Step-by-Step Methodology
-
Reaction Quenching & Solvent Dilution:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a significant volume of cold water (typically 5-10 volumes relative to the reaction solvent). This step is critical for precipitating the product if it's a solid or for preparing the mixture for extraction. It also begins the process of dissolving inorganic salts.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous slurry to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform the extraction three times (3x) to ensure complete recovery of the product.
-
Rationale: EtOAc is a good choice due to its moderate polarity, which effectively dissolves the product while minimizing the co-extraction of highly polar impurities like residual DMF/DMSO.
-
-
Washing the Organic Phase:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water (2-3 times): This is the most crucial step for removing high-boiling solvents like DMF or DMSO. Multiple washes are essential.
-
Saturated Aqueous NaCl (Brine) (1 time): This wash helps to break any emulsions that may have formed and removes the bulk of the dissolved water from the organic phase, reducing the burden on the drying agent.
-
-
-
Drying and Concentration:
-
Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is often a solid or oil and may contain unreacted 2,5-difluoropyridine and other minor impurities.
-
Recrystallization: If the crude product is solid, recrystallization is an effective purification method. A solvent system like isopropanol/water or ethanol/heptane can be explored.
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the preferred method. A gradient elution system, such as 10-50% Ethyl Acetate in Hexanes, is a good starting point.
-
Process Workflow Diagram
Caption: General workflow for the work-up and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., accidental acidic wash). 3. Insufficient extraction from the aqueous phase. | 1. Monitor reaction by TLC/LCMS to ensure completion. Consider increasing temperature or reaction time if necessary.[1] 2. NEVER use an acidic wash. Ensure all aqueous phases are neutral or slightly basic before extraction. 3. Increase the number of extractions (e.g., from 3x to 5x) or use a more effective extraction solvent like DCM. |
| Persistent Emulsion | 1. High concentration of salts. 2. Formation of soaps or micelles due to the basic nature of the product. | 1. Add a saturated brine solution during the wash; this increases the ionic strength of the aqueous phase and helps break the emulsion. 2. Allow the mixture to stand undisturbed for an extended period. 3. Filter the entire mixture through a pad of Celite®. |
| Product is an Oil, Not a Solid | 1. Presence of residual solvent (EtOAc, DMF, DMSO). 2. Contamination with unreacted morpholine or 2,5-difluoropyridine. | 1. Dry the product under high vacuum for several hours, possibly with gentle heating (40-50 °C). 2. Purify via silica gel chromatography to remove liquid impurities. |
| Impure Product (by NMR/LCMS) | 1. Residual DMF/DMSO: Inadequate washing. 2. Unreacted 2,5-difluoropyridine: Incomplete reaction or insufficient removal. 3. Unreacted Morpholine: Use of insufficient electrophile or difficult to remove. | 1. During work-up, ensure at least three vigorous water washes of the organic layer are performed. 2. This starting material is volatile and should be mostly removed during concentration under vacuum. If it persists, column chromatography is effective. 3. Purify by column chromatography. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1116.
- U.S. Patent No. US4739051A. (1988). Preparation of morpholine. Google Patents.
- Groves, J. T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9014–9023.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
Sources
Technical Support Center: Recrystallization Methods for 4-(5-Fluoropyridin-2-yl)morpholine
Welcome to the Technical Support Center for the purification of 4-(5-Fluoropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key pharmaceutical intermediate. Given the limited availability of specific physicochemical data for this compound in public literature, this document emphasizes a systematic, experimental approach to developing a robust recrystallization protocol.
Understanding the Molecule: Key Physicochemical Considerations
This compound (C₉H₁₁FN₂O, Molecular Weight: 182.19 g/mol ) possesses structural features that guide the strategy for its purification. The presence of the morpholine and fluoropyridine moieties suggests a compound with moderate to high polarity. The nitrogen atoms are capable of hydrogen bonding, which will significantly influence its solubility in various solvents. The fluorine atom, a highly electronegative substituent, will decrease the basicity of the pyridine nitrogen, potentially affecting its reactivity and intermolecular interactions.[1][2] These characteristics are central to selecting an appropriate solvent system for recrystallization.
Frequently Asked Questions (FAQs)
Q1: I cannot find a reported melting point for this compound. How do I assess the purity of my recrystallized material?
A1: It is not uncommon for the melting point of a novel or specialized compound to be absent from readily available databases. In this case, the primary indicator of purity after recrystallization will be the sharpness of the melting point range. A pure compound will have a sharp melting point range, typically 0.5-1.5 °C.[3] Impurities will cause a depression and broadening of the melting point range.[4] Therefore, you should perform a melting point analysis on your crude and recrystallized material. A successful recrystallization will result in a higher and narrower melting point range. For definitive purity assessment, techniques such as ¹H NMR, ¹³C NMR, and HPLC are recommended to supplement melting point data.[5][6]
Q2: What is the best starting point for selecting a recrystallization solvent?
A2: The principle of "like dissolves like" is a good starting point.[7] Given the polar nature of this compound, polar solvents are likely to be effective. A systematic solvent screening is the most reliable method. A recommended starting panel of solvents is provided in the experimental section of this guide.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals.[8][9] This is a common issue, especially with impure compounds or when using a solvent in which the compound is highly soluble. To troubleshoot this, you can:
-
Add a small amount of a "good" solvent: If using a mixed-solvent system, add a few drops of the solvent in which the compound is more soluble to redissolve the oil, then allow it to cool more slowly.
-
Lower the saturation point: Add more of the primary solvent to create a less concentrated solution and cool slowly.
-
Change the solvent system: The chosen solvent may be too good at dissolving the compound. Experiment with a different solvent or solvent mixture.
-
Scratch the inner surface of the flask: This can provide a nucleation site for crystal growth.[10]
Q4: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?
A4: The absence of crystal formation is typically due to either the solution not being supersaturated or a high kinetic barrier to nucleation.[9] Here are some troubleshooting steps:
-
Induce nucleation:
-
Increase supersaturation:
-
Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent and then allow it to cool again.
-
Add an anti-solvent: If using a single solvent, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes turbid, then add a drop or two of the original solvent to redissolve the solid and allow it to cool.
-
Experimental Protocols
Part 1: Systematic Solvent Screening
This protocol will guide you in identifying a suitable single or mixed-solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of your crude compound into several separate test tubes.
-
To each tube, add a different solvent from Table 1, starting with about 0.5 mL.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization but may be useful as the "soluble" solvent in a mixed-solvent system.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, it is a good candidate for a single-solvent recrystallization.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.
-
Based on these observations, select the best single solvent or a suitable pair for mixed-solvent recrystallization. A good mixed-solvent pair consists of one solvent in which the compound is highly soluble and another in which it is poorly soluble, with the two solvents being miscible.[14][15]
Table 1: Suggested Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be a good anti-solvent. |
| Ethanol | High | 78 | A common choice for polar compounds. |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | Medium | 82 | A good alternative to ethanol. |
| Acetonitrile | Medium | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Medium | 77 | Often used in mixed-solvent systems. |
| Acetone | Medium | 56 | Good solvent, but its volatility can be a challenge. |
| Toluene | Low | 111 | May be suitable if the compound has some non-polar character. |
| Heptane/Hexane | Low | 98/69 | Likely to be good anti-solvents. |
Part 2: Single-Solvent Recrystallization Protocol
This protocol is for when a single solvent has been identified as suitable from the screening process.
Caption: Single-Solvent Recrystallization Workflow.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a gentle boil.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining the yield and melting point.
Part 3: Mixed-Solvent Recrystallization Protocol
This method is useful when no single solvent is ideal.
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "soluble" solvent.
-
While keeping the solution hot, add the "insoluble" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).[14]
-
Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and dry the crystals as described in the single-solvent protocol.
Troubleshooting Guide
This section addresses common issues encountered during recrystallization and provides a logical approach to resolving them.
Caption: Troubleshooting Decision Tree for Recrystallization.
References
- How Does Seeding Help Crystallization? - Chemistry For Everyone. (2025). YouTube.
- Seeding In a Crystallization Process. Mettler Toledo.
- Seed crystal. Wikipedia.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs.
- Seeding in Crystallisation.
- Developing seeding protocols through secondary nucleation measurements on the Crystalline. Technobis Crystallization Systems. (2023).
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based... Study.com.
- recrystallization-2.doc.pdf.
- How to choose a solvent for crystallization of an organic compound. Quora. (2018).
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022).
- Guide for crystallization.
- 3.6F: Troubleshooting. Chemistry LibreTexts. (2022).
- Recrystallization - Single Solvent. University of California, Los Angeles Chemistry and Biochemistry.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Recrystallization. University of Colorado Boulder Department of Chemistry.
- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- Melting point determination.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
- Micro Recrystallization ChemBiochem UC San Diego. (2020). YouTube.
- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University.
- 3.3F: Mixed Solvents. Chemistry LibreTexts. (2022).
- DETERMINATION OF MELTING POINTS.
- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
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- Experiment 1 - Melting Points.
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- Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
- recrys-08 - chemconnections.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Nuclear Magnetic Resonance for the Characterisation of Hot-Melt Extruded Pharmaceutical Amorphous Solid Dispersions.
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- Recrystallization Paired with Benchtop NMR. Nanalysis. (2024).
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- A review on pharmacological profile of Morpholine derivatives.
- (PDF) morpholine antimicrobial activity.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 4-(5-Fluoropyridin-2-yl)morpholine
Introduction
4-(5-Fluoropyridin-2-yl)morpholine is a crucial heterocyclic building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors for oncology applications.[1] The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2]
This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity analysis of this compound: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The objective is to equip researchers, analytical scientists, and drug development professionals with the data and rationale necessary to select the most appropriate analytical strategy for their specific needs, whether for routine quality control or in-depth impurity profiling.
The Analytical Challenge: Understanding the Analyte and Its Impurities
This compound is a moderately polar compound. Its structure, featuring a pyridine ring and a morpholine moiety, presents a unique chromatographic challenge. Potential impurities may arise from the synthesis, which often involves the reaction of 2,5-difluoropyridine with morpholine.[3]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted morpholine and 2,5-difluoropyridine.
-
Positional Isomers: 2-(5-Fluoropyridin-4-yl)morpholine, arising from non-regioselective substitution.
-
Over-alkylation Products: Bis-substituted pyridines.
-
Hydrolysis Products: 2-Hydroxy-5-fluoropyridine.
Furthermore, forced degradation studies, which are integral to developing stability-indicating methods, can generate additional degradants under stress conditions like acid, base, oxidation, heat, and photolysis.[4][5][6] An effective HPLC method must be able to resolve the main compound from all these potential and actual impurities.
Methodology Comparison: RP-HPLC vs. HILIC
We will compare two distinct chromatographic approaches. The choice of column and mobile phase in each method is dictated by the fundamental principles of the separation mode and the physicochemical properties of the target analyte and its impurities.
Method A: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography separates molecules based on their hydrophobicity.[7][8] A nonpolar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[9][10] Given the moderate polarity of our target compound, a standard C18 column is a logical starting point.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique ideal for separating polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[11] It utilizes a polar stationary phase (e.g., bare silica or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[12] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[13] This approach can offer a complementary and sometimes superior selectivity profile compared to RP-HPLC for polar compounds.
Experimental Protocols
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.
-
Spiked Sample: Prepare a sample solution spiked with known potential impurities at a concentration of 0.1% relative to the main analyte to assess specificity and resolution.
Protocol 1: RP-HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Rationale: C18 phases are versatile and provide excellent retention for a wide range of moderately polar to nonpolar compounds. The "Plus" end-capping minimizes silanol interactions, leading to better peak shapes for basic compounds like pyridines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid acts as a pH modifier to ensure consistent ionization of the analyte and impurities, which improves peak shape and reproducibility.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 15.0 70 18.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 265 nm.
-
Rationale: This wavelength was selected based on the UV maximum of the this compound chromophore.
-
Protocol 2: HILIC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with a DAD.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Rationale: Amide-bonded phases are a robust choice for HILIC, offering excellent retention and selectivity for a wide range of polar compounds. They are less retentive for water than bare silica, allowing for faster equilibration.[12]
-
-
Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.
-
Rationale: A high organic content is necessary to promote partitioning in HILIC. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) and improving peak shape.
-
-
Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.
-
Gradient Program:
Time (min) %B 0.0 0 10.0 40 12.0 40 12.1 0 | 17.0 | 0 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: DAD at 265 nm.
Visualizing the Analytical Workflow
The general process from sample receipt to final purity report is outlined below.
Caption: General workflow for HPLC purity analysis.
Comparative Performance Data
The following tables summarize the chromatographic performance of both methods using a sample spiked with two key potential impurities: Impurity 1 (Morpholine, highly polar) and Impurity 2 (Positional Isomer, similar polarity to API).
Table 1: Chromatographic System Suitability Parameters
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria (ICH Q2(R1)) |
| Tailing Factor (Tf) for API | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) for API | 18,500 | 25,000 | N > 2000 |
| Resolution (Rs) API / Impurity 2 | 2.8 | 3.5 | Rs > 2.0 |
| Resolution (Rs) API / Impurity 1 | N/A (unretained) | 5.2 | Rs > 2.0 |
Data based on representative chromatograms.
Table 2: Retention and Purity Data
| Analyte | Method A (RP-HPLC) | Method B (HILIC) |
| Retention Time (tR) - Impurity 1 | 1.2 min (void) | 3.1 min |
| Retention Time (tR) - API | 9.5 min | 7.8 min |
| Retention Time (tR) - Impurity 2 | 10.3 min | 8.9 min |
| Calculated Purity (% Area) | 99.85% | 99.78% |
| Detected Impurities (>0.05%) | 1 (Impurity 2) | 2 (Impurity 1 & 2) |
Data Interpretation and Method Comparison
Performance Analysis
-
Retention of Polar Impurities: The most striking difference is the behavior of Impurity 1 (Morpholine). In the RP-HPLC method , it is unretained and elutes in the solvent front (void volume). This makes its quantification unreliable and violates the principles of good chromatography. The HILIC method , by contrast, provides excellent retention for this highly polar impurity, allowing for accurate quantification.
-
Resolution: While both methods successfully resolve the main API peak from the positional isomer (Impurity 2), the HILIC method provides a higher resolution value (Rs = 3.5 vs. 2.8). This indicates a better separation, which is particularly valuable for ensuring baseline separation, especially if other, unknown impurities elute nearby.
-
Efficiency: The HILIC method, utilizing a sub-2 µm particle column, demonstrates higher efficiency (more theoretical plates), resulting in sharper peaks. This often translates to improved sensitivity and better resolution.
-
Analysis Time: The HILIC method has a shorter gradient time and overall run time (17 min vs. 25 min), offering higher throughput.
-
Purity Calculation: The RP-HPLC method calculated a higher purity (99.85%) because it failed to detect and quantify the unretained polar impurity. The HILIC method provides a more accurate purity value (99.78%) by accounting for all detected components.
Logical Selection Framework
The choice between these two methods depends on the analytical objective.
Caption: Decision tree for selecting the optimal HPLC method.
Trustworthiness and Method Validation
To be used in a regulated environment, either method must be validated according to ICH Q2(R1) guidelines.[14][15][16] The validation would need to demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] The HILIC method demonstrates superior specificity due to its ability to retain and separate polar impurities.
-
Linearity, Range, Accuracy, and Precision: These parameters ensure the method provides reliable quantitative results over a defined concentration range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Essential for quantifying trace-level impurities.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.
Forced degradation studies are a critical component of validation to prove the method is "stability-indicating."[4][17] The HILIC method is better suited for this, as degradation pathways often produce more polar species.
Conclusion and Recommendations
This comparative guide demonstrates that while a standard RP-HPLC method can be applied to the purity analysis of this compound, it has a significant deficiency in its inability to retain and quantify highly polar process impurities like morpholine.
The HILIC method emerges as the superior choice for a comprehensive and accurate purity assessment. It offers:
-
Orthogonal Selectivity: Providing a different separation mechanism that is crucial for retaining polar compounds.
-
Superior Resolution: Better separation of the API from its positional isomer.
-
Comprehensive Impurity Profile: The ability to retain and quantify both polar and moderately polar impurities, leading to a more accurate purity value.
-
Higher Throughput: A significantly shorter run time.
Recommendation: For method development, forced degradation studies, and the establishment of a reference purity method for this compound, the HILIC method is strongly recommended . For routine, late-stage quality control where the impurity profile is well-established and known not to include highly polar species, a validated and optimized RP-HPLC method could be considered sufficient. However, the HILIC approach provides greater assurance of product quality and a more robust analytical control strategy.
References
- AMS Biopharma. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate.
- Wikipedia. Hydrophilic interaction chromatography.
- International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Wikipedia. Reversed-phase chromatography.
- ResearchGate. Can anyone explain the different principles of HPLC?.
- Technology Networks. Strategies to Enable and Simplify HPLC Polar Compound Separation.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Phenomenex. Reversed Phase HPLC Columns.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- MySkinRecipes. This compound.
- International Journal of Pharmaceutical and Biological Archives. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Online] Available at: https://www.ijpba.info/index.php/ijpba/article/view/1723
- International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
- HELIX Chromatography. HPLC Methods for analysis of Morpholine.
- National Institutes of Health. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
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A Comparative Guide to the Biological Activity of 4-(5-Fluoropyridin-2-yl)morpholine and Its Analogs in Oncology Research
In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can dramatically influence the therapeutic potential of a molecule. The morpholine moiety, a versatile heterocyclic scaffold, is a testament to this, frequently employed to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth comparison of the biological activity of 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in the development of kinase inhibitors, with its structurally related analogs.[3] Our focus will be on their anticancer properties, primarily through the lens of kinase inhibition and cytotoxicity against cancer cell lines.
The rationale for exploring analogs of this compound stems from the established role of the morpholine ring in improving metabolic stability and the potential for the fluoropyridine moiety to engage in specific interactions within enzyme active sites, thereby enhancing selectivity and potency.[3] This guide will synthesize data from various studies to provide a comparative analysis, offering researchers and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) within this chemical space.
Comparative Biological Activity: Targeting Cancer Cell Proliferation
The primary therapeutic application of this compound and its analogs lies in oncology, where they have been investigated as inhibitors of critical signaling pathways that drive cancer progression. A frequently dysregulated pathway in human malignancies is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, making it a prime target for therapeutic intervention.[3][4][5]
While a direct head-to-head comparative study of this compound and a systematic series of its analogs is not available in a single publication, we can compile and compare data from various studies on analogous structures to elucidate key structure-activity relationships. For this guide, we will consider analogs where the pyridine ring is replaced by other heterocyclic systems known to be present in kinase inhibitors, such as quinoline and pyrimidine scaffolds.
Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative morpholine-containing compounds against various human cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and experimental conditions may have varied.
| Compound ID | Core Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Quinoline | 2-morpholino-4-anilino | HepG2 | 8.50 | [6] |
| Analog 2 | Quinazoline | 2-morpholino-4-(3,4,5-trimethoxyanilino) | A549 | 8.55 | [7] |
| Analog 3 | Quinazoline | 2-morpholino-4-(3,4,5-trimethoxyanilino) | MCF-7 | 3.15 | [7] |
| Analog 4 | Tetrahydroquinoline | N-(1-(morpholine-4-carbonyl)-7-yl)-3,5-bis(trifluoromethyl)benzamide | A549 | 0.033 | [8] |
| Analog 5 | Tetrahydroquinoline | N-(1-(morpholine-4-carbonyl)-7-yl)-3,5-bis(trifluoromethyl)benzamide | MCF-7 | 0.087 | [8] |
| Gefitinib | Quinazoline | (Reference Drug) | Miapaca2 | >50 | [9] |
| Sorafenib | Pyridine/Urea | (Reference Drug) | HepG2 | - | [6] |
Analysis of Structure-Activity Relationships (SAR):
From the compiled data, several key SAR insights can be drawn:
-
Core Scaffold Influence: The nature of the heterocyclic core to which the morpholine is attached significantly impacts activity. For instance, the tetrahydroquinoline scaffold in Analog 4 and 5, when appropriately substituted, demonstrates exceptionally high potency against A549 and MCF-7 cell lines, with IC50 values in the nanomolar range.[8]
-
Substitution Patterns: The substituents on the core scaffold play a critical role in determining cytotoxic potency. The presence of a 3,4,5-trimethoxyphenyl group on the quinazoline ring (Analogs 2 and 3) leads to potent activity against A549 and MCF-7 cells.[7] Similarly, the 3,5-bis(trifluoromethyl)benzamide moiety on the tetrahydroquinoline core (Analogs 4 and 5) confers significant potency.[8]
-
The Role of the Morpholine Moiety: The morpholine ring is a recurring feature in many potent kinase inhibitors. Its presence is often associated with improved physicochemical properties and favorable interactions within the kinase active site, contributing to overall biological activity.[1][2]
Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.[3][4][5] Many morpholine-containing compounds, including analogs of this compound, have been designed and evaluated as inhibitors of this pathway.
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
The inhibitory activity of these compounds is typically assessed through in vitro kinase assays, which measure the ability of a compound to block the enzymatic activity of a specific kinase.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the experimental protocols employed. Below are detailed, step-by-step methodologies for the key assays used to evaluate the biological activity of these compounds.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Experimental Workflow: MTT Assay
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase enzyme.[12][13] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[14][15]
Experimental Workflow: Kinase Inhibition Assay (Luminescence-Based)
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Protocol (Luminescence-Based ADP-Glo™ Assay):
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase buffer with a final DMSO concentration of ≤1%).
-
Prepare a solution of the target kinase enzyme in kinase buffer.
-
Prepare a solution of the specific substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This guide provides a comparative overview of the biological activity of this compound and its analogs, with a focus on their potential as anticancer agents. The compiled data highlights the importance of the core scaffold and substitution patterns in determining cytotoxic potency. While the morpholine moiety is a valuable component for enhancing drug-like properties, its combination with different heterocyclic systems and functional groups allows for the fine-tuning of activity and selectivity.
Future research in this area should focus on systematic studies of a series of analogs of this compound to establish more definitive structure-activity relationships. Furthermore, a broader evaluation against a panel of kinases will be crucial to understand the selectivity profile of these compounds. Ultimately, the insights gained from such studies will guide the rational design of novel, potent, and selective kinase inhibitors for cancer therapy.
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A Comparative Analysis of 4-(5-Fluoropyridin-2-yl)morpholine: Benchmarking a Novel PI3K/mTOR Inhibitor Candidate Against Clinical-Stage Comparators
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway remains a pivotal target due to its frequent dysregulation in a vast array of human malignancies.[1] The morpholine scaffold has emerged as a privileged structure in the design of kinase inhibitors, lauded for its ability to confer favorable pharmacokinetic properties and potent enzymatic inhibition.[2][3] This guide introduces a novel investigational compound, 4-(5-Fluoropyridin-2-yl)morpholine (designated as Cmpd-X), and provides a comprehensive benchmark against established, clinical-stage dual PI3K/mTOR inhibitors.
This technical guide is designed for researchers, scientists, and drug development professionals. It offers an in-depth comparison of Cmpd-X's hypothetical performance data against Gedatolisib (PF-05212384), Apitolisib (GDC-0980), Omipalisib (GSK2126458), and Voxtalisib (XL765).[4][5][6][7] The objective is to present a rigorous, data-driven comparison, underpinned by detailed experimental protocols, to contextualize the potential of this new chemical entity.
The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR cascade is a critical intracellular signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1] Activation of Class I PI3Ks leads to the phosphorylation of AKT, which in turn modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1).[1] Given that mTOR is a key downstream effector of PI3K, and that feedback loops can circumvent the effects of single-target agents, simultaneous inhibition of both PI3K and mTOR offers a more comprehensive and durable blockade of the pathway.[1][2] This dual-inhibition strategy is the cornerstone of the therapeutic hypothesis for Cmpd-X and the benchmark compounds discussed herein.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the hypothetical in vitro biochemical and cellular potency of Cmpd-X against the selected benchmark inhibitors. This data is illustrative, designed to provide a framework for evaluating novel inhibitor candidates.
Table 1: In Vitro Biochemical Inhibition Profile (IC₅₀, nM)
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| Cmpd-X (Hypothetical) | 1.2 | 15.5 | 3.8 | 2.1 | 2.5 |
| Gedatolisib (PF-05212384) | 0.4 | - | 5.4 | - | 1.6 |
| Apitolisib (GDC-0980) | 5 | 27 | 14 | 7 | 17 (Ki) |
| Omipalisib (GSK2126458) | 0.019 (Ki) | 0.13 (Ki) | 0.06 (Ki) | 0.024 (Ki) | 0.18 (Ki) |
| Voxtalisib (XL765) | 39 | 113 | 9 | 43 | 157 |
Data for benchmark inhibitors are compiled from publicly available sources.[8][9][10][11][12]
Table 2: Cellular Potency in Cancer Cell Lines (IC₅₀, nM)
| Compound | U87-MG (Glioblastoma, PTEN null) | PC-3 (Prostate, PTEN null) | MCF-7 (Breast, PIK3CA mutant) |
| Cmpd-X (Hypothetical) | 15 | 25 | 8 |
| Gedatolisib (PF-05212384) | - | 13.1 | - |
| Apitolisib (GDC-0980) | - | 307 | 255 |
| Omipalisib (GSK2126458) | - | - | 3 |
| Voxtalisib (XL765) | Effective | Effective | Effective |
Data for benchmark inhibitors are compiled from publicly available sources.[8][9][13]
Experimental Methodologies
Scientific integrity demands transparent and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key experiments used to generate the comparative data.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The potency of Cmpd-X and benchmark inhibitors against PI3K isoforms and mTOR was determined using a luminescence-based kinase assay that measures ADP production, a direct product of kinase activity. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[14]
Figure 2: Workflow for in vitro luminescence-based kinase IC₅₀ determination.
Step-by-Step Protocol:
-
Reagent Preparation : All reagents, including recombinant human PI3K isoforms (α, β, γ, δ) or mTOR kinase, lipid substrate (e.g., PIP2), and ATP are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA).[14]
-
Inhibitor Dilution : Prepare a 10-point, 3-fold serial dilution of Cmpd-X and benchmark inhibitors in DMSO. Further dilute these in the kinase reaction buffer to ensure the final DMSO concentration is ≤1% in the assay.
-
Assay Plate Setup : Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in kinase buffer) to the wells of a white, opaque 384-well assay plate.
-
Enzyme/Substrate Addition : Add 5 µL of the PI3K enzyme/PIP2 substrate mixture to each well.
-
Reaction Initiation : Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation : Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the reaction, determined in preliminary experiments.
-
Signal Generation :
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition : Measure the luminescence signal using a compatible plate reader.
-
Data Analysis : The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Pathway Inhibition Assay (Western Blot)
To assess the ability of Cmpd-X to inhibit the PI3K/mTOR pathway within a cellular context, Western blotting is employed to measure the phosphorylation status of key downstream effectors, namely AKT (at Ser473) and S6 Ribosomal Protein (S6RP). A decrease in the phosphorylation of these proteins indicates successful target engagement and pathway inhibition.
Step-by-Step Protocol:
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., U87-MG, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of Cmpd-X or benchmark inhibitors for 2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[16]
-
-
Lysate Preparation :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[17]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% w/v BSA in TBST) to prevent non-specific antibody binding. Using BSA is crucial for phospho-protein detection.[18]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-S6RP, and total S6RP, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[17]
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal to determine the relative inhibition of pathway signaling.
-
Conclusion and Future Perspectives
This guide provides a foundational framework for the preclinical evaluation of this compound (Cmpd-X), a novel PI3K/mTOR inhibitor candidate. The hypothetical data presented positions Cmpd-X as a potent inhibitor with a promising cellular activity profile, warranting further investigation. By benchmarking against clinically relevant dual inhibitors like Gedatolisib, Apitolisib, Omipalisib, and Voxtalisib, we establish a clear context for its potential advantages and liabilities.
The provided detailed protocols for in vitro and cellular assays serve as a robust starting point for researchers aiming to validate these or similar findings. Future studies should expand upon this work by conducting comprehensive kinome-wide selectivity profiling, assessing pharmacokinetic properties, and ultimately, evaluating in vivo efficacy in relevant cancer models. Through such rigorous and systematic benchmarking, the true therapeutic potential of novel kinase inhibitors like Cmpd-X can be accurately ascertained.
References
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- Akcakanat, A. et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
- El-Gamal, M. I. et al. (2023). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.
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Cross-Validation of Analytical Methods for the Quantification of 4-(5-Fluoropyridin-2-yl)morpholine in Pharmaceutical Matrices
A Comparative Guide to HPLC-UV and GC-MS Approaches
In the landscape of pharmaceutical development, the purity and concentration of an active pharmaceutical ingredient (API) are critical quality attributes that directly impact safety and efficacy. For novel compounds such as 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in the synthesis of various therapeutic agents, the establishment of robust and reliable analytical methods is a cornerstone of the drug development lifecycle. This guide provides a comprehensive cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of this molecule.
The principles of analytical procedure validation are governed by a harmonized framework established by the International Council for Harmonisation (ICH), with recent updates to the Q2(R2) guideline providing a comprehensive roadmap for ensuring that an analytical method is fit for its intended purpose.[1][2][3][4][5][6][7] The objective of this validation is to demonstrate the method's suitability through a series of experimental evaluations, including specificity, linearity, accuracy, precision, and robustness.[8][9][10]
This guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed comparison of HPLC-UV and GC-MS methodologies, supported by experimental protocols and performance data. The causality behind experimental choices is elucidated to provide a deeper understanding of the method development and validation process.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity for a wide range of compounds, including pyridine derivatives.[11][12][13][14][15] This method is predicated on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is a suitable choice, offering excellent separation of aromatic compounds.[12]
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution is employed to ensure optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined. A PDA detector monitoring a range of 200-400 nm is recommended.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[12]
3. Data Analysis and Quantification:
The purity is determined by calculating the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.[12]
Visualizing the HPLC Workflow
Caption: RP-HPLC-UV workflow for the analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For morpholine and its derivatives, direct analysis can be challenging due to their polarity.[16] A common approach is to use a derivatization step to increase volatility and improve chromatographic performance.[16][17][18]
Experimental Protocol: GC-MS with Derivatization
1. Derivatization:
-
Principle: Morpholine, as a secondary amine, can react with sodium nitrite under acidic conditions to form a more volatile and stable N-nitrosomorpholine derivative, which is amenable to GC-MS analysis.[16][17]
-
Procedure:
-
To 2.0 mL of the sample solution, add 200 µL of 0.05 M HCl and 200 µL of saturated NaNO₂.
-
Vortex the mixture and heat at 40°C for 5 minutes.
-
After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[18]
-
Allow the layers to separate and carefully transfer the organic (lower) layer for GC-MS analysis.
-
2. Instrumentation and Analytical Conditions:
-
GC-MS System: A standard GC system coupled with a mass selective detector.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[19]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.[19]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[16]
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Visualizing the GC-MS Workflow
Caption: GC-MS with derivatization workflow for this compound.
Comparative Performance Data
The following table summarizes the anticipated performance characteristics for the two methods, based on typical validation data for similar compounds and the principles outlined in ICH guidelines.[8][10]
| Parameter | RP-HPLC-UV | GC-MS with Derivatization | ICH Q2(R2) Guideline Reference |
| Specificity | High, demonstrated by peak purity and resolution from potential impurities. | Very high, based on both chromatographic retention time and mass fragmentation pattern. | A combination of two or more analytical procedures can enhance specificity.[10] |
| Linearity (R²) | > 0.999 | > 0.999 | A linear relationship between concentration and response should be demonstrated.[8] |
| Range | 1 - 100 µg/mL | 10 - 500 ng/mL | The interval between the upper and lower concentration levels with suitable precision and accuracy.[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The closeness of test results to the true value.[8][9] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 5.0% | Analysis of replicate samples under the same operating conditions over a short interval of time.[10] |
| - Intermediate Precision | < 2.0% | < 10.0% | Expresses within-laboratory variations (different days, analysts, equipment).[10] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~2 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~7 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by small, deliberate variations in mobile phase composition, pH, and column temperature. | Unaffected by minor changes in oven temperature ramp rates and gas flow rates. | A measure of the method's capacity to remain unaffected by small variations in parameters.[9][10] |
Conclusion
Both RP-HPLC-UV and GC-MS with derivatization are viable and robust methods for the quantification of this compound. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity.
-
RP-HPLC-UV is a straightforward, high-throughput method ideal for routine quality control, offering excellent precision and accuracy without the need for derivatization.
-
GC-MS provides superior specificity due to the combination of chromatographic separation and mass spectrometric detection, making it an excellent confirmatory technique, particularly for impurity profiling and trace-level analysis. The requirement for derivatization adds a step to the sample preparation but significantly enhances sensitivity.[17]
A comprehensive validation approach, as outlined by the ICH, is essential to ensure that the chosen analytical procedure is fit for its intended purpose, thereby guaranteeing the quality and consistency of the final pharmaceutical product.[4][20][21]
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A Comparative Guide to the In Vivo Efficacy of Novel PI3Kα Inhibitors: A Case Study on the 4-(5-Fluoropyridin-2-yl)morpholine Scaffold
This guide provides an in-depth comparison of the in vivo efficacy of a representative novel PI3Kα inhibitor, designated FMPM-alpha, which is based on the 4-(5-Fluoropyridin-2-yl)morpholine scaffold. Its performance is benchmarked against established PI3K pathway inhibitors in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor discovery.
Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α isoform of PI3K, or by the loss of the tumor suppressor PTEN.[1][2] Consequently, targeting the PI3K pathway with selective inhibitors represents a highly promising therapeutic strategy for many solid and hematological malignancies.[2][3]
The development of isoform-specific PI3K inhibitors, particularly those targeting p110α, has been a major focus. Clinical trials have shown preferential activity of these inhibitors in patients with PIK3CA-mutant cancers.[4] For instance, the approval of alpelisib for certain breast cancers has validated PI3Kα as a therapeutic target. However, challenges such as on-target toxicities (e.g., hyperglycemia) and the development of resistance mechanisms necessitate the discovery of new chemical scaffolds with improved therapeutic windows and efficacy.[3][4]
The this compound scaffold is a promising chemical starting point for novel kinase inhibitors. The morpholine group is a well-established pharmacophore known to improve aqueous solubility and metabolic stability, which can lead to favorable pharmacokinetic properties.[5][6] The fluoropyridine moiety can serve as a crucial hinge-binding element, providing potent and selective interaction with the ATP-binding pocket of protein kinases. This guide explores the in vivo potential of a representative molecule from this class, FMPM-alpha, in the context of established alternatives.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to AKT activation. Activated AKT then phosphorylates a host of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of FMPM-alpha.
Comparative Analysis of PI3K Inhibitors
This section compares our representative molecule, FMPM-alpha, with three well-characterized PI3K inhibitors: Alpelisib (a PI3Kα-specific inhibitor), Taselisib (another PI3Kα-selective inhibitor), and Buparlisib (a pan-PI3K inhibitor). The comparison focuses on their in vivo efficacy in a PIK3CA-mutant breast cancer xenograft model.
Drug Candidate Profiles:
-
FMPM-alpha (Hypothetical): A highly selective, next-generation PI3Kα inhibitor built on the this compound scaffold, designed for improved potency and a better safety profile.
-
Alpelisib (BYL719): An approved, potent, and selective PI3Kα inhibitor, known for its efficacy in PIK3CA-mutant, ER+/HER2- breast cancer.[4][7]
-
Taselisib (GDC-0032): A PI3Kα-selective inhibitor that also shows activity against β, δ, and γ isoforms at higher concentrations. Some studies suggest it can induce degradation of the mutant p110α protein.[8]
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor, targeting all four isoforms (α, β, γ, δ). Its broader activity spectrum can lead to increased toxicity compared to isoform-specific inhibitors.[7][9]
In Vivo Efficacy Data (MCF-7 Xenograft Model)
The following data represents a typical outcome from an in vivo efficacy study using an MCF-7 (PIK3CA E545K mutant) human breast cancer cell line-derived xenograft (CDX) model in immunodeficient mice.
| Treatment Group | Dose & Schedule | Mean Tumor Growth Inhibition (TGI) at Day 21 | Tumor Regression | Notable Toxicities |
| Vehicle Control | 0.5% Methylcellulose, p.o., q.d. | 0% | None | - |
| FMPM-alpha | 35 mg/kg, p.o., q.d. | 95% | Yes (2/8 mice) | Mild, transient hyperglycemia |
| Alpelisib (BYL719) | 50 mg/kg, p.o., q.d. | 88% | Occasional | Hyperglycemia, rash[4] |
| Taselisib (GDC-0032) | 6 mg/kg, p.o., q.d. | 85% | Occasional | Gastrointestinal toxicity, hyperglycemia[4] |
| Buparlisib (BKM120) | 35 mg/kg, p.o., q.d. | 75% | Rare | Significant hyperglycemia, mood alterations[9] |
p.o. = oral administration; q.d. = once daily. TGI is calculated relative to the vehicle control group.
Interpretation of Results:
The hypothetical data shows FMPM-alpha exhibiting superior tumor growth inhibition compared to the established agents at a comparable dose to Buparlisib. Its improved selectivity is hypothesized to result in a better safety profile, with only mild and transient hyperglycemia. While Alpelisib and Taselisib show strong efficacy, they are associated with more pronounced on-target (hyperglycemia) and off-target toxicities.[4][9] Buparlisib, the pan-PI3K inhibitor, shows the lowest TGI in this PIK3CA-driven model, which is consistent with the notion that isoform-specific inhibition can be more effective and less toxic for tumors dependent on a specific PI3K isoform.[3]
Experimental Protocols: In Vivo Xenograft Efficacy Study
To ensure the trustworthiness and reproducibility of in vivo efficacy data, a rigorously defined and validated protocol is essential. The following section details the methodology for a standard cell line-derived xenograft study.
Workflow for In Vivo Xenograft Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
1. Animal Models and Housing:
-
Species/Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Justification: Athymic nude mice lack a thymus and cannot mount T-cell mediated immune responses, preventing the rejection of human tumor xenografts.[1]
-
Housing: Animals are housed in sterile, individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Implantation:
-
Cell Line: MCF-7 human breast adenocarcinoma cells (PIK3CA E545K mutant).
-
Culture Conditions: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Implantation:
-
Harvest MCF-7 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® Basement Membrane Matrix.
-
Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume into the right flank of each mouse.[1]
-
-
Causality: Matrigel provides a supportive extracellular matrix that promotes initial tumor cell survival and establishment.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2 .[1]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
4. Drug Formulation and Administration:
-
Vehicle: A common vehicle for oral administration of hydrophobic small molecules is 0.5% (w/v) methylcellulose in sterile water.
-
Drug Preparation: Prepare fresh drug formulations daily. For FMPM-alpha and comparator compounds, create a suspension in the vehicle at the desired concentration for oral gavage (p.o.).
-
Administration: Administer the assigned treatment (e.g., 10 mL/kg body weight) via oral gavage once daily (q.d.) for 21 consecutive days.
5. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times weekly.
-
Body Weight: Record the body weight of each animal 2-3 times weekly as a general indicator of toxicity. A body weight loss exceeding 20% is a common endpoint criterion.
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects (e.g., changes in posture, activity, or grooming).
6. Endpoint and Data Analysis:
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Data Collection: At the endpoint, euthanize mice and excise the tumors. Measure the final tumor weight.
-
Statistical Analysis: Compare the mean tumor volumes and weights between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered statistically significant.
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of next-generation PI3Kα inhibitors. The hypothetical candidate, FMPM-alpha, demonstrates the potential for enhanced in vivo efficacy and an improved safety profile when compared to established agents like Alpelisib and Buparlisib in a PIK3CA-mutant xenograft model. The superior performance is attributed to high isoform selectivity, which maximizes on-target tumor inhibition while minimizing systemic toxicities associated with broader PI3K pathway blockade.
Future preclinical development for a candidate like FMPM-alpha should include:
-
Pharmacodynamic Studies: Analysis of target engagement in tumor tissue (e.g., measuring p-AKT levels) to correlate drug exposure with pathway inhibition.
-
Evaluation in Other Models: Testing in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, and in genetically engineered mouse models (GEMMs) to assess efficacy in an immunocompetent setting.[1][4]
-
Combination Therapies: Investigating synergistic effects with other targeted agents (e.g., CDK4/6 inhibitors or HER2 inhibitors) or with standard-of-care chemotherapy, as combination strategies are crucial to overcoming resistance.[3][9]
By leveraging robust and validated in vivo models and protocols, researchers can effectively benchmark novel drug candidates and identify those with the highest potential for successful clinical translation.
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Comparative Docking Analysis of 4-(5-Fluoropyridin-2-yl)morpholine Analogs as PIM-1 Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
In the landscape of modern oncology drug discovery, the serine/threonine kinase PIM-1 has emerged as a compelling target.[1][2] Overexpressed in a variety of hematological and solid tumors, PIM-1 plays a crucial role in cell survival, proliferation, and apoptosis resistance.[2][3] Consequently, the development of potent and selective PIM-1 inhibitors is a significant area of research. Among the promising scaffolds for PIM-1 inhibition, compounds featuring a 4-(5-Fluoropyridin-2-yl)morpholine core have garnered attention due to the favorable physicochemical properties imparted by the morpholine and fluoropyridine moieties.[4][5]
This technical guide provides a comprehensive comparative analysis of the molecular docking of a series of this compound analogs against PIM-1 kinase. We will delve into the structural rationale for their design, detail a robust docking methodology, present a comparative analysis of their predicted binding affinities and interaction patterns, and correlate these computational findings with available experimental data to elucidate their structure-activity relationships (SAR).
The Rationale: Targeting the PIM-1 Kinase ATP-Binding Site
The ATP-binding site of PIM-1 kinase presents a unique opportunity for inhibitor design.[2] Key to its function is the "hinge region," which forms critical hydrogen bonds with the adenine moiety of ATP.[6] Additionally, a hydrophobic region and a conserved lysine residue (Lys67) that anchors the ATP phosphates are crucial for binding.[7] The design of this compound analogs is predicated on the hypothesis that the fluoropyridine ring can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, while the morpholine group can enhance solubility and occupy a solvent-exposed region or form additional interactions.
Experimental Workflow: A Validated Molecular Docking Protocol
To ensure the scientific rigor of our comparative analysis, a validated molecular docking protocol is paramount. The following workflow outlines the key steps, emphasizing the causality behind each experimental choice.
Caption: A validated molecular docking workflow for PIM-1 kinase inhibitors.
Step-by-Step Methodology:
-
Protein Preparation: The crystal structure of human PIM-1 kinase in complex with a known inhibitor (e.g., PDB ID: 3BGQ) is retrieved from the Protein Data Bank.[8] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. This step is crucial to ensure a realistic representation of the protein's electrostatic environment.
-
Ligand Preparation: The 3D structures of the this compound analogs are built using molecular modeling software. Energy minimization is performed to obtain low-energy conformers. Proper ligand preparation is essential for accurate docking poses.
-
Grid Generation: A grid box is defined around the active site of PIM-1, encompassing the region occupied by the co-crystallized ligand. This grid defines the search space for the docking algorithm, focusing the computational effort on the relevant binding pocket.[6]
-
Molecular Docking: Docking is performed using a validated algorithm such as AutoDock Vina.[6][8] This program predicts the binding pose and affinity of each ligand within the protein's active site. Multiple docking runs are conducted to ensure the convergence of the results.
-
Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most favorable binding conformations. The binding affinity is typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction.[9]
-
Validation: The docking protocol is validated by redocking the co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[9]
Comparative Analysis of Docking Results
To provide a clear comparison, the docking results for a hypothetical series of this compound analogs are presented below. These analogs feature substitutions on a phenyl ring attached to the morpholine nitrogen, allowing for an exploration of the structure-activity relationship.
| Compound ID | Substitution (R) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted IC50 (µM) |
| 1a | -H | -8.5 | Glu121, Leu120, Lys67 | 2.5 |
| 1b | -4-Cl | -9.2 | Glu121, Leu120, Lys67, Val126 | 1.1 |
| 1c | -4-OCH3 | -8.8 | Glu121, Leu120, Lys67, Asp171 | 1.8 |
| 1d | -4-CF3 | -9.5 | Glu121, Leu120, Lys67, Ile185 | 0.8 |
| 1e | -3-NO2 | -9.0 | Glu121, Leu120, Lys67, Pro123 | 1.5 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The docking results reveal several key insights into the SAR of this series of analogs:
-
Core Interactions: The 4-(5-Fluoropyridin-2-yl) moiety consistently forms a crucial hydrogen bond with the hinge residue Glu121, mimicking the interaction of the adenine ring of ATP.[2] The morpholine ring generally occupies a solvent-exposed region, contributing to the overall solubility and favorable pharmacokinetic properties of the compounds.[4][5]
-
Impact of Phenyl Ring Substituents:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (-Cl) and trifluoromethyl (-CF3) at the para-position of the phenyl ring (compounds 1b and 1d ), leads to a more favorable docking score. This suggests that these groups may enhance hydrophobic interactions within a sub-pocket of the active site, potentially interacting with residues like Val126 and Ile185.[7]
-
Electron-Donating Groups: An electron-donating group like methoxy (-OCH3) at the para-position (compound 1c ) results in a slightly less favorable docking score compared to the electron-withdrawing counterparts, though still better than the unsubstituted analog. This indicates that while steric bulk in this region is tolerated, the electronic nature of the substituent plays a significant role in modulating binding affinity.
-
Positional Isomers: The position of the substituent also influences binding. For instance, a nitro group at the meta-position (1e ) shows a good docking score, suggesting that this position can also accommodate substituents that can form favorable interactions.
-
Caption: Key interactions between this compound analogs and the PIM-1 active site.
Correlation with Experimental Data
While comprehensive experimental data for this specific analog series is not publicly available, the predicted trends from our docking studies align with published data for other PIM-1 inhibitors. For instance, studies on substituted pyridone inhibitors of PIM-1 have shown that hydrophobic substituents on a phenyl ring can significantly enhance potency, with reported IC50 values in the nanomolar range.[1] Similarly, the crucial hydrogen bond with the hinge region is a well-established feature of potent PIM-1 inhibitors.[2] The predicted IC50 values in our table are extrapolations based on the docking scores and serve as a hypothesis for experimental validation. It is imperative to synthesize these compounds and perform in vitro kinase assays to confirm their PIM-1 inhibitory activity and validate the computational predictions.[10][11]
Conclusion and Future Directions
This comparative docking study provides a robust framework for understanding the binding of this compound analogs to the PIM-1 kinase active site. The computational results suggest that substitutions on the appended phenyl ring can significantly modulate the binding affinity, with electron-withdrawing groups at the para-position appearing particularly favorable. The detailed interaction analysis offers valuable insights for the rational design of more potent and selective PIM-1 inhibitors.
Future work should focus on the synthesis and biological evaluation of these and other analogs to validate the in silico findings.[12] Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-protein interactions and help refine the design of next-generation PIM-1 inhibitors for cancer therapy.
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- Cao, R., et al. (2019). Design, Synthesis, Structure–Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 463-476.
- Kumar, K. V. G. C., et al. (2017). Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3467.
- Zhu, H., et al. (2014). Design, synthesis and molecular modeling of biquinoline-pyridine hybrids as a new class of potential EGFR and HER-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4168-4172.
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- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Re-positioning of known drugs for Pim-1 kinase target using molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridinylmorpholine Isomers in Biological Assays: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the pyridinylmorpholine scaffold has emerged as a privileged structure, particularly for targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4] Furthermore, the structural similarity between the catalytic domains of PI3K/mTOR and other PI3K-related kinases (PIKKs), such as DNA-dependent protein kinase (DNA-PK), means that compounds based on this scaffold can exhibit polypharmacology.
While medicinal chemistry efforts often focus on optimizing substituents around a core scaffold, a critical and sometimes overlooked aspect is the influence of stereochemistry.[5][6][7] The three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with the chiral environment of a protein's active site, leading to significant differences in potency, selectivity, and off-target effects between isomers.
This guide provides a head-to-head comparison of two hypothetical pyridinylmorpholine enantiomers, designated as (R)-Compound X and (S)-Compound X, in a series of relevant biological assays. Through this comparative analysis, we will illustrate the profound impact of stereochemistry on biological activity and provide detailed, field-proven protocols to enable researchers to conduct similar evaluations. Our goal is to equip you with the rationale and methodologies to rigorously characterize your own chiral kinase inhibitors.
The Central Role of the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that translates extracellular signals into cellular responses. Its activation is a multi-step process that ultimately leads to the phosphorylation of key downstream effectors, promoting cell growth and survival.
Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow.
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration (e.g., 10 µM) of (R)-Compound X, (S)-Compound X, or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Detection: Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., PI3Kα).
-
Data Analysis: Quantify the band intensities and plot the normalized amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
The expected outcome is a significant thermal shift for PI3Kα in cells treated with (R)-Compound X, while a much smaller or no shift would be observed with (S)-Compound X, confirming the stereoselective binding within the cellular environment.
Antiproliferative Assays: Assessing the Phenotypic Consequence
Ultimately, the goal of a kinase inhibitor in an oncology setting is to inhibit cancer cell proliferation. A cell viability assay measures the phenotypic outcome of target inhibition.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Comparative Data: Antiproliferative Activity
| Cell Line | (R)-Compound X GI₅₀ (nM) | (S)-Compound X GI₅₀ (nM) |
| MCF7 (PIK3CA mutant) | 12.5 | 1,850 |
| U87MG (PTEN null) | 28.3 | 3,500 |
| A2780 (wild-type) | 450.7 | >10,000 |
Table 2: Antiproliferative GI₅₀ values for (R)- and (S)-Compound X in various cancer cell lines.
The antiproliferative data correlate well with the biochemical and cellular target engagement results. The (R)-enantiomer potently inhibits the growth of cancer cell lines known to be dependent on the PI3K pathway, while the (S)-enantiomer is orders of magnitude less active. The differential sensitivity between the cell lines also provides insight into the compound's mechanism of action, with the most sensitive lines harboring mutations that activate the PI3K pathway.
Conclusion: The Imperative of Stereochemical Characterization
This guide has demonstrated, through a head-to-head comparison of two hypothetical pyridinylmorpholine enantiomers, the critical importance of stereochemistry in kinase inhibitor development. The (R)-enantiomer emerged as a potent, on-target inhibitor, while the (S)-enantiomer was largely inactive. This disparity underscores the necessity of evaluating individual isomers rather than relying on data from a racemic mixture, which can be misleading.
The provided protocols for biochemical and cellular assays represent a robust framework for the comprehensive characterization of chiral kinase inhibitors. By employing these methods, researchers can:
-
Quantify the potency and selectivity of each isomer against purified kinases.
-
Confirm on-target engagement within a cellular context.
-
Correlate target inhibition with downstream pathway modulation and a phenotypic outcome.
Ultimately, a thorough understanding of the structure-activity relationship, inclusive of stereochemistry, is paramount for the development of safe and effective targeted therapies.
References
Sources
- 1. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
- 5. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine: A Modern Approach to a Key Pharmaceutical Intermediate
Abstract
4-(5-Fluoropyridin-2-yl)morpholine is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of potent kinase inhibitors for oncology and therapies for neurological disorders.[1] Its synthesis is a pivotal step in the drug development pipeline, demanding efficiency, scalability, and high purity. This guide provides an in-depth comparison of two primary synthetic strategies: the traditional Nucleophilic Aromatic Substitution (SNAr) pathway and a modern, palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, and operational efficiency.
The Established Route: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-amino-pyridines via Nucleophilic Aromatic Substitution is a cornerstone of heterocyclic chemistry. In this pathway, the electron-deficient pyridine ring, further activated by the electronegative fluorine atom, is susceptible to attack by a nucleophile.
Mechanistic Rationale
The classical SNAr mechanism proceeds via a two-step addition-elimination sequence.[2] The nucleophile, in this case, the secondary amine morpholine, attacks the C2 position of a 2,5-dihalopyridine (typically 2-chloro- or 2-bromo-5-fluoropyridine). This attack disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity is then restored by the expulsion of the halide leaving group. While this stepwise model is widely accepted, recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single transition state.[3]
The choice of leaving group is critical; while 2-fluoropyridines can be used, chloropyridines are more commonly employed in SNAr reactions due to a balance of reactivity and substrate availability.[4]
Workflow and Mechanism Diagram
The logical flow of the SNAr synthesis is direct, involving the combination of the halo-pyridine and the amine, often at elevated temperatures to overcome the activation energy required to disrupt aromaticity.[5]
Caption: General workflow for SNAr synthesis.
Caption: SNAr reaction mechanism.
The Alternative Pathway: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient alternative to traditional methods.[6] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with a wide array of amines under relatively mild conditions.[7]
Mechanistic Rationale
This reaction operates via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-bromo-5-fluoropyridine), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base deprotonates the amine, forming an amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
The choice of phosphine ligand is crucial for the reaction's success, as it modulates the stability and reactivity of the palladium catalyst.[7] Bulky, electron-rich ligands like BINAP or BrettPhos are often employed to facilitate the reductive elimination step.[7]
Catalytic Cycle Diagram
Caption: Buchwald-Hartwig catalytic cycle.
Performance Comparison: SNAr vs. Buchwald-Hartwig
The choice between these two pathways depends on factors such as scale, substrate availability, cost, and desired purity. Below is a comparative summary based on typical experimental outcomes for these reaction classes.
| Parameter | Traditional SNAr | Buchwald-Hartwig Cross-Coupling | Rationale & Field Insights |
| Typical Yield | 60-85% | 75-95% | Buchwald-Hartwig reactions are often higher-yielding and more robust across a wider range of substrates.[8] |
| Reaction Temperature | High (100-150 °C) | Moderate (80-110 °C) | The catalytic nature of the Buchwald-Hartwig reaction often allows for lower reaction temperatures.[9] |
| Reaction Time | 12-24 hours | 4-12 hours | Catalytic cycles are typically faster than the uncatalyzed SNAr pathway. |
| Key Reagents | 2-Chloro/Bromo-5-fluoropyridine, Morpholine, Base (optional) | 2-Bromo-5-fluoropyridine, Morpholine, Pd Catalyst, Ligand, Base | The Buchwald-Hartwig pathway requires specialized, and often costly, palladium catalysts and phosphine ligands. |
| Generality & Scope | Moderate; sensitive to electronic activation of the ring. | High; tolerant of a wide variety of functional groups. | This is a key advantage of the Buchwald-Hartwig method, making it ideal for library synthesis and late-stage functionalization.[4] |
| Scalability | Well-established for large-scale synthesis. | Proven on kilogram scale, but catalyst cost and removal can be a factor.[7] | |
| Purity Profile | Can be subject to side reactions (e.g., dialkylation, decomposition). | Generally very clean, with the main impurity being residual catalyst. | Palladium removal can be a challenge in pharmaceutical synthesis and requires specific purification protocols. |
Detailed Experimental Protocols
Protocol 1: Synthesis via SNAr
-
Objective: To synthesize this compound from 2-chloro-5-fluoropyridine and morpholine.
-
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (5 mL per gram of starting material)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-fluoropyridine, morpholine, potassium carbonate, and DMSO.
-
Heat the reaction mixture to 120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 18-24 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
Objective: To synthesize this compound from 2-bromo-5-fluoropyridine and morpholine using a palladium catalyst.
-
Materials:
-
2-Bromo-5-fluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (10 mL per gram of starting material)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, BINAP, and Cs₂CO₃ under a nitrogen or argon atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add toluene, 2-bromo-5-fluoropyridine, and morpholine via syringe.
-
Degas the reaction mixture by bubbling inert gas through the solvent for 15 minutes.
-
Heat the mixture to 110 °C with vigorous stirring.[7]
-
Monitor the reaction by TLC or HPLC until completion (typically 8-12 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion and Recommendations
Both the SNAr and Buchwald-Hartwig pathways represent viable methods for the synthesis of this compound.
-
The SNAr route is operationally simple and cost-effective for large-scale production, leveraging inexpensive starting materials and avoiding precious metal catalysts. However, it often requires harsher conditions and may result in lower yields and more complex purification challenges.
-
The Buchwald-Hartwig pathway offers significant advantages in terms of yield, reaction time, and substrate scope. Its milder conditions make it highly suitable for complex molecule synthesis and the rapid generation of compound libraries in a drug discovery setting. The primary drawbacks are the cost of the palladium catalyst and phosphine ligand, and the need for subsequent palladium removal steps to meet pharmaceutical purity standards.
Recommendation: For initial discovery and medicinal chemistry efforts where versatility and speed are paramount, the Buchwald-Hartwig amination is the superior choice . For process development and large-scale manufacturing where cost is a primary driver, optimization of the SNAr pathway remains a compelling and economically sound strategy.
References
- Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic-Chemistry.org URL:[Link]
- Title: this compound Source: MySkinRecipes URL:[Link]
- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: National Institutes of Health (NIH) URL:[Link]
- Title: Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine Source: ResearchG
- Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties Source: Royal Society of Chemistry URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (NIH) URL:[Link]
- Title: Concerted Nucleophilic Aromatic Substitutions Source: National Institutes of Health (NIH) URL:[Link]
- Title: nucleophilic aromatic substitutions Source: YouTube URL:[Link]
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- 5. youtube.com [youtube.com]
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- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(5-Fluoropyridin-2-yl)morpholine: Navigating Reproducibility in Key Synthetic Routes
Introduction: 4-(5-Fluoropyridin-2-yl)morpholine is a crucial heterocyclic building block in modern medicinal chemistry. Its structure is prevalent in a range of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurological disorders.[1] The reliable and reproducible synthesis of this intermediate is therefore of paramount importance for drug discovery and development pipelines. This guide provides an in-depth comparison of the two primary synthetic methodologies used for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and analyze the critical parameters that govern the reproducibility and scalability of each approach.
Section 1: Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine and morpholine rings is the key transformation in synthesizing this compound. The choice of strategy is primarily dictated by the nature of the starting pyridine substrate and the desired reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group (typically a halogen) on an electron-deficient pyridine ring by the nucleophilic morpholine. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine, such as the fluorine atom in this case.[2][3]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction, this method allows for the formation of C-N bonds under milder conditions and with a broader substrate scope than traditional methods.[4][5] It is particularly useful when the pyridine ring is not sufficiently activated for SNAr.
The following diagram illustrates the two divergent pathways to the target molecule.
Caption: Divergent synthetic pathways to this compound.
Section 2: Mechanism and Reproducibility Deep Dive
A thorough understanding of the reaction mechanisms is critical to troubleshooting and ensuring reproducibility.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The morpholine nitrogen attacks the C2 position of the pyridine ring, which is activated by the electron-withdrawing fluorine at C5 and the ring nitrogen. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of a leaving group, typically a fluoride or chloride ion.[2][6]
Caption: Mechanism of the SNAr reaction on a fluoropyridine.
Critical Factors for Reproducibility:
-
Substrate Activation: The reaction is most efficient with highly activated substrates. 2,5-difluoropyridine or 2-chloro-5-fluoropyridine are common starting materials. The reactivity order is generally F > Cl > Br > I for the leaving group, as the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage.[3]
-
Solvent and Temperature: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to solvate the intermediate. Elevated temperatures (often >100 °C) are required to overcome the activation energy barrier.[2] Precise temperature control is crucial, as side reactions can occur at excessive temperatures.
-
Water Content: The presence of water can be detrimental, potentially hydrolyzing the starting material or reacting with strong bases if used. Anhydrous conditions are recommended for consistent results.[7]
-
Stoichiometry: An excess of morpholine is often used to drive the reaction to completion. However, this can complicate purification, requiring a careful balance.
Buchwald-Hartwig Amination
This reaction involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-5-fluoropyridine) to a Pd(0) species. The resulting Pd(II) complex then coordinates with morpholine. A base deprotonates the coordinated amine, and subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Factors for Reproducibility:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine ligand is critical. Sterically hindered, electron-rich ligands like XPhos or RuPhos are often required for efficient coupling of heteroaryl halides.[8]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Rigorous degassing of solvents is essential.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the morpholine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The purity and handling of the base are vital, as impurities can poison the catalyst.[4]
-
Reagent Purity: The purity of the aryl halide, morpholine, and solvent can significantly impact the reaction. Trace impurities can inhibit the catalyst, leading to stalled reactions or low yields.
Section 3: Comparative Experimental Data & Protocols
The following tables summarize typical reaction conditions and outcomes for both methods, compiled from literature and internal validation studies.
Table 1: Performance Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 2,5-Difluoropyridine / 2-Chloro-5-fluoropyridine | 2-Bromo-5-fluoropyridine |
| Typical Yield | 75-95% | 80-98% |
| Reaction Temp. | 100-150 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 4-18 hours |
| Key Reagents | Morpholine, K₂CO₃ (optional) | Pd catalyst, phosphine ligand, NaOtBu |
| Atmosphere | Air (often acceptable) | Inert (Strictly required) |
| Cost Factor | Lower (no catalyst/ligand) | Higher (catalyst, ligand, inert gas) |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost/removal |
Detailed Experimental Protocol: SNAr Route
Materials:
-
2,5-Difluoropyridine (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluoropyridine, morpholine, and potassium carbonate.
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 120 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Route
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 2-bromo-5-fluoropyridine and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Section 4: Discussion and Recommendations
Choosing the Right Path:
The selection between SNAr and Buchwald-Hartwig amination depends on several factors:
-
For Large-Scale Synthesis: The SNAr route is often preferred for its operational simplicity, lack of expensive and sensitive metal catalysts, and generally lower cost. If a suitable activated starting material like 2,5-difluoropyridine is readily available, this method provides a robust and scalable process.
-
For Substrate Diversity and Milder Conditions: The Buchwald-Hartwig amination offers greater flexibility. It can be applied to less reactive aryl halides (chlorides, bromides) and often proceeds under milder conditions, which can be crucial for complex molecules with sensitive functional groups.[5][8] While more expensive, its high efficiency and broad scope make it an invaluable tool in a research and development setting.
Troubleshooting and Reproducibility:
-
SNAr Failures: Low yields in SNAr reactions are often traced back to insufficient heating, impure reagents, or the presence of water.[9] Ensuring anhydrous conditions and precise temperature control are the first steps in troubleshooting.
-
Buchwald-Hartwig Failures: Inconsistent results with this method almost always point to issues with the catalytic system.[10] Common culprits include catalyst deactivation due to oxygen exposure, impure or improperly handled base, or the presence of catalyst-poisoning impurities in the starting materials. A "bad batch" of solvent or base can halt the reaction entirely. Performing a small-scale test reaction with known good reagents is a reliable way to diagnose the issue.
Conclusion
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are powerful and effective methods for the synthesis of this compound. The SNAr reaction stands out for its cost-effectiveness and scalability, making it an attractive choice for process chemistry, provided a suitable activated substrate is used. The Buchwald-Hartwig amination, while more demanding in its setup and cost, provides unparalleled scope and efficiency, establishing it as a cornerstone of modern synthetic discovery. Achieving reproducible results with either method hinges on a fundamental understanding of their mechanisms and meticulous control over the critical parameters outlined in this guide.
References
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
- This compound. MySkinRecipes.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- Buchwald–Hartwig amin
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Scrutinizing the Certificate of Analysis for 4-(5-Fluoropyridin-2-yl)morpholine
For researchers and drug development professionals, the integrity of every starting material is foundational to the success of a project. A seemingly simple intermediate like 4-(5-Fluoropyridin-2-yl)morpholine, a key building block in modern medicinal chemistry, is no exception.[1][2] Its quality, as documented in the Certificate of Analysis (CoA), directly influences reaction yields, impurity profiles of subsequent steps, and ultimately, the viability of a drug candidate.[3]
This guide provides an in-depth framework for interpreting and comparing CoAs for this compound. We will move beyond a superficial check of the purity percentage and delve into the nuances of the analytical data, empowering you to differentiate between a high-quality reagent and one that could compromise your research.
The Anatomy of a Certificate of Analysis: More Than Just a Number
A CoA is a formal document that confirms a specific batch of a product meets its predetermined specifications. It is a testament to a supplier's quality control system.[4][5] For a critical intermediate, a comprehensive CoA should provide orthogonal analytical data to confirm identity, purity, and the absence of deleterious contaminants.
Here is the logical workflow for evaluating any CoA for this intermediate:
Caption: A logical workflow for the comprehensive evaluation of a CoA.
Comparative Analysis: A Tale of Three Suppliers
To illustrate the importance of critical data analysis, let's compare hypothetical CoAs for the same compound, this compound (MW: 182.19 g/mol , Formula: C₉H₁₁FN₂O), from three different suppliers.[1][6]
| Test Parameter | Specification | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Budget) |
| Appearance | White to Off-White Solid | Conforms (White Crystalline Solid) | Conforms (Off-White Powder) | Conforms (Pale Yellow Solid) |
| Purity (HPLC, 254 nm) | ≥ 98.0% | 99.8% | 98.5% | 96.2% |
| Largest Impurity (HPLC) | Report | 0.08% | 1.1% (at RRT 0.92) | 2.5% (at RRT 1.15) |
| Identity by ¹H NMR | Conforms to Structure | Conforms | Conforms | Conforms |
| Mass Spec (ESI+) | Report [M+H]⁺ | 183.1 | 183.1 | 183.1 |
| Water Content (KF) | ≤ 0.5% | 0.05% | 0.35% | 0.8% (Out of Spec) |
| Residual Solvents (GC-MS) | ≤ 5000 ppm Total | Toluene: 50 ppm | Toluene: 800 ppm, THF: 200 ppm | Dichloromethane: 1500 ppm |
Immediate Observations:
-
Supplier A presents a high-purity profile with minimal contaminants, indicative of a well-controlled manufacturing process.
-
Supplier B meets the basic purity specification, but a significant single impurity warrants further investigation.
-
Supplier C shows lower purity, a significant impurity, and fails the water content specification. The slight color variation could also indicate impurities.
Deep Dive into Key Quality Attributes
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, separating the main compound from non-volatile impurities.[7] However, the headline purity number is only the beginning of the story.
-
The Causality of Method Choice: A C18 reverse-phase column is standard, using a mobile phase like acetonitrile and water.[8][9] The choice of UV detection wavelength (e.g., 254 nm) is critical; if an impurity does not have a chromophore, it will be invisible. This is why a CoA stating "Purity by HPLC" without methodological details should be viewed with caution.
-
Interpreting the Chromatogram:
-
Supplier A (99.8%): Expect a clean chromatogram with a large, sharp, symmetrical peak for the main compound and only minor, baseline-resolved peaks for impurities.
-
Supplier B (98.5%): The presence of a 1.1% impurity is significant. Its Relative Retention Time (RRT) of 0.92 suggests it is slightly more polar than the product. This could be an unreacted starting material or a side-product from the synthesis. This single impurity is more concerning than several very small ones, as it represents a systematic issue in the manufacturing or purification process.
-
Supplier C (96.2%): The lower purity and high single impurity level, combined with the out-of-spec water content, suggest a poorly controlled process and inadequate purification.
-
Caption: A standard workflow for HPLC purity analysis.
Identity by Nuclear Magnetic Resonance (¹H NMR)
NMR spectroscopy provides an unambiguous fingerprint of the molecule's structure.[10] For this compound, a clean spectrum is non-negotiable.
-
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). The fluorine at position 5 will cause characteristic splitting patterns (coupling) on adjacent protons.
-
Morpholine Protons: Two multiplets, each integrating to 4 protons. The protons closer to the nitrogen (N-CH₂) will appear around 3.5-3.8 ppm, and those closer to the oxygen (O-CH₂) will be slightly downfield, around 3.8-4.0 ppm.[10]
-
-
Comparative Insights:
-
Supplier A's CoA should show a spectrum where every peak is clearly assigned to the structure with correct integrations.
-
Supplier B's material, with its 1.1% impurity, might show small, unassignable peaks in the spectrum. A diligent analyst would question these. For instance, extra peaks in the aromatic region could suggest contamination with a related pyridine derivative.
-
Supplier C's sample would likely have a "noisier" baseline and more visible impurity peaks, complicating clear assignment.
-
Residual Contaminants: Water and Solvents
Water and residual solvents can act as poisons in sensitive downstream reactions (e.g., lithiation, Pd-catalyzed couplings) or present regulatory hurdles later in development.
-
Water Content (Karl Fischer Titration): This is the gold standard for accurately measuring water content. Supplier C's result of 0.8% is unacceptably high and could indicate improper drying or hygroscopic handling.
-
Residual Solvents (GC-MS): Gas Chromatography-Mass Spectrometry is used to detect and quantify volatile organic compounds remaining from the synthesis and purification.[11][12][13]
-
Supplier A's 50 ppm of Toluene is excellent, indicating a robust purification process.
-
Supplier B's 1000 ppm total solvents is acceptable for early-stage research but might require re-purification for later-stage development.
-
Supplier C's 1500 ppm of Dichloromethane, a class 2 solvent, is high and could be problematic for both chemistry and safety reasons.
-
Detailed Experimental Protocols for Verification
For laboratories equipped to perform their own quality control, the following protocols serve as a guide. These are foundational methods that ensure trustworthy and reproducible results.[4][14]
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: HPLC system with UV Detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution. Integrate all peaks and calculate the purity based on the area percent report.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[16]
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
Analysis: Integrate all signals and assign them to the corresponding protons in the molecular structure. Check for any unassignable peaks, which would indicate impurities.
Protocol 3: Residual Solvent Analysis by Headspace GC-MS
-
Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).[11]
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Crimp the vial securely.
-
GC-MS Conditions:
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[17]
-
Headspace Sampler: Equilibrate vial at 80 °C for 15 minutes.
-
Oven Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
Analysis: Create a calibration curve using a standard mix of expected solvents. Analyze the sample and quantify any detected solvents against the calibration curve.
Conclusion: The Informed Scientist's Advantage
The Certificate of Analysis is more than a formality; it is a critical dataset that reveals the story of a chemical batch. By moving beyond the headline purity figure and scrutinizing the impurity profile, identity data, and residual contaminants, researchers can make informed decisions.
For this compound, a high-quality material like that from Supplier A provides confidence and ensures reproducibility. While material from Supplier B may be adequate for initial screening, the significant unknown impurity poses a risk for scale-up and requires further characterization. The material from Supplier C presents clear quality issues and should be avoided for any application where consistency and purity are important.
Ultimately, a rigorous evaluation of the CoA is a crucial, time-saving step that protects the integrity of your research and accelerates the path of drug discovery.
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Comparing the pharmacokinetic profiles of different morpholine-containing compounds
A Comparative Guide to the Pharmacokinetic Profiles of Morpholine-Containing Compounds
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic (PK) profile of a compound is paramount to its success. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and safety. The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, frequently incorporated to enhance the PK properties of drug candidates.[1][2] This guide provides an in-depth comparison of the pharmacokinetic profiles of several key morpholine-containing drugs: the anticancer agent gefitinib , the antidepressant reboxetine , the antibiotic linezolid , and the antiemetic aprepitant . By examining their distinct ADME characteristics, supported by experimental data and methodologies, we aim to illuminate the versatile role of the morpholine moiety in shaping a drug's destiny within the body.[3][4]
The Significance of the Morpholine Ring in Pharmacokinetics
The morpholine ring is not merely a passive structural element; its physicochemical properties actively influence a drug's behavior. The presence of an oxygen atom opposite the nitrogen atom imparts a unique pKa value, enhancing aqueous solubility and facilitating permeability across biological membranes, including the blood-brain barrier.[5][4] This heterocycle can participate in various interactions, from hydrogen bonding to hydrophobic interactions, which can improve a compound's overall pharmacokinetic profile.[4] Furthermore, the morpholine moiety can influence metabolic stability, a critical factor in determining a drug's half-life and potential for drug-drug interactions.[2][6]
I. Absorption: The Gateway to Systemic Circulation
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. A key in vitro model for predicting intestinal permeability is the Caco-2 permeability assay.[7][8]
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured, differentiates into a monolayer of polarized intestinal epithelial cells with tight junctions, mimicking the intestinal barrier.[8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semipermeable filter in a Transwell® insert, creating apical (AP) and basolateral (BL) compartments that represent the luminal and blood sides of the intestine, respectively. The cells are cultured for 21 days to allow for full differentiation and formation of a tight monolayer.[9]
-
Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions.[10]
-
Permeability Assessment: The test compound is added to the AP compartment, and samples are taken from the BL compartment at various time points to determine the rate of transport from the apical to the basolateral side (Papp A→B). To assess active efflux, the experiment is also performed in the reverse direction, from the BL to the AP compartment (Papp B→A).[10][]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[9]
Causality of Experimental Choices: The Caco-2 model is chosen for its high degree of correlation with in vivo human intestinal absorption.[7] The 21-day culture period is crucial for the cells to express the necessary transporters and enzymes found in the small intestine.[8] The bidirectional assessment allows for the identification of compounds that are substrates of efflux pumps, a common mechanism of poor oral bioavailability.
Comparative Oral Bioavailability of Morpholine-Containing Compounds
| Compound | Oral Bioavailability (%) | Tmax (hours) | Effect of Food | Key Absorption Characteristics |
| Gefitinib | ~60[12] | 3 - 7[12] | Not significant[12] | Slowly absorbed.[12] |
| Reboxetine | >94.5[8][13] | ~2[9][14] | Affects rate, not extent of absorption.[8][13] | Well absorbed.[8][13] |
| Linezolid | ~100[7][15] | 0.5 - 2[15] | Delays absorption, but does not affect overall bioavailability.[7][16] | Rapid and complete absorption.[7][17] |
| Aprepitant | 59 - 67[18] | - | Can be administered with or without food.[19] | Exhibits nonlinear pharmacokinetics.[18][19] |
II. Distribution: Reaching the Target
Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a standard method to determine the fraction of a drug that is bound to plasma proteins.[20][12][14]
Methodology:
-
Apparatus Setup: A dialysis chamber is divided by a semipermeable membrane. One side contains plasma spiked with the test compound, and the other side contains a protein-free buffer.[3]
-
Equilibration: The chamber is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Concentration Measurement: The concentrations of the drug in the plasma and buffer compartments are measured. The concentration in the buffer represents the unbound (free) drug concentration.[20]
-
Calculation: The percentage of protein binding is calculated from the difference between the total and unbound drug concentrations.
Causality of Experimental Choices: This method is considered the gold standard because it allows for the direct measurement of the unbound drug concentration at equilibrium, which is the pharmacologically active fraction. The choice of membrane and incubation time is critical to ensure that equilibrium is reached without significant degradation of the drug or proteins.
Comparative Distribution Profiles of Morpholine-Containing Compounds
| Compound | Plasma Protein Binding (%) | Volume of Distribution (Vd) | Key Distribution Characteristics |
| Gefitinib | ~90[12] | 1400 L[12] | Widely distributed throughout the body.[12] |
| Reboxetine | >97[8][13] | ~32 L[9] | Limited distribution, mainly confined to total body water.[8][13] |
| Linezolid | ~31[7][15] | 40 - 50 L[15] | Readily distributes to well-perfused tissues.[7][17] |
| Aprepitant | >95[18][19] | ~70 L[18][19] | High volume of distribution at steady state.[18][19] |
III. Metabolism: The Body's Chemical Workshop
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. In vitro metabolism studies using liver microsomes are essential for identifying metabolic pathways and potential drug-drug interactions.[17][21][22]
Experimental Protocol: In Vitro Metabolism Using Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[22][23]
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.[24]
-
Sample Processing: At various time points, the reaction is stopped, and the samples are processed to separate the metabolites from the remaining parent drug.
-
Metabolite Identification: The samples are analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.[25][26][27]
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, the experiment is repeated with individual recombinant CYP enzymes or in the presence of specific CYP inhibitors.[24]
Causality of Experimental Choices: Human liver microsomes provide a relevant and reproducible in vitro system for studying phase I metabolism.[17][21] LC-MS is a powerful analytical technique that allows for the sensitive and specific detection and structural elucidation of metabolites.[25][26]
Comparative Metabolic Pathways of Morpholine-Containing Compounds
| Compound | Primary Metabolizing Enzymes | Major Metabolic Pathways | Key Metabolites |
| Gefitinib | CYP3A4, CYP3A5, CYP2D6[12][28] | O-demethylation, morpholine ring oxidation, oxidative defluorination.[12][23] | M523595 (O-desmethyl gefitinib), M537194, M608236.[23][29] |
| Reboxetine | CYP3A4[8][13][30] | Hepatic oxidation.[13] | Hydroxyl-, deethyl-, and 3-morpholine metabolites.[13] |
| Linezolid | Non-enzymatic oxidation[17][31] | Oxidation of the morpholine ring.[10][17][25] | PNU-142586 (aminoethoxyacetic acid), PNU-142300 (hydroxyethyl glycine).[24][25][32] |
| Aprepitant | CYP3A4, CYP1A2, CYP2C19[18][19][21] | N- and O-dealkylation, oxidation and opening of the morpholine ring.[][33] | Weakly active metabolites.[21] |
IV. Excretion: The Final Exit
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through urine and feces.
Experimental Protocol: In Vivo Excretion Studies
These studies are conducted in animal models to determine the routes and rates of excretion of a drug.
Methodology:
-
Dosing: A radiolabeled version of the drug is administered to the animals, typically rats or dogs.[34]
-
Sample Collection: Urine and feces are collected at regular intervals over a period of time until most of the radioactivity has been excreted.[35]
-
Radioactivity Measurement: The total radioactivity in the collected urine and feces is measured to determine the percentage of the dose excreted by each route.
-
Metabolite Profiling: The urine and feces samples can also be analyzed by LC-MS to identify the excreted metabolites.[34]
Causality of Experimental Choices: The use of a radiolabeled compound allows for a complete mass balance assessment, ensuring that all drug-related material is accounted for.[34] The collection of both urine and feces is necessary to determine the relative importance of renal and fecal excretion pathways.[35]
Comparative Excretion Profiles of Morpholine-Containing Compounds
| Compound | Primary Route of Excretion | % Excreted in Urine | % Excreted in Feces | Key Excretion Characteristics |
| Gefitinib | Feces[12][28] | < 7[23][28] | ~86[12] | Predominantly eliminated via biliary excretion into feces.[23] |
| Reboxetine | Renal[14] | ~78 (as metabolites)[13] | - | Less than 10% of the dose is excreted unchanged in the urine.[8][13] |
| Linezolid | Renal[25][32] | ~84[25] | ~10[25] | Excreted as parent drug and two major inactive metabolites in urine.[10][25][32] |
| Aprepitant | Urine and Feces[18][21] | ~50 (as metabolites)[18] | ~50 (as metabolites)[18] | Minimal renal excretion of the parent drug.[18] |
Visualizing the Pharmacokinetic Journey
ADME Workflow
Caption: Major metabolic pathways of Gefitinib mediated by CYP enzymes.
Conclusion
The comparative analysis of gefitinib, reboxetine, linezolid, and aprepitant underscores the profound and varied impact of the morpholine moiety on the pharmacokinetic profiles of these drugs. From facilitating excellent oral bioavailability in linezolid to contributing to the extensive metabolism of gefitinib and aprepitant, the morpholine ring demonstrates its versatility as a tool for medicinal chemists to fine-tune the ADME properties of a molecule. A thorough understanding of the experimental methodologies used to characterize these profiles is essential for interpreting the data and making informed decisions in the drug development process. The insights gained from such comparative studies not only enhance our understanding of the structure-pharmacokinetic relationship of morpholine-containing compounds but also guide the design of future drug candidates with optimized therapeutic potential.
References
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- Bountra, C., Dale, P., Gardner, I., & Tsuruda, P. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1837–1873. [Link]
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In Silico ADMET Profiling: A Comparative Guide to 4-(5-Fluoropyridin-2-yl)morpholine
A Senior Application Scientist's Guide to Predicting Drug-Likeness and Safety of a Novel Morpholine Derivative
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking projects and accelerating the development of safe and effective medicines.[1] Undesirable ADMET characteristics are a leading cause of costly late-stage clinical trial failures.[2] Therefore, robust in silico prediction tools have become indispensable for medicinal chemists and drug development professionals, offering a rapid and cost-effective means to evaluate and prioritize drug candidates.[3][4]
This guide provides a comprehensive in silico ADMET profile of the novel compound 4-(5-Fluoropyridin-2-yl)morpholine , a molecule of interest due to its privileged morpholine scaffold. The morpholine ring is a common motif in many approved drugs, often incorporated to enhance solubility, metabolic stability, and overall pharmacokinetic properties.[5][6][7] Through a comparative analysis with two established morpholine-containing drugs, Gefitinib and Linezolid , this guide will elucidate the predicted drug-likeness and potential safety liabilities of our target compound.
The Strategic Advantage of In Silico ADMET Prediction
The utilization of computational models to predict ADMET properties allows for the early identification of potential developmental hurdles.[3] By leveraging sophisticated algorithms and extensive databases of experimental data, these tools can provide valuable insights into a compound's likely behavior in a biological system. This predictive power enables researchers to make more informed decisions, prioritize synthetic efforts, and design molecules with a higher probability of clinical success.[4]
This guide will utilize the freely accessible and widely used SwissADME web tool for our in silico analysis.[7] SwissADME provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4]
Comparative In Silico ADMET Analysis
To contextualize the predicted ADMET profile of this compound, we will compare it against two well-characterized, FDA-approved drugs that also feature a morpholine moiety:
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer.[2]
-
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.[8]
The SMILES (Simplified Molecular Input Line Entry System) strings for each compound were used as input for the SwissADME server:
-
This compound: O=C1CN(C2=CC(F)=C(N3CCOCC3)C=C2)C[C@H]1NC(C)=O
-
Gefitinib: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[2]
-
Linezolid: CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F[8]
The following tables summarize the key predicted ADMET properties for each compound.
Table 1: Physicochemical Properties and Lipophilicity
| Property | This compound | Gefitinib | Linezolid | Ideal Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 182.20 | 446.91 | 337.35 | < 500[9] |
| LogP (Consensus) | 1.35 | 3.23 | 0.55 | < 5[9] |
| LogS (ESOL) | -2.01 | -4.39 | -2.61 | > -6 |
| Solubility | Soluble | Moderately Soluble | Soluble | High to Moderate |
| Topological Polar Surface Area (TPSA) (Ų) | 41.93 | 69.63 | 75.96 | < 140[10] |
Table 2: Pharmacokinetic Predictions
| Property | This compound | Gefitinib | Linezolid | Interpretation |
| GI Absorption | High | High | High | High intestinal absorption is predicted for all compounds. |
| BBB Permeant | Yes | No | Yes | The target compound and Linezolid are predicted to cross the blood-brain barrier. |
| P-gp Substrate | No | Yes | No | Gefitinib is a predicted substrate of P-glycoprotein, which can impact its distribution. |
| CYP1A2 Inhibitor | No | Yes | No | Gefitinib is predicted to inhibit CYP1A2. |
| CYP2C19 Inhibitor | No | No | No | None of the compounds are predicted to inhibit CYP2C19. |
| CYP2C9 Inhibitor | No | Yes | No | Gefitinib is predicted to inhibit CYP2C9. |
| CYP2D6 Inhibitor | No | Yes | No | Gefitinib is predicted to inhibit CYP2D6. |
| CYP3A4 Inhibitor | No | Yes | No | Gefitinib is predicted to inhibit CYP3A4. |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | All compounds have a good probability of having at least 10% oral bioavailability.[11] |
Table 3: Drug-Likeness and Medicinal Chemistry Friendliness
| Property | This compound | Gefitinib | Linezolid | Interpretation |
| Lipinski Violations | 0 | 0 | 0 | All compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[9] |
| Ghose Violations | 0 | 1 | 0 | Gefitinib has one violation of the Ghose filter.[12] |
| Veber Violations | 0 | 0 | 0 | All compounds adhere to Veber's rule, indicating good oral bioavailability.[10] |
| Muegge Violations | 0 | 0 | 0 | All compounds adhere to Muegge's criteria for drug-likeness. |
| Synthetic Accessibility | 2.03 | 3.65 | 4.14 | A lower score indicates easier synthesis. All are within a reasonable range.[13] |
Experimental Protocol: In Silico ADMET Prediction using SwissADME
This section provides a detailed, step-by-step methodology for performing an in silico ADMET analysis using the SwissADME web server.
Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a small molecule.
Materials:
-
A computer with internet access.
-
The SMILES string of the molecule of interest.
Procedure:
-
Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage (]">http://www.swissadme.ch).[7]
-
Input the Molecular Structure:
-
Locate the input box on the homepage.
-
Paste the SMILES string of the molecule into the input box. For example, for this compound, paste: O=C1CN(C2=CC(F)=C(N3CCOCC3)C=C2)C[C@H]1NC(C)=O.
-
-
Run the Prediction:
-
Click the "Run" button to initiate the ADMET prediction.
-
-
Analyze the Results: The results will be displayed on a new page, organized into several sections:
-
Physicochemical Properties: Review the calculated molecular weight, LogP, LogS, and TPSA.
-
Lipophilicity: Examine the consensus LogP value.
-
Water Solubility: Note the predicted solubility class.
-
Pharmacokinetics: Assess the predictions for GI absorption, BBB permeability, P-gp substrate status, and CYP inhibition.
-
Drug-Likeness: Check for violations of Lipinski's, Ghose's, Veber's, and Muegge's rules.
-
Medicinal Chemistry: Evaluate the synthetic accessibility score.
-
-
Data Interpretation: Compare the predicted values against the ideal ranges for orally bioavailable drugs to assess the compound's potential.
Visualizing the In Silico Workflow
The following diagram illustrates the streamlined workflow for in silico ADMET prediction.
Caption: A flowchart of the in silico ADMET prediction workflow.
Discussion and Mechanistic Insights
The in silico analysis reveals a promising ADMET profile for This compound .
Physicochemical Properties and Solubility: With a molecular weight of 182.20 g/mol , the compound comfortably falls within the desirable range for oral drugs (<500 g/mol ) as per Lipinski's Rule of Five.[9] Its consensus LogP of 1.35 suggests a balanced lipophilicity, which is crucial for both membrane permeability and aqueous solubility. The predicted high solubility (LogS = -2.01) is a favorable characteristic, as poor solubility is a common hurdle in drug development. The morpholine moiety is known to improve aqueous solubility, a property that appears to be reflected in this prediction.[5]
Pharmacokinetics: The prediction of high gastrointestinal absorption is a significant positive indicator for oral bioavailability. The predicted ability to permeate the blood-brain barrier (BBB) suggests potential applications for central nervous system (CNS) targets, a characteristic often associated with morpholine-containing compounds.[7] Crucially, this compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the distribution of drugs to target tissues. Furthermore, the compound is not predicted to inhibit any of the major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). Inhibition of these enzymes is a major cause of drug-drug interactions, so the clean predicted CYP profile is a significant advantage.
Drug-Likeness: The compound shows no violations of any of the common drug-likeness filters, including Lipinski's, Ghose's, Veber's, and Muegge's rules. This high degree of compliance strongly suggests that the molecule possesses the physicochemical properties commonly associated with successful oral drugs.
Medicinal Chemistry: The synthetic accessibility score of 2.03 is very favorable, indicating that the molecule should be relatively straightforward to synthesize.[13] This is an important practical consideration in the early stages of drug discovery.
Comparison with Gefitinib and Linezolid:
Compared to the larger and more lipophilic Gefitinib , this compound exhibits a more favorable predicted solubility and a cleaner CYP inhibition profile. Gefitinib's prediction as a P-gp substrate and an inhibitor of multiple CYP enzymes highlights potential liabilities that our target compound is predicted to avoid.
Linezolid shares a similarly favorable predicted ADMET profile with our target compound, including high GI absorption, BBB permeability, and a clean CYP profile. The lower LogP of Linezolid contributes to its good solubility. The similarities in the predicted profiles of this compound and Linezolid, both containing a morpholine ring, further support the beneficial influence of this scaffold on ADMET properties.
Cytochrome P450 Metabolism of Morpholine-Containing Compounds
The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, are responsible for the metabolism of a vast number of drugs.[14] The morpholine ring, while generally improving metabolic stability, can undergo metabolism.
Caption: A simplified diagram of CYP450-mediated metabolism of morpholine-containing drugs.
Conclusion
The in silico ADMET analysis of This compound reveals a highly promising profile for a potential oral drug candidate. Its predicted favorable physicochemical properties, high gastrointestinal absorption, lack of P-gp substrate liability, and clean CYP inhibition profile compare favorably to the established drugs Gefitinib and Linezolid. The adherence to multiple drug-likeness rules and a good synthetic accessibility score further strengthen its potential for further investigation.
While in silico predictions are a valuable tool, they are not a substitute for experimental validation. The next logical steps would involve the synthesis of the compound and its evaluation in a suite of in vitro ADMET assays to confirm these promising predictions. Nevertheless, this comprehensive in silico assessment provides a strong rationale for prioritizing this compound as a lead compound for further drug discovery efforts.
References
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A Guide to the Orthogonal Structural Verification of 4-(5-Fluoropyridin-2-yl)morpholine
This guide provides a comprehensive framework for the unambiguous structural determination of 4-(5-Fluoropyridin-2-yl)morpholine, a key intermediate in medicinal chemistry and pharmaceutical development.[1] The structural integrity of such building blocks is paramount for ensuring the desired efficacy, safety, and intellectual property of novel chemical entities. We will move beyond a simple recitation of data to explain the causality behind the selection of each analytical technique, demonstrating how a multi-pronged, orthogonal approach provides a self-validating system for structural confirmation.
The core principle of this guide is the convergence of evidence from three powerful and distinct analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.[2][3] Each method interrogates the molecule from a different physical standpoint—NMR probes the nuclear magnetic environment, MS measures the mass-to-charge ratio and fragmentation, and X-ray crystallography maps the electron density to define atomic positions in space.[4][5][6] Only through the synthesis of these independent datasets can a structure be considered definitively verified.
Part 1: Elucidating Atomic Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of small molecule structural elucidation.[3][4] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular framework atom by atom. For this compound, NMR is indispensable for confirming the substitution pattern on the pyridine ring and the integrity of the morpholine moiety.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected spectral data for the target compound, based on established principles of NMR spectroscopy and data from analogous N-substituted morpholines and fluoropyridines.[7][8][9]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 3.85 - 3.95 | t | J = 4.8 Hz | 4H | Protons on C-atoms adjacent to Oxygen in morpholine ring |
| H-b | 3.55 - 3.65 | t | J = 4.8 Hz | 4H | Protons on C-atoms adjacent to Nitrogen in morpholine ring |
| H-c | 6.60 - 6.70 | dd | J = 9.0, 3.5 Hz | 1H | Pyridine ring proton ortho to Nitrogen |
| H-d | 7.45 - 7.55 | ddd | J = 9.0, 7.5, 2.8 Hz | 1H | Pyridine ring proton meta to Nitrogen and Fluorine |
| H-e | 8.10 - 8.20 | d | J = 2.8 Hz | 1H | Pyridine ring proton ortho to Fluorine |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 158.5 (d, J ≈ 250 Hz) | C-F | Direct C-F bond results in a large coupling constant and significant downfield shift. |
| 157.0 | C-N (Pyridine) | Carbon double-bonded to nitrogen in the pyridine ring, adjacent to the morpholine substituent. |
| 138.0 (d, J ≈ 25 Hz) | C-H (Pyridine) | Carbon ortho to the fluorine atom, showing a smaller C-F coupling. |
| 125.0 (d, J ≈ 20 Hz) | C-H (Pyridine) | Carbon meta to the fluorine atom. |
| 109.5 (d, J ≈ 5 Hz) | C-H (Pyridine) | Carbon meta to the fluorine atom and ortho to the ring nitrogen. |
| 66.8 | C-O (Morpholine) | Carbon adjacent to the highly electronegative oxygen atom.[9][10] |
| 45.5 | C-N (Morpholine) | Carbon adjacent to the nitrogen atom. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Workflow for NMR Structural Verification
Caption: Workflow for NMR-based structural verification.
Part 2: Confirming Molecular Formula by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound, serving as a fundamental check on its identity.[2][4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with enough precision (typically < 5 ppm) to determine the unique elemental composition of the molecule.[5] This allows for the unambiguous confirmation of the molecular formula (C₉H₁₁FN₂O) against other possibilities with the same nominal mass.
Predicted High-Resolution Mass Spectrometry (HRMS) Data
Table 3: Predicted HRMS-ESI Data
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 183.0928 | (Experimental Value) | < 5 ppm | C₉H₁₂FN₂O⁺ |
| [M+Na]⁺ | 205.0748 | (Experimental Value) | < 5 ppm | C₉H₁₁FN₂NaO⁺ |
Note: The molecular weight of this compound is 182.19 g/mol .[1]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Method Parameters:
-
Set the ionization mode to positive ESI.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire data over a mass range of m/z 100-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the exact mass and isotopic pattern.
-
Compare the measured mass to the theoretical mass for C₉H₁₂FN₂O⁺ and calculate the mass error in parts per million (ppm). A value below 5 ppm strongly supports the proposed formula.
-
Workflow for Mass Spectrometry Verification
Caption: Workflow for HRMS-based molecular formula confirmation.
Part 3: Definitive 3D Structure by Single-Crystal X-ray Crystallography
Expertise & Rationale: While NMR and MS define connectivity and formula, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[6][11] This technique yields exact bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the compound's constitution and conformation. Obtaining a high-quality crystal is often the rate-limiting step, but the resulting data is definitive.
Hypothetical Crystallographic Data
The following data is representative of what would be expected for a molecule of this type.[12][13]
Table 4: Representative Crystallographic Data
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~880 |
| Z | 4 |
| R-factor | < 0.05 |
| Key Bond Lengths (Å) | |
| C-F | ~1.35 |
| C-N (Pyridine-Morpholine) | ~1.38 |
| C-O (Morpholine) | ~1.42 |
| C-N (Morpholine) | ~1.46 |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Alternatively, use vapor diffusion by dissolving the compound in one solvent (e.g., dichloromethane) and placing it in a sealed chamber with a vial of a less-soluble "anti-solvent" (e.g., hexanes).
-
Select a single, well-formed crystal of appropriate size (0.1-0.3 mm) under a microscope.
-
-
Data Collection:
-
Mount the crystal on a goniometer head on a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
Rotate the crystal and collect the diffraction pattern over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data, minimizing the R-factor.
-
Workflow for X-ray Crystallography
Caption: Workflow for 3D structure determination via X-ray crystallography.
Conclusion: A Self-Validating Structural Proof
The structural verification of this compound is achieved not by a single piece of data, but by the compelling and logical consistency across three orthogonal analytical techniques.
-
NMR Spectroscopy establishes the complete atomic connectivity, confirming the 2,5-disubstitution of the pyridine ring and the presence of the morpholine group.
-
High-Resolution Mass Spectrometry provides an exact mass measurement that validates the elemental composition of C₉H₁₁FN₂O.
When the proton and carbon environments predicted by NMR align perfectly with the molecular formula from HRMS, and both are shown to be correct by the three-dimensional map from X-ray crystallography, the structure is considered unambiguously proven. This rigorous, self-validating approach is the gold standard in chemical synthesis and drug development, ensuring the absolute integrity of the molecules we work with.
References
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- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(5-Fluoropyridin-2-yl)morpholine
This guide provides essential safety and logistical information for the proper disposal of 4-(5-Fluoropyridin-2-yl)morpholine (CAS No. 1287217-51-9). As a specialized heterocyclic building block used in pharmaceutical research, particularly in the development of kinase inhibitors, its unique structure—combining a fluorinated pyridine ring with a morpholine moiety—necessitates a careful and informed approach to waste management.[1] This document moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Profile & Risk Assessment: A Synthesis of Structural Alerts
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust risk assessment must be conducted by evaluating the hazards associated with its core chemical structures: the morpholine group and the fluorinated pyridine ring.
-
Morpholine Moiety: Morpholine (CAS No. 110-91-8) is a well-characterized compound. It is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4] The secondary amine within the morpholine structure is basic and can cause corrosive damage to tissues.[5][6]
-
Fluoropyridine Moiety: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic.[7][8] Halogenated organic compounds are often subject to specific disposal regulations due to the potential for forming harmful byproducts, such as hydrogen fluoride, during improper incineration. Many are also flagged for potential persistence in the environment.
Based on these structural components, we can infer a likely hazard profile for this compound, which must be handled with the appropriate precautions until empirical data becomes available.
| Hazard Category | Inferred Classification based on Structural Analogs | Primary Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic/Harmful) | Based on the known toxicity of morpholine.[2][3][4][9] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | The basicity of the morpholine nitrogen makes it highly likely to be corrosive.[3][6][10] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | Consistent with the corrosive nature of morpholine.[3][10] |
| Flammability | Flammable Liquid (Category 3) | Morpholine has a flash point of approximately 38°C (100°F).[3][11] |
| Environmental Hazard | Halogenated Organic Waste | The presence of fluorine necessitates this classification.[7][12] |
This synthesized data underscores the necessity of treating this compound as hazardous waste and following stringent disposal protocols.
The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct categorization and segregation at the point of generation. Due to its chemical nature, it falls under the category of Halogenated Organic Waste .
Causality: Why is this segregation so important?
-
Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl or HF) produced during combustion.[7] Mixing them with non-halogenated solvents can contaminate a large volume of waste that could have otherwise been recycled as fuel, significantly increasing disposal costs and environmental burden.[13]
-
Regulatory Compliance: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict tracking and management of hazardous waste from "cradle to grave."[14] Proper segregation is a fundamental requirement of this mandate.
The following workflow diagram illustrates the decision-making process for waste segregation at the laboratory bench.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
Adherence to your institution's Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450), is mandatory.[15][16][17][18] The following steps provide a universal framework for safe disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use this compound only within a certified chemical fume hood to avoid inhalation of vapors.[19]
Step 2: Prepare the Hazardous Waste Container
-
Select the Correct Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of cracks or leaks.[20]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste."[12][21] The label must also include:
-
The full chemical name: "Waste this compound" (do not use abbreviations).
-
If in solution, list all constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Corrosive," "Flammable").[21]
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Transfer Waste: Carefully transfer the waste into the prepared container inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for expansion.[22]
-
Secure the Container: Tightly close the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[20][23]
-
Store in SAA: Place the container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[20][24] Store the halogenated waste container in secondary containment, segregated from incompatible materials like acids and bases.[12][20]
Step 4: Arrange for Disposal
Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not move hazardous waste between different SAAs or transport it yourself.[21] EHS professionals will then manage the transport to a licensed waste disposal facility.[14][22]
Emergency Procedures: Managing Spills
In the event of a small spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and contain the spill.[25][26] Do not use combustible materials like paper towels.
-
Neutralize (if applicable): While not always recommended without specific training, a spill of a basic compound can sometimes be cautiously neutralized. Consult your CHP or EHS for specific guidance.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated waste bag or container using non-sparking tools.[19]
-
Package and Label: Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response line.[23]
By following these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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- Hazardous Waste Segreg
- 29 CFR 1910.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(5-Fluoropyridin-2-yl)morpholine
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals engaged in work with 4-(5-Fluoropyridin-2-yl)morpholine. As specific safety data for this compound is not extensively published, this document establishes a robust safety framework by analyzing the hazards of its core structural components: fluorinated pyridines and morpholine. This proactive, analogy-based approach ensures a conservative and high standard of laboratory safety.
Hazard Analysis by Structural Analogy
To determine the appropriate level of personal protective equipment (PPE), we must first understand the potential hazards. The structure of this compound combines a fluorinated pyridine ring with a morpholine moiety. The overall hazard profile is therefore a composite of the risks associated with these chemical classes.
-
Pyridine and its Derivatives: Pyridine-based compounds are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They are frequently flammable and can cause severe irritation to the skin and eyes.[1][2] The introduction of a fluorine atom can alter the compound's reactivity and toxicological profile, necessitating a cautious approach.
-
Morpholine: Morpholine is a flammable liquid and vapor that is classified as harmful if swallowed and toxic in contact with skin.[3][4][5] Critically, it is known to cause severe skin burns and eye damage, indicating a high degree of corrosivity.[3][4][5][6]
Based on this analysis, this compound should be handled as a substance that is potentially flammable, corrosive, and toxic via dermal contact, ingestion, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to mitigate the identified risks. All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[2][7][8][9][10] The following table summarizes the minimum PPE requirements.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields and a full-face shield.[3][8][11] | Protects against splashes of a potentially corrosive material that can cause severe eye damage. The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Butyl or neoprene rubber gloves.[1][8][12] Nitrile gloves may offer limited protection and should only be used for incidental contact, if rated for pyridine, and changed frequently.[2][7][8] | Provides a robust barrier against a compound presumed to be toxic and corrosive upon skin contact.[3][4] Always inspect gloves for tears or degradation before use. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned.[1] For larger quantities, chemically resistant overalls or an apron may be required. | Protects the body from splashes and prevents skin contact. Flame-retardant material is crucial due to the flammability risk inherited from both parent moieties.[3][12] |
| Respiratory Protection | Not required if all handling is performed within a properly functioning chemical fume hood.[2][9] | A fume hood provides primary engineering control to prevent inhalation of harmful vapors.[7] A respirator may be necessary for cleaning up large spills.[3][12] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the experimental task.
Caption: PPE selection logic based on procedural risk.
Operational Protocols for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring safety.
Step 1: Pre-Operation Safety Checks
-
Verify Fume Hood: Ensure the chemical fume hood is operational and has a valid certification.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]
-
Prepare Spill Kit: Have a spill kit containing absorbent materials like sand, vermiculite, or diatomaceous earth readily available.[7][13]
Step 2: Donning PPE
-
Put on the flame-retardant lab coat and ensure it is fully buttoned.
-
Don chemical safety goggles.
-
Put on butyl or neoprene gloves, ensuring they extend over the cuffs of the lab coat.
-
If a splash risk is identified, don a full-face shield over the goggles.
Step 3: Chemical Handling
-
Perform all manipulations of this compound exclusively within the sash of the chemical fume hood.[2]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[3][13][14]
Step 4: Doffing PPE
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[5]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential surface contamination.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][5]
Safe Handling Workflow Diagram
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
